3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGWMQXNRJLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264766 | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393728-47-6 | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393728-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Executive Summary
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for amide and ester functionalities.[1][2] The strategic introduction of reactive moieties onto this scaffold generates versatile building blocks for drug discovery programs. This guide provides a comprehensive technical overview of an efficient synthetic pathway to this compound, a bifunctional intermediate poised for further molecular elaboration. We detail a two-step synthetic strategy commencing with the construction of the 5-ethyl-3-methyl-1,2,4-oxadiazole core, followed by a selective late-stage radical bromination. This approach prioritizes efficiency and atom economy. Furthermore, this document outlines the full suite of analytical techniques required for the unambiguous structural confirmation and purity assessment of the target compound, providing field-proven insights for researchers in synthetic chemistry and drug development.
Introduction: Strategic Importance
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[3] Its value stems from its ability to act as a bioisosteric replacement for esters and amides, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[1] This structural motif is present in a wide array of biologically active molecules, demonstrating activities that span anti-inflammatory, anti-viral, and anticancer applications.[2][4]
This compound: A Versatile Synthetic Intermediate
The title compound, this compound, is a particularly valuable synthetic tool. The bromomethyl group at the C3 position serves as a potent electrophilic handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functional groups and the covalent linkage to other molecular scaffolds, making it an ideal building block for creating libraries of novel compounds in drug discovery campaigns.[5][6]
Synthetic Strategy and Pathway Design
The synthesis of this compound is best approached through a convergent strategy that builds the core heterocycle before introducing the reactive bromomethyl function. This late-stage functionalization avoids carrying a highly reactive and potentially unstable bromo-substituent through multiple synthetic steps.
The chosen pathway involves two key transformations:
-
Oxadiazole Ring Formation: Construction of the 5-ethyl-3-methyl-1,2,4-oxadiazole intermediate via the classical cyclization of an amidoxime with an acyl chloride.[7]
-
Radical Bromination: Selective bromination of the C3-methyl group using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.[8][9] This reaction is highly selective for allylic and benzylic positions, and the methyl group adjacent to the oxadiazole ring exhibits similar reactivity due to radical stabilization by the heterocyclic system.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Protocols and Mechanistic Discussion
This section provides detailed, step-by-step protocols for the synthesis of the target compound and its key intermediate, accompanied by mechanistic insights.
Step 1: Synthesis of 5-Ethyl-3-methyl-1,2,4-oxadiazole
Principle & Causality: The formation of the 1,2,4-oxadiazole ring is a classic and reliable method involving the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.[10][11] Acetamidoxime provides the nitrogen and the C3-methyl group, while propionyl chloride serves as the acylating agent to install the C5-ethyl group. Pyridine is used as a mild base to neutralize the HCl generated during the acylation, preventing unwanted side reactions and driving the reaction to completion. The subsequent heating promotes the intramolecular cyclization with the loss of a water molecule to form the stable aromatic oxadiazole ring.[7]
Experimental Protocol:
-
To a stirred solution of acetamidoxime (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Heat the mixture to reflux (approx. 115 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 5-ethyl-3-methyl-1,2,4-oxadiazole as a clear oil.
Step 2: Synthesis of this compound
Principle & Causality: This transformation employs the Wohl-Ziegler reaction, a free-radical chain process.[9] N-Bromosuccinimide (NBS) serves as the source of bromine radicals at a consistent, low concentration.[12] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal decomposition. The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to favor the radical pathway over ionic reactions.[8] The selectivity for the methyl group is due to the formation of a resonance-stabilized radical intermediate, analogous to a benzylic radical, which is more stable than a radical formed elsewhere on the molecule.
Caption: Key steps in the radical bromination mechanism.
Experimental Protocol:
-
Charge a round-bottom flask with 5-ethyl-3-methyl-1,2,4-oxadiazole (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in anhydrous carbon tetrachloride (0.1 M).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Irradiation with a sunlamp can accelerate the reaction.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Comprehensive Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
The following tables summarize the expected analytical data for the final product.
Table 1: Predicted ¹H & ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequencies: 400 MHz for ¹H, 100 MHz for ¹³C)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~ 4.55 | Singlet (s) | 2H, -CH₂Br | Deshielded proton adjacent to bromine and the oxadiazole ring. |
| ~ 2.90 | Quartet (q) | 2H, -CH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. | |
| ~ 1.40 | Triplet (t) | 3H, -CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. | |
| ¹³C | ~ 178.0 | C5 | Oxadiazole ring carbon attached to the ethyl group. | |
| ~ 165.0 | C3 | Oxadiazole ring carbon attached to the bromomethyl group. | ||
| ~ 25.0 | -CH₂Br | Carbon of the bromomethyl group, significantly deshielded by bromine. | ||
| ~ 22.0 | -CH₂CH₃ | Methylene carbon of the ethyl group. | ||
| ~ 11.0 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Value/Observation | Interpretation |
| Mass Spec. (EI-MS) | M⁺ and [M+2]⁺ peaks of nearly equal intensity (~1:1 ratio). | Confirms the presence of one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| HRMS | Calculated m/z for C₅H₇BrN₂O should match the observed value within ±5 ppm. | Provides unambiguous confirmation of the elemental formula. |
| Infrared (IR) | ~1615 cm⁻¹ (C=N stretch)~1450 cm⁻¹ (C-O stretch)~1250 cm⁻¹ (N-O stretch)~650 cm⁻¹ (C-Br stretch) | Confirms the presence of the key functional groups: oxadiazole ring and the carbon-bromine bond.[13][14] |
Safety, Handling, and Storage
Reagent Safety:
-
Propionyl Chloride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation of dust.[8]
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use should be minimized and handled with extreme care in a fume hood. Safer solvent alternatives like cyclohexane may be explored, though CCl₄ is classic for this reaction.
Product Handling & Storage:
-
This compound is expected to be a lachrymator and alkylating agent. Handle with appropriate PPE.
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation.[15]
Conclusion
This guide has outlined a robust and efficient two-step synthesis for this compound, a high-value intermediate for pharmaceutical research. The strategy, leveraging a classical oxadiazole formation followed by a selective Wohl-Ziegler bromination, is well-supported by established chemical principles. The detailed protocols and comprehensive characterization data provide a solid foundation for scientists to successfully synthesize and validate this versatile chemical building block, enabling the rapid development of novel molecular entities.
References
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
-
PubMed Central. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Arkat USA. (n.d.). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of substituents on bromination sites of (E)-1-[5-methyl-1-aryl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones using N-bromosuccinimide: Synthesis and crystal structure elucidation. Retrieved from [Link]
-
ACS Publications. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(16), 4473–4481. Retrieved from [Link]
- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
-
Lead Sciences. (n.d.). 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
Innoscience Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic profile of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, a valuable heterocyclic intermediate for drug discovery and development. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for esters and amides, offering improved metabolic stability, while the reactive bromomethyl group serves as a key handle for synthetic elaboration.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section explains the causal relationship between the molecule's structure and its spectroscopic signature, provides detailed protocols for data acquisition, and presents the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structural identity of a synthetic compound is unequivocally established through a combination of spectroscopic techniques. For this compound (Empirical Formula: C₅H₇BrN₂O, Molecular Weight: 191.03 g/mol ), its structure is composed of three key regions, each generating a distinct spectroscopic fingerprint:
-
The 1,2,4-Oxadiazole Core: A five-membered aromatic heterocycle providing the foundational scaffold.
-
The C5-Ethyl Group (-CH₂CH₃): An aliphatic substituent whose protons exhibit predictable coupling patterns.
-
The C3-Bromomethyl Group (-CH₂Br): A reactive functional group with a strong influence on adjacent nuclei.
This guide will deconstruct the predicted spectroscopic data based on these structural components, providing a robust framework for characterization.
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
Expertise & Experience: The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ) of each signal is primarily dictated by the electron density around the protons. The electron-withdrawing nature of the oxadiazole ring and the bromine atom will shift adjacent proton signals downfield (to a higher ppm value). The spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) at a frequency of 400 MHz or higher for optimal resolution.
Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.75 | Singlet (s) | 2H | -CH₂ Br | The strong deshielding effect of the bromine atom and the adjacent oxadiazole ring results in a significant downfield shift. No adjacent protons lead to a singlet. |
| ~ 2.95 | Quartet (q) | 2H | -CH₂ CH₃ | These methylene protons are deshielded by the oxadiazole ring. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~ 1.40 | Triplet (t) | 3H | -CH₂CH₃ | This terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two neighboring methylene protons. |
| Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃. |
Visualization of Spin-Spin Coupling:
The coupling between the ethyl protons provides definitive structural confirmation. This relationship can be visualized as follows:
Caption: ¹H-¹H spin-spin coupling in the C5-ethyl group.
Predicted ¹³C NMR Spectral Data
Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts of the oxadiazole ring carbons are characteristically found far downfield due to their aromaticity and the presence of electronegative heteroatoms.
Data Presentation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172-175 | C 5 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to the ethyl group. Its precise shift is influenced by the alkyl substituent. |
| ~ 165-168 | C 3 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to the bromomethyl group. Its environment is distinct from C5. |
| ~ 25-30 | -CH₂ Br | The carbon is significantly deshielded by the directly attached bromine atom. |
| ~ 22-26 | -CH₂ CH₃ | The methylene carbon of the ethyl group, deshielded by its proximity to the heterocyclic ring. |
| ~ 10-14 | -CH₂CH₃ | The terminal methyl carbon, appearing in the characteristic upfield aliphatic region. |
| Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃. |
Experimental Protocol: NMR Data Acquisition
Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies. For this molecule, IR is particularly useful for confirming the integrity of the oxadiazole ring and the presence of C-Br and aliphatic C-H bonds.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 2850-3000 | C-H Symmetric & Asymmetric Stretch | Ethyl & Methyl Groups |
| ~1610 | C=N Stretch | Oxadiazole Ring |
| ~1460 | C-H Bend (Scissoring) | -CH₂- |
| ~1250 | Ring Stretch (C-O-N) | Oxadiazole Ring |
| 600-700 | C-Br Stretch | Bromomethyl Group |
| Table 3: Predicted IR absorption bands for this compound. |
Visualization of IR Analysis Workflow:
Caption: Standard workflow for IR spectroscopic analysis.
Experimental Protocol: IR Data Acquisition (KBr Pellet)
Trustworthiness: The KBr pellet method is a standard protocol for solid samples, ensuring good spectral quality by minimizing scattering.
-
Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds like this one, MS is exceptionally powerful due to the characteristic isotopic distribution of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 mass-to-charge units (m/z).
Data Presentation:
| m/z (Mass/Charge) | Relative Intensity | Assignment | Rationale |
| 190 / 192 | ~1:1 | [M]⁺ / [M+2]⁺ | The molecular ion peak doublet, confirming the molecular weight and the presence of one bromine atom. Corresponds to [C₅H₇⁷⁹BrN₂O]⁺ and [C₅H₇⁸¹BrN₂O]⁺. |
| 111 | Variable | [M-Br]⁺ | A common fragmentation pathway involving the loss of a bromine radical from the bromomethyl group. This fragment will not have a bromine isotope pattern. |
| 97 | Variable | [M-CH₂Br]⁺ | Represents the loss of the entire bromomethyl radical, leaving the 5-ethyl-1,2,4-oxadiazole cation. |
| 29 | Variable | [C₂H₅]⁺ | The ethyl cation, a common fragment from the C5 substituent. |
| Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI). |
Visualization of Key Fragmentation Pathways:
Caption: Primary fragmentation pathways for the molecular ion.
Experimental Protocol: EI-MS Data Acquisition
Trustworthiness: This protocol describes a standard method for obtaining a reproducible electron ionization mass spectrum.
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust predictive framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR provides an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight while revealing characteristic isotopic patterns and fragmentation. Adherence to the outlined protocols will ensure the generation of high-fidelity data, enabling researchers to confidently verify the identity and purity of this versatile synthetic intermediate, thereby accelerating progress in medicinal chemistry and drug development programs.
References
-
BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Retrieved from BenchChem website.[1]
-
BenchChem. (2025). Application Notes and Protocols: 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a Covalent Chemical Probe. Retrieved from BenchChem website.[3]
-
Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.[4]
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Reddy, T. S., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PLOS ONE. Retrieved from [Link]]
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Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.[5]
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Sivakumar, S., & Ilango, K. (2024). Green Synthesis and Biological Evaluation of Substituted 1,3,4- Oxadiazoles Through Ethyl Chloroformate and 2-Amino. African Journal of Biomedical Research.[6]
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Deadman, J. J., et al. (2016). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Retrieved from [Link]]
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BenchChem. (2025). 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure. Retrieved from BenchChem website.[2]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.[7]
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Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.[8]
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An In-Depth Technical Guide to the Solubility Profile of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Foreword: The Critical Role of Solubility in Advancing Chemical Research
In the landscape of chemical synthesis and drug development, understanding the solubility profile of a compound is not merely a preliminary step but a cornerstone of its potential application. For a molecule like 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, a versatile heterocyclic building block, its solubility dictates the feasibility of its use in synthetic transformations, its formulation possibilities, and ultimately, its journey from a laboratory curiosity to a valuable chemical entity. This guide provides a comprehensive framework for characterizing the solubility of this compound, offering both theoretical underpinnings and actionable experimental protocols. We will delve into the "why" behind the "how," empowering researchers, scientists, and drug development professionals to not only generate robust solubility data but also to interpret and leverage it effectively in their work.
Unveiling the Molecule: Physicochemical Characteristics of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂O | |
| Molecular Weight | 191.03 g/mol | |
| Appearance | Solid | |
| SMILES String | CCC1=NC(CBr)=NO1 | |
| InChI Key | PSKGWMQXNRJLLQ-UHFFFAOYSA-N |
The structure reveals a 1,2,4-oxadiazole core, a five-membered heterocycle known for its metabolic stability and its role as a bioisostere for esters and amides.[1] The presence of an ethyl group at the 5-position and a reactive bromomethyl group at the 3-position introduces a combination of lipophilic and polar characteristics that will significantly influence its solubility. The bromomethyl group, in particular, is a reactive handle for further synthetic modifications, but its presence also impacts the molecule's intermolecular interactions.[2]
The "Like Dissolves Like" Principle in the Context of this compound
The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science.[3][4] For this compound, we can anticipate its solubility behavior based on the polarity of its constituent parts. The oxadiazole ring itself possesses some polar character due to the presence of nitrogen and oxygen atoms. The ethyl group is nonpolar, while the bromomethyl group has a degree of polarity. Therefore, we can predict a favorable solubility in a range of organic solvents.
Based on these structural features, a logical starting point for solubility assessment would include a diverse set of solvents spanning the polarity spectrum.
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive solubility profile necessitates the determination of both kinetic and thermodynamic solubility. These are not interchangeable metrics; they provide different and complementary insights into a compound's behavior in solution.[5][6]
Kinetic Solubility: A High-Throughput Assessment for Early-Stage Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[7][8] This method is invaluable in the early stages of drug discovery for its speed and low sample consumption.[7]
This protocol outlines a standard procedure for assessing the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: To a separate 96-well plate, add a precise volume of PBS to each well.
-
Compound Addition: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitate).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Thermodynamic Solubility: The "Gold Standard" for Equilibrium
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[9] This is a more time- and resource-intensive measurement but provides a more accurate and fundamental understanding of the compound's solubility. The shake-flask method is the gold standard for this determination.[5][10]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Filtration: After incubation, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.
Diagram of Thermodynamic Solubility Workflow
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An In-depth Technical Guide to 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Compound Characteristics
3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole is a five-membered heterocyclic compound featuring an ethyl group at position 5 and a reactive bromomethyl group at position 3. The 1,2,4-oxadiazole ring itself is a well-regarded scaffold in drug discovery, often serving as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the oxadiazole moiety into a wide array of molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol |
| MDL Number | MFCD22422034 |
| Appearance | Predicted to be a solid or oil |
| Boiling Point | Predicted to be elevated due to polarity and molecular weight |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Synthesis and Mechanism
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature, typically involving the cyclization of an O-acyl amidoxime intermediate.[3][4][5] A plausible and efficient synthetic pathway for this compound is proposed below, starting from readily available commercial reagents.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps: first, the formation of propionamidoxime from propionitrile, and second, the acylation with bromoacetyl bromide followed by cyclization to yield the target oxadiazole.
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An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique physicochemical properties, particularly its function as a bioisostere for amide and ester functionalities, offer a strategic advantage in drug design, often enhancing metabolic stability and pharmacokinetic profiles.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action through which 1,2,4-oxadiazole derivatives exert their therapeutic effects. We will dissect the molecular interactions and cellular pathways modulated by these compounds across key therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a foundational resource, bridging established knowledge with actionable insights for the rational design and development of next-generation therapeutics based on this privileged scaffold.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The inherent stability and hydrogen bond accepting capabilities of the 1,2,4-oxadiazole ring make it a highly attractive framework in drug discovery.[5] Its ability to act as a rigid linker provides a defined orientation for pharmacophoric groups, facilitating precise interactions with biological targets. Furthermore, its resistance to hydrolysis compared to the ester and amide groups it often replaces leads to compounds with improved in vivo durability.[1] This guide delves into the specific molecular mechanisms that underpin the diverse bioactivities of its derivatives, moving beyond a simple catalog of effects to an in-depth analysis of how these compounds function at the molecular and cellular levels.
Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy
1,2,4-oxadiazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms, often targeting multiple nodes within cancer cell signaling and proliferation pathways.[6][7]
Disruption of the Cytoskeleton and Cell Cycle
A primary mechanism for many potent derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis.[1]
Another key strategy is direct cell cycle arrest. Certain 1,2,4-oxadiazole compounds have been shown to cause significant retention of cancer cells in the G0/G1 phase, effectively halting their progression into the DNA synthesis (S) phase and preventing proliferation.[8]
Induction of Programmed Cell Death (Apoptosis)
Beyond halting proliferation, many derivatives are potent inducers of apoptosis. A central mechanism is the activation of effector caspase-3 , a key executioner of the apoptotic cascade.[9] Activation of caspase-3 leads to the cleavage of critical cellular proteins and the systematic dismantling of the cell. This is often preceded by the depolarization of the mitochondrial membrane, a critical upstream event that commits the cell to apoptosis.[8]
Targeted Enzyme and Pathway Inhibition
1,2,4-oxadiazoles have been successfully designed to inhibit specific enzymes and signaling pathways that are crucial for tumor growth, survival, and metastasis.
-
Histone Deacetylase (HDAC) Inhibition : Some derivatives function as HDAC inhibitors, altering chromatin structure to allow the expression of tumor suppressor genes that are otherwise silenced in cancer cells.[1]
-
Carbonic Anhydrase IX (CAIX) Inhibition : CAIX is highly expressed in hypoxic tumors and plays a key role in regulating pH, promoting tumor cell survival and invasion. Specific 1,2,4-oxadiazole derivatives have been developed as potent CAIX inhibitors.
-
STAT3 Pathway Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, driving proliferation and survival. Derivatives have been synthesized that effectively inhibit the STAT3 enzyme, demonstrating potent activity in breast cancer models.[10]
-
Matrix Metalloproteinase (MMP) Inhibition : MMPs, such as MMP-9, are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. Certain derivatives exhibit significant MMP-9 inhibitory activity.[8]
Table 1: Anticancer Activity of Select 1,2,4-Oxadiazole Derivatives
| Compound Class | Target Cancer Cell Line | Mechanism of Action | Reported IC50 Value | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole | MCF-7 (Breast) | Growth Inhibition | 0.081 µM | [6][7] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | A549 (Lung) | Cytotoxicity | 0.18 µM | [11] |
| 1,2,4-Oxadiazole-benzothiazole | CaCo-2 (Colon) | Cytotoxicity | 4.96 µM | [12] |
| Nortopsentin Analog | Various | Tubulin Binding | Sub-micromolar | [1] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung) | Apoptosis Induction, MMP-9 Inhibition | <0.14 µM |[8] |
Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[13]
Inhibition of the NF-κB Signaling Pathway
In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated. This culminates in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p65/p50 NF-κB dimer to translocate into the nucleus. Once in the nucleus, it drives the transcription of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Certain 1,2,4-oxadiazole derivatives act as potent inhibitors of this pathway.[13] Their mechanism involves blocking the phosphorylation of the p65 subunit, which is a critical step for its activation and nuclear translocation. By preventing p65 phosphorylation, these compounds effectively trap the NF-κB complex in the cytoplasm, thereby preventing the expression of inflammatory mediators and reducing the production of nitric oxide (NO).[13]
Methodology Spotlight: NF-κB Nuclear Translocation Assay
To validate the inhibition of NF-κB activation, an immunofluorescence-based nuclear translocation assay is a cornerstone experiment. The causality is direct: if the compound inhibits p65 phosphorylation, then the p65 subunit should remain in the cytoplasm upon LPS stimulation.
Protocol:
-
Cell Culture: Plate RAW 264.7 murine macrophages on glass coverslips and culture until 70-80% confluent.
-
Pre-treatment: Incubate cells with the 1,2,4-oxadiazole derivative (or vehicle control) for 1-2 hours. This step ensures the compound is present to act upon the signaling pathway.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the media and incubate for 30-60 minutes to induce NF-κB activation.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining & Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Analysis: In control cells stimulated with LPS, the green fluorescence of p65 will co-localize with the blue DAPI stain in the nucleus. In cells successfully treated with the inhibitory oxadiazole derivative, the green fluorescence will be predominantly localized in the cytoplasm.[13]
Neuroprotective and CNS Mechanisms: Targeting Complex Neurological Disorders
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to combat neurodegenerative diseases like Alzheimer's and to offer neuroprotection against ischemic events like stroke.
Multi-Targeting Strategy for Alzheimer's Disease
A leading strategy in Alzheimer's drug discovery is the development of multi-target agents. 1,2,4-oxadiazole derivatives have been shown to simultaneously inhibit several key enzymes implicated in the disease's pathology.[14][15]
-
Cholinesterase Inhibition : Many derivatives are highly potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][16] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function. Some derivatives show significantly greater potency than the standard drug donepezil.[14][15]
-
Monoamine Oxidase-B (MAO-B) Inhibition : Selective inhibition of MAO-B, an enzyme that degrades dopamine and contributes to oxidative stress in the brain, is another key mechanism.[14][17] Several oxadiazole compounds are more potent MAO-B inhibitors than the reference drug biperiden.[15][17]
Neuroprotection via Antioxidant Pathway Activation
In the context of ischemic stroke, oxidative stress is a major driver of neuronal damage. Certain 1,2,4-oxadiazole derivatives provide neuroprotection by activating the cell's intrinsic antioxidant defense systems.[18] The primary mechanism is the activation of the Nrf2 signaling pathway . This involves promoting the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase 1 (HO-1) .[18] This cascade helps to neutralize reactive oxygen species (ROS), restore mitochondrial membrane potential, and ultimately reduce brain infarction.[18]
Modulation of Glutamate Receptors
Some derivatives act as positive allosteric modulators (PAMs) at metabotropic glutamate receptor 4 (mGlu4).[19] These compounds don't activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulation has shown potential for producing anxiolytic and antipsychotic-like effects, making mGlu4 an attractive target for neuropsychiatric disorders.[19]
Antimicrobial and Antifungal Mechanisms: Combating Infectious Agents
The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. 1,2,4-oxadiazoles have demonstrated broad-spectrum activity against bacteria and fungi.[5][20]
Fungal Succinate Dehydrogenase (SDH) Inhibition
A well-defined mechanism of antifungal action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[20] By binding to SDH, 1,2,4-oxadiazole derivatives disrupt cellular respiration and energy production, leading to fungal cell death. Molecular docking studies suggest these compounds form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as TYR58 and TRP173.[20]
Bacterial Penicillin-Binding Protein (PBP) Inhibition
Against bacteria, particularly resistant strains like MRSA, a key target is Penicillin-Binding Protein 2a (PBP2a). This enzyme is essential for the synthesis of the peptidoglycan cell wall. A class of non-β-lactam 1,2,4-oxadiazoles has been identified that effectively inhibits PBP2a, representing a promising avenue for developing new antibiotics against Gram-positive bacteria.[5]
Methodology Spotlight: Enzyme Inhibition Assay
Determining the potency of a compound as an enzyme inhibitor is fundamental. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a standard metric.
General Protocol (Example for Cholinesterase Inhibition):
-
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., AChE), the substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB) for colorimetric detection.
-
Compound Dilution: Prepare a serial dilution of the 1,2,4-oxadiazole test compound.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor (or vehicle for control). Incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the substrate, producing a product that reacts with DTNB to generate a yellow color.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a plate reader at a specific wavelength (e.g., 412 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The 1,2,4-oxadiazole core is a demonstrably privileged scaffold in modern drug discovery, enabling the development of compounds with diverse and potent mechanisms of action. Its derivatives function not as blunt instruments but as tailored agents capable of inhibiting specific enzymes, modulating complex signaling cascades like the NF-κB and Nrf2 pathways, and inducing programmed cell death. The ability to act on multiple targets simultaneously, as seen in the context of Alzheimer's disease, highlights a sophisticated approach to treating complex multifactorial disorders.
The research presented herein underscores the importance of a mechanism-driven approach to drug design. By understanding how these molecules interact with their biological targets, we can rationally design next-generation 1,2,4-oxadiazole derivatives with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. Future research will likely focus on further refining these scaffolds to minimize off-target effects and on exploring novel applications, cementing the role of the 1,2,4-oxadiazole as a cornerstone of therapeutic innovation.
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The Advent and Evolution of 3-(Halomethyl)-1,2,4-Oxadiazoles: A Synthetic and Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Halomethyl)-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has cemented its status as a privileged scaffold in modern medicinal chemistry. Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, the 3-(halomethyl)-1,2,4-oxadiazole subgroup represents a particularly versatile and reactive building block. The presence of a halogenated methyl group at the 3-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 3-(halomethyl)-1,2,4-oxadiazoles, alongside a discussion of their strategic application in drug discovery.
A Historical Journey: From Discovery to a Mainstay in Medicinal Chemistry
The story of 3-(halomethyl)-1,2,4-oxadiazoles is intrinsically linked to the broader history of the 1,2,4-oxadiazole ring itself. The first synthesis of the 1,2,4-oxadiazole core was reported in 1884 by Tiemann and Krüger. However, it was not until nearly a century later that the specific subclass of 3-(halomethyl)-1,2,4-oxadiazoles emerged in the chemical literature.
A pivotal moment in the history of this scaffold can be traced to a 1973 publication by J.A. Claisse and his colleagues in the Journal of the Chemical Society, Perkin Transactions 1.[1][2] In their work on 5-unsubstituted acetylenic and vinylic 1,2,4-oxadiazoles, they reported the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole (CAS Number: 51791-12-9).[1][3] This seminal work laid the foundation for the exploration of this reactive intermediate and its subsequent derivatives. The synthesis was achieved through the reaction of 2-chloro-acetamide oxime with a suitable cyclizing agent, a method that highlights the fundamental role of amidoximes in 1,2,4-oxadiazole synthesis.[1]
Following this initial discovery, the development of synthetic methodologies for 3-(halomethyl)-1,2,4-oxadiazoles has largely mirrored the advancements in general 1,2,4-oxadiazole synthesis, with a focus on efficiency, scalability, and functional group tolerance. The inherent reactivity of the halomethyl group quickly positioned these compounds as valuable intermediates for introducing the 1,2,4-oxadiazole moiety into larger molecules, a strategy that continues to be widely employed in drug discovery programs today.
Core Synthetic Methodologies: Building the 3-(Halomethyl)-1,2,4-Oxadiazole Scaffold
The construction of the 3-(halomethyl)-1,2,4-oxadiazole ring system predominantly relies on the cyclization of halo-substituted amidoxime precursors. The choice of starting materials and reaction conditions can be tailored to introduce different halogens (Cl, Br, I) onto the methyl group.
Synthesis of 3-(Chloromethyl)- and 3-(Bromomethyl)-1,2,4-Oxadiazoles
The most common approach for the synthesis of 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazoles involves a two-step sequence: O-acylation of a halo-substituted amidoxime followed by cyclodehydration.[3] This can also be performed as a one-pot procedure.
The key starting material is the corresponding haloacetamide oxime (e.g., 2-chloroacetamide oxime or 2-bromoacetamide oxime), which can be prepared from the respective haloacetonitrile and hydroxylamine.
General Synthetic Pathway:
Figure 1: General synthetic workflow for 3-(halomethyl)-1,2,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-benzyl-1,2,4-oxadiazole [4]
This protocol provides a practical example of the synthesis of a 3-(chloromethyl)-1,2,4-oxadiazole derivative.
-
Reaction Setup: A mixture of 2-chloroacetamide oxime (11.0 g, 0.10 mole) and ethyl phenyliminoacetate hydrochloride (22 g, 0.11 mole) is prepared in 80 mL of absolute ethanol.
-
Reflux: The reaction mixture is heated to reflux for one hour.
-
Work-up: After cooling, the precipitated ammonium chloride is removed by filtration. The ethanol is then removed under reduced pressure (in vacuo).
-
Purification: The residue is subjected to steam distillation to yield 3-chloromethyl-5-benzyl-1,2,4-oxadiazole (7.0 g).
Expert Insight: The choice of an iminoacetate as the cyclizing partner allows for the introduction of a substituent at the 5-position of the oxadiazole ring. For the synthesis of 5-unsubstituted derivatives, reagents like trialkyl orthoformates or dimethylformamide dimethyl acetal are typically employed with the haloacetamide oxime.[5]
Synthesis of 3-(Iodomethyl)-1,2,4-Oxadiazoles via Halogen Exchange
While direct synthesis from iodoacetamide oxime is possible, a more common and efficient method for preparing 3-(iodomethyl)-1,2,4-oxadiazoles is through a halogen exchange reaction, specifically the Finkelstein reaction .[4][5] This SN2 reaction involves treating the more readily available 3-(chloromethyl) or 3-(bromomethyl) derivative with an iodide salt, such as sodium iodide, in a suitable solvent like acetone.
Finkelstein Reaction Workflow:
Figure 2: Finkelstein reaction for the synthesis of 3-(iodomethyl)-1,2,4-oxadiazoles.
Detailed Experimental Protocol: General Procedure for the Finkelstein Reaction [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-(chloromethyl)-1,2,4-oxadiazole (1 equivalent) in acetone.
-
Addition of Iodide: Add sodium iodide (typically 1.5 to 2.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is driven to completion by the precipitation of sodium chloride from the acetone.[4][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 3-(iodomethyl)-1,2,4-oxadiazole.
Trustworthiness Note: The Finkelstein reaction is a highly reliable and predictable method for this transformation. The differential solubility of the sodium halides in acetone is the key driving force, ensuring high conversion to the iodide product.[7]
The Role of 3-(Halomethyl)-1,2,4-Oxadiazoles in Drug Discovery
The utility of 3-(halomethyl)-1,2,4-oxadiazoles in drug discovery stems from their dual nature: the stable, bioisosteric 1,2,4-oxadiazole core and the reactive halomethyl group. This combination allows for their use as versatile intermediates in the synthesis of more complex drug candidates.
The halomethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and heterocycles. This reactivity enables the tethering of the 1,2,4-oxadiazole moiety to other pharmacophoric fragments, a common strategy in fragment-based drug design and lead optimization.
While often used as intermediates, there are instances where the halomethyl group is retained in the final bioactive molecule, contributing to its interaction with biological targets. The following table summarizes selected examples of bioactive compounds where the 3-(halomethyl)-1,2,4-oxadiazole scaffold is a key feature.
| Compound/Scaffold | Halogen (X) | Biological Target/Activity | Therapeutic Area | Reference(s) |
| 1,2,4-Oxadiazole derivatives | Cl | Immunomodulators (PD-1 signaling pathway inhibitors) | Oncology, Autoimmune Diseases | [6][8] |
| 3-(Halomethyl)-5-aryl-1,2,4-oxadiazoles | Cl, Br | Anticancer (various cell lines) | Oncology | [2][9] |
| 1,2,4-Oxadiazole derivatives | Cl | Butyrylcholinesterase (BuChE) inhibitors | Neurodegenerative Diseases | [10] |
| 3-Phenyl-1,2,4-oxadiazole derivatives | Cl | SARS-CoV-2 Main Protease (Mpro) inhibitors | Antiviral | [11] |
Data Interpretation: The table highlights the broad applicability of the 3-(halomethyl)-1,2,4-oxadiazole scaffold across multiple therapeutic areas. The prevalence of the chloromethyl derivative underscores its utility as a readily accessible and sufficiently reactive intermediate.
Future Directions and Conclusion
The journey of 3-(halomethyl)-1,2,4-oxadiazoles from their initial synthesis to their current status as valuable tools in drug discovery is a testament to their synthetic versatility and strategic importance. While the core synthetic methodologies are well-established, ongoing research continues to refine these processes, focusing on greener reaction conditions and the development of novel, more efficient one-pot procedures.
The future of this scaffold in medicinal chemistry appears bright. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds for high-throughput screening is paramount. The reactive nature of the 3-(halomethyl) group makes these oxadiazoles ideal starting points for such endeavors. Furthermore, the exploration of fluorinated and trifluoromethylated analogs is an area of growing interest, given the often-beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
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- 11. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Valued as a robust bioisostere for amide and ester functionalities, it offers enhanced metabolic stability and favorable pharmacokinetic properties.[3][4][5][6] Its incorporation into molecular scaffolds is a well-established strategy for optimizing drug candidates. The reagent, 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, serves as a highly versatile building block for this purpose. The reactive bromomethyl group acts as a potent electrophilic handle, enabling the direct installation of the (5-ethyl-1,2,4-oxadiazol-3-yl)methyl fragment onto a wide range of nucleophilic substrates. This guide provides detailed protocols and the underlying chemical principles for leveraging this reagent in the synthesis of novel bioactive compounds.
I. Reagent Profile and Safety Mandates
Chemical Structure:
Hazard Profile & Handling:
This compound is classified as toxic if swallowed.[7] Analogs with similar structures are known to cause skin irritation and serious eye damage.[8][9][10] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9] Store in a tightly closed container in a dry, well-ventilated, and secured location.[7]
II. Core Synthetic Applications: Alkylation Protocols
The primary utility of this compound lies in its reactivity as an alkylating agent in SN2 reactions. The methylene carbon is rendered highly electrophilic by the adjacent bromine atom and the electron-withdrawing oxadiazole ring, making it an excellent substrate for nucleophilic attack.
Caption: General SN2 alkylation using this compound.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol is ideal for coupling the oxadiazole moiety to phenolic scaffolds, a common strategy in drug design. The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and an alkyl halide.[12][13]
Causality: Phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by a moderately strong inorganic base like potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile. Acetonitrile is a preferred solvent as its polar aprotic nature stabilizes the transition state of the SN2 reaction without solvating the nucleophile excessively.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (10-15 mL per mmol of phenol).
-
Reagent Addition: Add this compound (1.1 eq.) to the suspension at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitoring: Track the consumption of the starting phenol using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.[14]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[14]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to yield the pure ether product.
Protocol 2: N-Alkylation of Amines
This method allows for the synthesis of secondary or tertiary amines, which are critical functional groups in a vast number of pharmaceuticals.[15][16]
Causality: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Its role is to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this base, the HBr would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[15] For primary amines, using a slight excess of the amine itself can sometimes serve as the base, but this can complicate purification. Careful control of stoichiometry (1.0-1.1 eq. of the alkylating agent) is crucial to minimize the formation of dialkylated byproducts.[15][17]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add a solution of this compound (1.05 eq.) in the same solvent dropwise at 0 °C to control any initial exotherm.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir. Gentle heating (40-50 °C) may be required for less nucleophilic amines.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-8 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 3: S-Alkylation of Thiols
This protocol generates thioethers (sulfides), which are important functionalities in various bioactive compounds.
Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Consequently, S-alkylation reactions often proceed under milder conditions and more rapidly than O-alkylations. A base like K₂CO₃ is typically sufficient to deprotonate the thiol to form the highly nucleophilic thiolate anion.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the thiol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and a polar aprotic solvent like acetone or DMF.
-
Reagent Addition: Add this compound (1.05 eq.) to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete in 1-4 hours.
-
Monitoring: Track the reaction by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude thioether.
-
-
Purification: Purify the product via flash column chromatography on silica gel.
III. Summary of Reaction Conditions & Data
The following table provides a comparative overview of typical conditions for the alkylation of various nucleophiles with this compound.
| Nucleophile Class | Typical Base | Solvent(s) | Temperature (°C) | Typical Time (h) |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 | 4 - 12 |
| Aliphatic Alcohols | NaH, KH | THF, DMF | 0 - 25 | 2 - 8 |
| Amines (1°/2°) | TEA, DIPEA | DCM, DMF | 0 - 50 | 2 - 8 |
| Thiols | K₂CO₃, NaHCO₃ | Acetone, DMF | 25 | 1 - 4 |
IV. Standard Experimental Workflow
A successful synthesis relies on a systematic and logical progression from reaction to final product analysis.
Caption: A generalized workflow for synthesis, purification, and analysis.
V. References
-
N-alkylation of primary amines. BenchChem.
-
Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
-
Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal.
-
Williamson Ether Synthesis. Chemistry Steps.
-
Williamson ether synthesis. Khan Academy.
-
3-BENZYL-5-(BROMOMETHYL)-1,2,4-OXADIAZOLE Safety Data Sheets. Echemi.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
-
Williamson Ether synthesis. Reddit.
-
SAFETY DATA SHEET - this compound. Sigma-Aldrich.
-
SAFETY DATA SHEET. TCI Chemicals.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Bioactive Oxadiazoles 3.0. PMC - NIH.
-
Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. BenchChem.
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its metabolic stability and its capacity to act as a bioisostere for esters and amides, enabling favorable interactions with biological targets through hydrogen bonding.[1] The incorporation of this scaffold into molecular design is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The 3,5-disubstituted 1,2,4-oxadiazole motif, in particular, serves as a versatile platform for the development of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][4]
This guide focuses on 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole, a key building block for the synthesis of diverse compound libraries. The bromomethyl group at the 3-position provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, allowing for extensive structure-activity relationship (SAR) studies.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the electronic properties of the oxadiazole ring. The 1,2,4-oxadiazole nucleus is electron-deficient, which significantly enhances the electrophilicity of the carbon atom in the adjacent bromomethyl group.[5] This heightened reactivity makes the compound an excellent substrate for classical SN2 reactions with a variety of nucleophiles.
The general mechanism for the nucleophilic substitution on this compound is depicted below:
Caption: General Sₙ2 mechanism on this compound.
Experimental Protocols
The following protocols provide detailed procedures for the nucleophilic substitution on this compound with various classes of nucleophiles.
General Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 1: N-Alkylation with Primary and Secondary Amines
This protocol describes the synthesis of 3-(aminomethyl)-5-ethyl-1,2,4-oxadiazole derivatives, which are valuable intermediates in the construction of more complex molecules.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the amine (1.1 - 2.0 eq) and base (2.0 - 3.0 eq) in the chosen anhydrous solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation with Phenols
This method allows for the synthesis of 3-(phenoxymethyl)-5-ethyl-1,2,4-oxadiazole derivatives, which are of interest in the development of novel bioactive compounds.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous dimethylformamide (DMF) or acetone
Procedure:
-
To a stirred suspension of the phenol (1.1 eq) and base (1.5 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.
-
Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure O-alkylated product.
Protocol 3: S-Alkylation with Thiols
The synthesis of 3-((alkylthio)methyl)- or 3-((arylthio)methyl)-5-ethyl-1,2,4-oxadiazole derivatives can be achieved through this protocol. These compounds are of interest for their potential biological activities.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
Using NaH: To a stirred suspension of NaH (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Using K₂CO₃: To a stirred solution of the thiol (1.1 eq) and K₂CO₃ (2.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the combined organic extracts over a suitable drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired S-alkylated compound.
Summary of Reaction Conditions
| Nucleophile Class | Typical Nucleophiles | Recommended Bases | Recommended Solvents | Temperature Range (°C) |
| Amines (N-Alkylation) | Primary amines, secondary amines, anilines | K₂CO₃, TEA, DIPEA | MeCN, DMF, THF | Room Temp. - 80 |
| Phenols (O-Alkylation) | Phenol, substituted phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone, MeCN | 60 - 100 |
| Thiols (S-Alkylation) | Aliphatic thiols, aromatic thiols | NaH, K₂CO₃, Na₂CO₃ | THF, DMF | 0 - 60 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere, especially when using strong bases like sodium hydride. Anhydrous solvents are crucial for optimal results.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the endpoint and prevent the formation of side products.
-
Base Selection: The choice of base is critical. For less acidic nucleophiles like amines, a stronger base may be required. For phenols and thiols, carbonate bases are often sufficient.
-
Purification: The polarity of the final product will vary depending on the incorporated nucleophile. A suitable solvent system for column chromatography should be determined by TLC analysis.
-
Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of 3-(substituted-methyl)-5-ethyl-1,2,4-oxadiazole derivatives. The high reactivity of the bromomethyl group, facilitated by the electron-withdrawing nature of the oxadiazole ring, allows for efficient nucleophilic substitution with a variety of nucleophiles. These methods are highly valuable for researchers in medicinal chemistry and drug development, enabling the rapid generation of compound libraries for biological screening and the optimization of lead compounds.
References
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- Benchchem. (2025). Comparative Reactivity Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole and Other Electrophiles in Nucleophilic Substitution.
-
Yurttaş, L., et al. (2014). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 19(11), 17844-17856. [Link]
-
Saczewski, J., & Rybczyńska, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4983. [Link]
- Benchchem. (2025).
- Benchchem. (2025). 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure.
-
König, B., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ACS Chemical Biology, 17(5), 1235-1243. [Link]
- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.
- Somani, R. R., et al. (2009). A Review on Chemistry and Biological Potential of 1,3,4-Oxadiazole. Der Pharma Chemica, 1(1), 130-140.
- IRJMETS. (2020). SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW.
-
Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Fisyuk, A. S., & Boyarskaya, I. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 535-544. [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5732. [Link]
-
ResearchGate. (n.d.). Methods for the N-alkylation of amines. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(4), 219-221. [Link]
-
Wróblewska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]
-
Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]
- Altaee, A. A. (2013). Synthesis of Some New Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Iraqi National Journal of Chemistry, 51, 396-407.
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Yurttaş, L., et al. (2019). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 4(26), 21838-21848. [Link]
- Google Patents. (2020).
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Bulletin of the Korean Chemical Society, 25(6), 833-838.
- Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 418-444.
- Kumar, K. S., et al. (2014). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Journal of Chemistry, 2014, 1-6.
-
Yurttaş, L., et al. (2024). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 9(1), 1182-1196. [Link]
-
ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of 1,3,4oxadiazole. [Link]
- International Journal of Research in Engineering, Science and Management. (2020). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities.
-
Wróblewska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]
- University of Pretoria. (2021). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.
-
Kapustikova, I., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2113. [Link]
- Benchchem. (2025). Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole.
-
Kumar, D., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
- Taylor & Francis. (2024).
-
Li, Y., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel Echinatin Derivatives with a 1,3,4-Oxadiazole Moiety. Molecules, 27(15), 4983. [Link]
- Journal of Pharma and Biomedics. (2023). View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
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The Synthetic Utility of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Within this important class of heterocycles, 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole emerges as a highly valuable, reactive intermediate. Its utility lies in the strategically placed bromomethyl group, an excellent electrophile that allows for the facile introduction of the 5-ethyl-1,2,4-oxadiazole moiety into a wide array of molecular scaffolds. This application note provides a detailed guide to the synthesis and application of this versatile building block, with a particular focus on its use in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, a therapeutically significant class of drugs.[3][4]
Core Characteristics and Reactivity
This compound is a bifunctional molecule featuring a stable 5-ethyl-1,2,4-oxadiazole core and a reactive bromomethyl group. The oxadiazole ring is generally resistant to metabolic degradation and can participate in hydrogen bonding, contributing to favorable drug-receptor interactions. The primary utility of this compound stems from the reactivity of the C-Br bond, making it an excellent alkylating agent for a variety of nucleophiles.
Key Reaction Modalities:
-
O-Alkylation: Reaction with phenols and alcohols to form ether linkages.
-
N-Alkylation: Reaction with primary and secondary amines to form substituted amines.[5]
-
S-Alkylation: Reaction with thiols to generate thioethers.
These reactions are typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity towards the electrophilic bromomethyl group. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side products.
Proposed Synthesis of this compound
While a direct synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds. A closely related compound, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole, is commercially available, suggesting the feasibility of this chemical space.[6] The synthesis of the title compound can be envisioned starting from the commercially available 3-methyl-5-ethyl-1,2,4-oxadiazole via a free-radical bromination reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methyl-5-ethyl-1,2,4-oxadiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 3-methyl-5-ethyl-1,2,4-oxadiazole (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired this compound.
Rationale: This protocol employs a standard Wohl-Ziegler bromination, a reliable method for the benzylic or allylic bromination of hydrocarbons. The use of a radical initiator like AIBN is crucial for the initiation of the reaction. Anhydrous conditions are necessary to prevent the hydrolysis of NBS. The workup procedure is designed to remove unreacted starting materials, byproducts, and acidic impurities.
Application in the Synthesis of S1P1 Receptor Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory drugs used in the treatment of autoimmune diseases such as multiple sclerosis.[3][4][7] Several potent S1P1 agonists feature a 1,2,4-oxadiazole core.[8][9][10] this compound is an ideal building block for the synthesis of such compounds, enabling the connection of the oxadiazole headgroup to a lipophilic tail via a flexible linker.
Caption: Workflow for the synthesis of a potential S1P1 agonist.
Experimental Protocol: Synthesis of 4-((5-ethyl-1,2,4-oxadiazol-3-yl)methoxy)aniline (A Potential S1P1 Agonist Analog)
Materials:
-
This compound
-
4-((tert-butoxycarbonyl)amino)phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: O-Alkylation
-
To a solution of 4-((tert-butoxycarbonyl)amino)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-((5-ethyl-1,2,4-oxadiazol-3-yl)methoxy)aniline.
Rationale: The O-alkylation is a classic Williamson ether synthesis. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a suitable base for deprotonating the phenol without causing hydrolysis of the starting materials. The Boc protecting group on the aniline is acid-labile and can be cleanly removed with trifluoroacetic acid.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Compound | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |
| CAS Number | 83227-01-4 | [6] |
| Molecular Formula | C₅H₇ClN₂O | [6] |
| Molecular Weight | 146.58 g/mol | [6] |
| Purity | >95% | [6] |
Conclusion
This compound is a potent and versatile synthetic intermediate with significant applications in medicinal chemistry. Its ability to readily alkylate a range of nucleophiles makes it an invaluable tool for introducing the metabolically robust 5-ethyl-1,2,4-oxadiazole moiety into drug candidates. The protocols outlined in this application note provide a solid foundation for the synthesis and utilization of this building block, particularly in the promising field of S1P receptor modulation. The strategic application of such reactive intermediates is crucial for the efficient discovery and development of novel therapeutics.
References
- Expert Opinion on Drug Discovery. (2024).
- Molecules. (2021).
- European Patent Office. (2009). Oxadiazole derivatives as S1P1 receptor agonists. EP 2210890 A1.
- WIPO (Patentscope). (2013). 2646021 OXADIAZOLE DERIVATIVES AS SPHINGOSINE 1-PHOSPHATE (S1P)
- Google Patents. (2017). Oxadiazole modulators of s1p methods of making and using. WO2017004608A1.
- Journal of Medicinal Chemistry. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3.
- Organic Process Research & Development. (2013). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists.
- Archiv der Pharmazie. (2015). Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy.
-
Lead Sciences. (n.d.). 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole. Retrieved from [Link]
- Master Organic Chemistry. (2017).
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- 10. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole in Modern Drug Discovery
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Scaffold
In the landscape of contemporary medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic motif. Its prominence stems from its role as a robust bioisostere for metabolically labile ester and amide functionalities, a strategy frequently employed to enhance the pharmacokinetic profile of drug candidates. The inherent chemical stability of the 1,2,4-oxadiazole ring, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it an invaluable component in the design of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide focuses on a particularly versatile building block, 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole , and delineates its strategic application in the synthesis of innovative molecular entities.
Physicochemical Properties and Reactivity Profile
This compound is a bifunctional reagent designed for efficient molecular elaboration. The ethyl group at the 5-position provides a degree of lipophilicity, while the bromomethyl group at the 3-position serves as a highly reactive electrophilic handle.
The Role of the 1,2,4-Oxadiazole Core
The electron-withdrawing nature of the 1,2,4-oxadiazole ring significantly influences the reactivity of the adjacent bromomethyl group. This electronic pull enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This intrinsic property allows for facile and efficient displacement of the bromide, even with moderately reactive nucleophiles, under mild reaction conditions.
Bioisosterism: A Strategic Advantage
The concept of bioisosteric replacement is a cornerstone of modern drug design, aiming to improve a molecule's properties while retaining its desired biological activity. The 1,2,4-oxadiazole ring is an excellent bioisostere for esters and amides, offering several advantages:
-
Metabolic Stability: It is resistant to enzymatic hydrolysis, a common metabolic liability of esters and amides.
-
Improved Physicochemical Properties: It can modulate lipophilicity and polarity, impacting solubility and cell permeability.
-
Receptor Interaction: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, mimicking the interactions of the replaced functional group.
Caption: Bioisosteric replacement of amide/ester groups.
Experimental Protocols: Synthesis of Novel Derivatives
The primary utility of this compound lies in its reactivity towards a diverse range of nucleophiles. Below are detailed, field-proven protocols for the synthesis of key derivatives.
General Protocol for Nucleophilic Substitution with Phenols
This protocol describes the synthesis of an ether-linked derivative, a common structural motif in many biologically active compounds.
Objective: To synthesize 3-((phenoxymethyl)amino)-5-ethyl-1,2,4-oxadiazole.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of phenol (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 15 minutes to generate the phenoxide nucleophile.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-((phenoxymethyl)amino)-5-ethyl-1,2,4-oxadiazole.
Causality Behind Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Temperature: The enhanced reactivity of the bromomethyl group allows the reaction to proceed efficiently at room temperature, which is advantageous for preserving thermally sensitive functional groups.
General Protocol for Nucleophilic Substitution with Amines
This protocol details the synthesis of an amine-linked derivative, a key step in the construction of many pharmacologically active molecules.
Objective: To synthesize N-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in DMF. Add N,N-diisopropylethylamine (2.0 equivalents) followed by aniline (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 50 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Solvent: DMF is a polar aprotic solvent suitable for reactions that may require gentle heating to proceed at a reasonable rate.
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Gentle heating to 50 °C can be employed to accelerate the reaction with less reactive amine nucleophiles.
Caption: Generalized workflow for nucleophilic substitution.
Application in a Drug Discovery Context: A Hypothetical Case Study
Let us consider a hypothetical drug discovery program targeting a protein kinase implicated in a particular cancer. A lead compound has been identified with a metabolically susceptible amide linkage.
Strategy: Employ this compound to replace the labile amide with a stable 1,2,4-oxadiazole ring and introduce a key pharmacophoric element via nucleophilic substitution.
Hypothetical Signaling Pathway Inhibition:
Application Notes & Protocols: Leveraging 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole for Advanced Bioconjugation via Click Chemistry
Abstract
This technical guide provides a comprehensive framework for the utilization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole as a versatile building block in click chemistry applications. The 1,2,4-oxadiazole moiety is a valuable pharmacophore in drug discovery, often serving as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and modulate target affinity.[1][2] This document details a robust, two-step strategy to functionalize target molecules with this heterocycle: first, by converting the reactive bromomethyl handle to a more versatile azidomethyl intermediate, and second, by employing this intermediate in either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We provide detailed, field-tested protocols, mechanistic insights, and data presentation to guide researchers, medicinal chemists, and drug development professionals in successfully integrating this valuable scaffold into their molecular designs.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[3][4] Its utility stems from its role as a bioisostere of esters and amides, offering improved pharmacokinetic profiles by resisting enzymatic hydrolysis.[2][5] The incorporation of this scaffold can lead to enhanced metabolic stability, oral bioavailability, and target engagement.[1] Click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility, presents an ideal methodology for conjugating the 1,2,4-oxadiazole moiety to biomolecules, polymers, or surfaces.[6][7]
This compound is a bifunctional reagent poised for such applications. While direct data on this specific molecule is limited, its structure presents a clear path for chemical modification. The bromomethyl group is a highly reactive electrophilic handle, susceptible to nucleophilic substitution, making it an ideal precursor for generating a click-ready functional group.[8] The workflow presented herein is based on the well-established conversion of an alkyl bromide to an organic azide, a transformation that unlocks the full potential of this reagent for click chemistry.[9]
Principle of the Method: A Two-Step Pathway to Conjugation
The core strategy involves a two-step process to first create a click-reactive intermediate, 3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole, which then serves as the coupling partner in azide-alkyne cycloaddition reactions.
Step 1: Azide Formation. The process begins with a nucleophilic substitution (SN2) reaction. The bromomethyl group of the starting material is highly electrophilic, allowing for efficient displacement of the bromide ion by sodium azide (NaN₃). This reaction is typically rapid and high-yielding, producing the key azidomethyl intermediate.[9][10] Performing this step as the initial part of a one-pot reaction is often preferred to avoid the isolation of potentially unstable, low-molecular-weight organic azides.[9]
Step 2: Azide-Alkyne Cycloaddition. With the azide in place, the 1,2,4-oxadiazole can be conjugated to any alkyne-bearing molecule using one of two powerful click chemistry platforms:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][11] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner.[13] The high ring strain of the cyclooctyne dramatically accelerates the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a potentially cytotoxic copper catalyst.[][15] This makes SPAAC exceptionally well-suited for applications in living systems and bioconjugation where metal contamination is a concern.[16]
Visualization of the Workflow
The overall synthetic pathway from the starting material to the final conjugated product is illustrated below.
Figure 1: General workflow for the conversion of this compound to a triazole-linked conjugate.
Experimental Protocols
Protocol 4.1: Synthesis of 3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole Intermediate
This protocol describes the conversion of the bromomethyl compound to the corresponding azide. This intermediate can be used immediately in a one-pot procedure or isolated for later use, though caution is advised for the isolation of small organic azides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide (1.2 - 1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding deionized water (equal volume to the DMF).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude 3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole.
-
The product can be purified by column chromatography on silica gel if necessary.
| Parameter | Recommended Value | Notes |
| Solvent | Anhydrous DMF or Acetone | DMF is generally preferred for its solvating properties. |
| Temperature | 20 - 50 °C | Reaction is typically efficient at room temperature. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Stoichiometry | 1.2 - 1.5 eq NaN₃ | A slight excess of sodium azide ensures complete conversion. |
Table 1: Recommended reaction parameters for azidation.
Protocol 4.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating the azidomethyl-oxadiazole intermediate with a terminal alkyne-modified molecule.
Figure 2: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole (1.0 - 1.2 eq)
-
Alkyne-modified substrate (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.2 - 0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (0.1 - 0.5 eq)
-
Solvent: Typically a mixture of t-butanol/water, DMSO, or other biocompatible buffers.
Procedure:
-
In a reaction vial, dissolve the alkyne-modified substrate (1.0 eq) and the azidomethyl-oxadiazole (1.1 eq) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄, the ligand (e.g., THPTA for aqueous reactions), and sodium ascorbate.[17]
-
Add the CuSO₄ solution to the reaction mixture, followed by the ligand solution. Mix gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.[12] The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Protect from light if working with sensitive molecules.
-
Monitor the reaction by LC-MS or HPLC.
-
Upon completion, the product can be purified using methods appropriate for the substrate (e.g., precipitation, size-exclusion chromatography for biomolecules, or standard column chromatography).
| Component | Stock Conc. | Final Conc. (Typical) | Molar Eq. (vs Alkyne) |
| Azide | Variable | 1.1 mM | 1.1 |
| Alkyne | Variable | 1.0 mM | 1.0 |
| CuSO₄ | 20-100 mM | 0.1 mM | 0.1 |
| Ligand (THPTA) | 100 mM | 0.5 mM | 0.5 |
| Sodium Ascorbate | 100-300 mM | 2.5 mM | 2.5 |
Table 2: Example concentrations for a typical CuAAC bioconjugation reaction.[17][18]
Protocol 4.3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for copper-sensitive applications, such as live-cell labeling or the conjugation of molecules where copper could interfere with function.[13]
Materials:
-
3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole (1.0 - 1.2 eq)
-
Strained alkyne-modified substrate (e.g., DBCO-functionalized) (1.0 eq)
-
Biocompatible solvent (e.g., PBS, DMSO, or mixtures)
Procedure:
-
Dissolve the strained alkyne-modified substrate in the chosen solvent.
-
Add the 3-(azidomethyl)-5-ethyl-1,2,4-oxadiazole to the solution.
-
Incubate the reaction mixture at the desired temperature (typically 4°C to 37°C) for 1-24 hours. Reaction kinetics are highly dependent on the specific strained alkyne used.[15]
-
The reaction proceeds without any catalyst. Simply mix the components and allow them to react.
-
Monitor the reaction progress by LC-MS or another appropriate analytical technique.
-
Purify the conjugate using methods suitable for the substrate (e.g., dialysis, FPLC, HPLC).
Trustworthiness and Validation
The protocols described are built upon well-established, fundamental chemical transformations that form the bedrock of modern bioconjugation.[6][19]
-
Self-Validation: Each protocol should be validated in your system by including appropriate controls. For example, a reaction run without the copper catalyst (for CuAAC) or without the azide component should show no product formation.
-
Characterization: The successful formation of the desired conjugate should always be confirmed by analytical methods such as Mass Spectrometry (to confirm the mass of the new conjugate) and NMR spectroscopy (to confirm the formation of the triazole ring, which has characteristic proton and carbon signals).
-
Purity Assessment: Post-purification, the homogeneity of the conjugate should be assessed by HPLC or SDS-PAGE (for protein conjugates).
Conclusion
This compound serves as an effective and accessible precursor for introducing the medicinally relevant 1,2,4-oxadiazole scaffold into a wide range of molecules. By first converting the reactive bromomethyl group to an azide, researchers can readily employ both copper-catalyzed and strain-promoted click chemistry pathways. This two-step approach provides a reliable and versatile strategy for applications in drug discovery, materials science, and chemical biology, enabling the precise and efficient construction of complex molecular architectures.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Retrieved from [Link]
-
Ugolkov, V. et al. (2016). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Saczewski, J., & Sałkowska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Ruparelia, K. C., & Tailor, D. J. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. Retrieved from [Link]
-
Patel, S., Vaghani, H., & Patel, S. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. The International journal of analytical and experimental modal analysis. Retrieved from [Link]
-
Kim, Y. H., et al. (2018). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Retrieved from [Link]
-
Dommerholt, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem. Retrieved from [Link]
-
Gramlich, P. M. A., et al. (2008). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University Research Portal. Retrieved from [Link]
-
Mount Holyoke College. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Retrieved from [Link]
-
Sun, Y., et al. (2015). Adjusting the Surface Areal Density of Click-Reactive Azide Groups by Kinetic Control of the Azide Substitution Reaction on Bromine-Functional SAMs. Langmuir. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. axispharm.com [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Alkylation Reactions with 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for ester and amide functionalities.[1] The introduction of an alkylating agent, such as 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, provides a versatile building block for the synthesis of novel drug candidates. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the reactivity of the bromomethyl group, making it an efficient electrophile for nucleophilic substitution reactions.
This guide provides detailed experimental procedures for the N-alkylation, O-alkylation, and C-alkylation of various nucleophiles using this compound. The protocols are designed to be self-validating, with explanations for key experimental choices and guidance on data analysis and purification.
Safety Precautions: Handling Bromomethyl Oxadiazoles
This compound and similar bromomethyl-substituted heterocycles are reactive alkylating agents and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[2][3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]
-
Handling: Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
General Reaction Workflow
The alkylation procedure follows a general workflow that can be adapted for different nucleophiles. The key steps are outlined in the diagram below.
Caption: General workflow for the alkylation of nucleophiles.
Protocol 1: N-Alkylation of Amines
This protocol describes the N-alkylation of a primary or secondary amine with this compound. The choice of a suitable base is crucial to deprotonate the amine without promoting side reactions. A non-nucleophilic base like potassium carbonate is often preferred.
Materials
-
This compound
-
Primary or secondary amine (e.g., piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To a round-bottom flask, add the amine (1.0 eq) and anhydrous acetonitrile (10 mL per 1 mmol of amine).
-
Add potassium carbonate (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred amine suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results and Data Analysis
The successful N-alkylation will result in the formation of a new C-N bond. The product can be characterized by:
-
¹H NMR: Appearance of a new singlet corresponding to the methylene protons (-CH₂-) adjacent to the oxadiazole ring, typically in the range of 4.5-5.5 ppm. Shifts in the signals corresponding to the protons of the alkylated amine will also be observed.
-
¹³C NMR: Appearance of a new signal for the methylene carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product.
Protocol 2: O-Alkylation of Phenols
This protocol details the O-alkylation of a phenolic compound, a Williamson ether synthesis. A moderately strong base is required to deprotonate the phenol.
Materials
-
This compound
-
Phenolic compound (e.g., phenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To a round-bottom flask, add the phenol (1.0 eq) and anhydrous acetone (15 mL per 1 mmol of phenol).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and stir for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: C-Alkylation of Active Methylene Compounds
This protocol describes the C-alkylation of an active methylene compound, such as diethyl malonate. A strong, non-nucleophilic base is necessary to form the enolate for the alkylation.
Materials
-
This compound
-
Active methylene compound (e.g., diethyl malonate)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Summary of Alkylation Conditions
The following table summarizes typical reaction conditions for the alkylation with this compound.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| N-Alkylation | Piperidine | K₂CO₃ | Acetonitrile | Room Temp. | 12-24 h |
| O-Alkylation | Phenol | K₂CO₃ | Acetone | Reflux | 8-16 h |
| C-Alkylation | Diethyl Malonate | NaOEt | Ethanol | Reflux | 6-12 h |
Troubleshooting and Scientific Rationale
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or using a stronger base (e.g., NaH for N- and C-alkylation, Cs₂CO₃ for O-alkylation). The choice of solvent can also be critical; polar aprotic solvents like DMF can accelerate Sₙ2 reactions.[5]
-
Side Reactions: Over-alkylation can be an issue with primary amines. Using a larger excess of the amine can help to minimize the formation of the dialkylated product. For active methylene compounds, dialkylation can occur; using a slight excess of the nucleophile can favor mono-alkylation.
-
Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization or trituration with a non-polar solvent to remove impurities.[6]
Chemical Reaction Mechanism
The alkylation reactions proceed via a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.
Caption: General Sₙ2 mechanism for alkylation.
References
- Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
- AA Blocks. (2025). Safety Data Sheet: 2-(4-(bromomethyl)phenyl)-5-methyl-1,3,4-oxadiazole.
- AK Scientific, Inc.
- Thermo Fisher Scientific. (2010).
- Fisher Scientific. Safety Data Sheet: 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
-
Bhat, M. A., et al. (2010). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 15(12), 9138-9169. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 527-535.
-
Al-Ghorbani, M., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(1), 1646-1660. [Link]
-
Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7241. [Link]
-
da Silva, F. de C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1481. [Link]
- S. S. K. Reddy, et al. (2007). Cesium Carbonate Catalyzed Alkylation of Active Methylene Compounds.
-
Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. [Link]
- LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions.
Sources
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- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole as a Versatile Electrophile in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Bifunctional Oxadiazole Building Block
In the landscape of modern medicinal chemistry and drug development, the 1,2,4-oxadiazole ring system has emerged as a privileged scaffold.[1][2] Its role as a bioisosteric replacement for amide and ester functionalities, coupled with its metabolic stability, makes it a highly sought-after motif in the design of novel therapeutic agents.[3] The strategic functionalization of this heterocyclic core opens up a vast chemical space for the synthesis of diverse compound libraries. 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole is a bifunctional building block of significant interest, featuring two distinct electrophilic sites: a highly reactive bromomethyl group at the 5-position and a less reactive bromine atom at the 3-position.[3][4]
This differential reactivity is the cornerstone of its synthetic utility, allowing for selective nucleophilic substitution at the bromomethyl carbon. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, rendering it highly susceptible to S(_N)2 displacement by a wide range of nucleophiles.[4] This guide provides detailed application notes and field-proven protocols for the use of this compound as a potent electrophile in the alkylation of nitrogen, oxygen, sulfur, and carbon nucleophiles, empowering researchers to leverage this versatile reagent in their synthetic endeavors.
Understanding the Reactivity Landscape: Regioselectivity is Key
The synthetic utility of this compound hinges on the ability to selectively target the bromomethyl group over the C3-bromo position. The C(sp³)-Br bond of the bromomethyl group is inherently more reactive in S(_N)2 reactions compared to the C(sp²)-Br bond on the aromatic oxadiazole ring.[1]
To ensure selective substitution at the C5-bromomethyl position, the following experimental parameters are crucial:
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) favor the kinetically controlled S(_N)2 reaction at the more reactive bromomethyl site.[1]
-
Choice of Base: The use of weak, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered amines like diisopropylethylamine (DIPEA) is recommended to facilitate the deprotonation of the nucleophile without promoting unwanted side reactions.[1]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are well-suited for these S(_N)2 reactions.
The following diagram illustrates the workflow for optimizing the regioselective alkylation of various nucleophiles with this compound.
Caption: Workflow for optimizing regioselective alkylation.
Application Notes and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the alkylation of representative nitrogen, oxygen, sulfur, and carbon nucleophiles with this compound.
Protocol 1: N-Alkylation of Heterocyclic Amines
This protocol details the N-alkylation of a heterocyclic amine, using imidazole as a representative example. The resulting N-alkylated oxadiazole derivatives are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Imidazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of imidazole (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Expected Results:
| Nucleophile | Product | Typical Yield | Reference Conditions (Similar Substrate) |
| Piperidine | 1-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine | ~85% | MeCN, Room Temp, 24h[4] |
Protocol 2: O-Alkylation of Phenols
This protocol describes the synthesis of aryl ethers through the O-alkylation of phenols. This reaction is a fundamental transformation in the synthesis of a wide range of biologically active molecules.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the phenol (1.1 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl ether.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the synthesis of thioethers via the S-alkylation of thiols. Thioether linkages are prevalent in many pharmaceutical compounds.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiophenol (or other thiol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetone, add the thiol (1.1 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired thioether.
Protocol 4: C-Alkylation of Active Methylene Compounds
This protocol describes the C-alkylation of diethyl malonate, a classic example of forming a new carbon-carbon bond at an active methylene position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C-alkylated product.
Troubleshooting and Optimization
Caption: Troubleshooting common issues in alkylation reactions.
Conclusion: A Gateway to Novel Chemical Entities
This compound stands out as a highly valuable and versatile electrophilic building block for the synthesis of a diverse array of functionalized molecules. Its predictable regioselectivity, driven by the enhanced reactivity of the bromomethyl group, allows for the efficient construction of new carbon-heteroatom and carbon-carbon bonds. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this reagent. By understanding the underlying principles of its reactivity and carefully controlling reaction conditions, chemists can confidently incorporate the 5-ethyl-1,2,4-oxadiazole-3-methyl moiety into complex molecular architectures, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- Lankau, G., et al. (Year). Synthesis of 3-aryl-1,2,4-oxadiazoles and 5-aryl-1,2,4-oxadiazoles. Journal Name, Volume(Issue), pages. (Please note: A specific reference for this synthesis was mentioned in a review but the primary source was not provided in the search results).
- Sharma, P., & Kumar, A. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(2), 203-213.
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
- Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. 6(5), 1451-1456.
-
PubMed. (2020). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. [Link]
-
PubMed. (2023). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
PubMed Central. (2010). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. [Link]
-
PubMed Central. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
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Application Notes & Protocols for the Synthesis of 3-(Aminomethyl)-5-ethyl-1,2,4-oxadiazole Derivatives
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it an invaluable pharmacophore.[2] Notably, it serves as a highly effective and metabolically stable bioisostere for amide and ester functionalities, which are prone to hydrolysis by metabolic enzymes.[3][4] This bioisosteric replacement can enhance a drug candidate's pharmacokinetic profile, improving oral bioavailability and metabolic stability. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, positioning them as privileged structures in the development of novel therapeutics.[2][5]
This guide provides a detailed, field-proven framework for the synthesis of 3-(aminomethyl)-5-ethyl-1,2,4-oxadiazole derivatives. The strategy hinges on the synthesis of a versatile key intermediate, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole , which enables late-stage diversification to generate a library of novel compounds for screening and development.
Core Synthetic Strategy: A Modular Approach
The synthesis is logically divided into two main stages. The first stage focuses on the construction of the core heterocyclic intermediate. The second stage details the derivatization of this intermediate to yield the target aminomethyl compounds. This modular approach allows for flexibility and optimization at each critical step.
Retrosynthetic Analysis
The target aminomethyl derivatives are most efficiently accessed from a reactive halo-methyl intermediate. Our retrosynthetic analysis identifies 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (3) as the ideal precursor. This intermediate can be constructed from two simple, commercially available building blocks: propionamidoxime (2) and a chloroacetylating agent. The propionamidoxime itself is readily prepared from propionitrile.
Caption: Retrosynthetic pathway for aminomethyl-1,2,4-oxadiazoles.
Part 1: Synthesis of Key Intermediate: 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole (3)
This protocol details the construction of the 1,2,4-oxadiazole ring, a fundamental process in this synthetic campaign. The most reliable and widely adopted method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[6][7]
Step 1.1: Preparation of Propionamidoxime (2)
The first step is the conversion of a nitrile into the corresponding amidoxime. This reaction proceeds by the nucleophilic addition of hydroxylamine to the carbon of the nitrile group.
Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propionitrile (1 equiv.), hydroxylamine hydrochloride (1.2 equiv.), and a base such as sodium carbonate (1.2 equiv.) in aqueous ethanol (e.g., 80% EtOH).
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude propionamidoxime is often of sufficient purity for the next step, but can be recrystallized from a toluene/heptane mixture if necessary.
| Reagent | Molar Eq. | Role |
| Propionitrile | 1.0 | Starting Material |
| Hydroxylamine Hydrochloride | 1.2 | Nucleophile Source |
| Sodium Carbonate | 1.2 | Base (to free NH2OH) |
| Ethanol/Water | - | Solvent |
Step 1.2: Acylation and Cyclodehydration to form 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole (3)
This critical step involves two key transformations: the O-acylation of the amidoxime with chloroacetyl chloride, followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.[6][8] Using a base like pyridine serves both as a catalyst and an acid scavenger.
Protocol:
-
Reagent Setup: Dissolve propionamidoxime (2) (1 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C using an ice bath.
-
Acylation: Add pyridine (1.5 equiv.) to the solution. Then, add chloroacetyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0°C. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cyclization: The O-acylated intermediate often cyclizes spontaneously, but the process can be driven to completion by gentle heating (e.g., refluxing in toluene) or by extending the reaction time at room temperature. The formation of the oxadiazole can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (3) [9], can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Caption: Workflow for the synthesis of the key chloromethyl intermediate.
Part 2: Synthesis of 3-(Aminomethyl)-5-ethyl-1,2,4-oxadiazole Derivatives (4)
With the key intermediate (3) in hand, a diverse library of aminomethyl derivatives can be readily synthesized via nucleophilic substitution of the chloride.
Protocol 2.1: General Procedure for N-Substituted Derivatives via Direct Amination
This protocol describes a standard SN2 reaction where the chlorine atom is displaced by a primary or secondary amine.[10][11]
Protocol:
-
Reagent Setup: In a screw-cap vial, dissolve 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (3) (1 equiv.) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired primary or secondary amine (1.2-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction: Seal the vial and stir the mixture at a temperature ranging from room temperature to 80°C. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off any inorganic solids. Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the final N-substituted derivative (4) .
| Reagent | Molar Eq. | Role |
| 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole (3) | 1.0 | Electrophile |
| Primary/Secondary Amine | 1.2 - 1.5 | Nucleophile |
| Potassium Carbonate / DIPEA | 2.0 | Base (Acid Scavenger) |
| Acetonitrile / DMF | - | Solvent |
Protocol 2.2: Synthesis of Parent 3-(Aminomethyl)-5-ethyl-1,2,4-oxadiazole via Gabriel Synthesis
To obtain the unsubstituted primary amine, a protected nitrogen nucleophile is required to prevent over-alkylation. The Gabriel synthesis is a classic and highly effective method for this transformation.
Step 2.2.A: Phthalimide Alkylation
-
Reagent Setup: Combine 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (3) (1 equiv.) and potassium phthalimide (1.1 equiv.) in DMF.
-
Reaction: Heat the mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The phthalimide-protected product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain the intermediate, 2-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione .
Step 2.2.B: Deprotection with Hydrazine
-
Reagent Setup: Suspend the phthalimide-protected intermediate (1 equiv.) in ethanol.
-
Reaction: Add hydrazine hydrate (3-5 equiv.) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be triturated with ether to afford the hydrochloride salt of the desired primary amine, 3-(aminomethyl)-5-ethyl-1,2,4-oxadiazole , as a solid.
Caption: Diversification pathways from the key chloromethyl intermediate.
References
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4933. Available at: [Link][6][8]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101155. Available at: [Link][1]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters, 18(15), 3842–3845. Available at: [Link][12]
-
Wang, L., et al. (2018). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 16(29), 5233-5237. Available at: [Link]
-
Patel, V., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link][10][11]
-
Vasilyev, A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7515. Available at: [Link][13]
-
Saczewski, J., & Saczewski, F. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 304. Available at: [Link][5]
-
ResearchGate. Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. Available at: [Link][3]
-
Google Patents. (1988). Process for the preparation of organo N-hydroxyimidates. US4743701A. Available at: [14]
-
Lead Sciences. 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole. Available at: [Link][9]
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles from N-Boc amino acids. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Sharma, H., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S46. Available at: [Link][2]
-
Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 532–542. Available at: [Link][7]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link][8]
-
ResearchGate. Two step Synthesis of 1,2,4-oxadiazole derivatives. Available at: [Link][15]
-
Pace, V., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3323. Available at: [Link][4]
Sources
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- 2. ijper.org [ijper.org]
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- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole - Lead Sciences [lead-sciences.com]
- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol, grounded in established chemical principles and practical laboratory experience.
Introduction
The synthesis of this compound is a multi-step process that, while conceptually straightforward, can present several practical challenges. These issues often relate to reaction control, byproduct formation, and purification. This guide will address these common problems in a question-and-answer format, offering solutions based on scientific principles to help you achieve a successful synthesis with high yield and purity.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the two key stages of the synthesis: the formation of the 1,2,4-oxadiazole ring and the subsequent bromination of the methyl group.
Part 1: Synthesis of 3-Methyl-5-ethyl-1,2,4-oxadiazole
The initial step involves the construction of the 1,2,4-oxadiazole core. A common method is the reaction of an amidoxime with a carboxylic acid derivative.[1][2][3]
Question 1: My reaction to form 3-methyl-5-ethyl-1,2,4-oxadiazole is showing low conversion or is not proceeding to completion. What are the likely causes and how can I fix this?
Answer:
Low conversion in the formation of the 1,2,4-oxadiazole ring is a frequent issue and can often be attributed to several factors:
-
Inefficient Dehydration/Cyclization: The final step in the formation of the 1,2,4-oxadiazole is a cyclodehydration reaction.[4] If the dehydrating agent is not effective or the reaction temperature is too low, the reaction may stall.
-
Solution: If you are using a coupling agent like a carbodiimide, ensure it is fresh and used in sufficient molar excess. For thermally driven cyclizations, cautiously increasing the reaction temperature while monitoring for decomposition can improve the rate of conversion.
-
-
Purity of Starting Materials: The purity of the amidoxime and the carboxylic acid derivative is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
Solution: Aprotic polar solvents like DMF or DMSO are often effective for this type of condensation.[5] However, for thermal cyclization, a high-boiling solvent like toluene or xylene might be more appropriate.
-
Question 2: I am observing the formation of significant byproducts during the synthesis of the 1,2,4-oxadiazole ring. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge. The most likely side products are unreacted starting materials and partially reacted intermediates.
-
Identification: Use thin-layer chromatography (TLC) to monitor the reaction progress and identify the number of components in the reaction mixture. Characterization of the isolated byproducts by NMR and mass spectrometry can help in their identification.
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts.
-
Temperature Control: Running the reaction at the optimal temperature is crucial. Too high a temperature can lead to decomposition and the formation of tars.
-
Stepwise Addition: Adding one reagent slowly to the other can help to control the reaction and minimize the formation of byproducts.
-
Part 2: Bromination of 3-Methyl-5-ethyl-1,2,4-oxadiazole
The second stage of the synthesis is the radical bromination of the methyl group at the 3-position of the oxadiazole ring, typically using N-bromosuccinimide (NBS).
Question 3: The bromination of my 3-methyl-5-ethyl-1,2,4-oxadiazole is not initiating or is very sluggish. What should I do?
Answer:
A sluggish or non-starting bromination reaction is a common hurdle. The key is to ensure the efficient generation of bromine radicals.
-
Radical Initiator: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solution: Ensure your radical initiator is fresh and active. The decomposition of the initiator is temperature-dependent, so make sure your reaction is at an appropriate temperature for the chosen initiator (e.g., refluxing carbon tetrachloride for AIBN).
-
-
Light Source: Radical reactions can often be initiated or accelerated by light.
-
Solution: Try initiating the reaction with a sunlamp or a standard laboratory light source directed at the reaction flask.
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Solution: Carbon tetrachloride (CCl₄) is a classic solvent for radical brominations, but due to its toxicity, other solvents like acetonitrile or chlorobenzene can be used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Question 4: I am observing the formation of multiple brominated products, including a dibrominated species. How can I improve the selectivity for the desired monobrominated product?
Answer:
Over-bromination is a common side reaction in radical brominations. Controlling the stoichiometry and reaction time is key to achieving selectivity.
-
Stoichiometry of NBS: Using a large excess of NBS will favor the formation of the dibrominated product.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material.
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the bromination of the desired product.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, quench the reaction promptly.
-
-
Slow Addition of NBS: Adding the NBS portion-wise can help to maintain a low concentration of the brominating agent and improve selectivity.
Question 5: My 1,2,4-oxadiazole ring appears to be decomposing during the bromination reaction. What could be the cause and how can I prevent it?
Answer:
The 1,2,4-oxadiazole ring can be sensitive to harsh reaction conditions.[6]
-
Acidic Byproducts: Radical brominations with NBS can produce acidic byproducts like hydrogen bromide (HBr), which can catalyze the degradation of the oxadiazole ring. 1,2,4-oxadiazoles exhibit maximum stability in a pH range of 3-5 and can undergo ring opening at lower or higher pH.[6]
-
Solution: Add a non-nucleophilic acid scavenger, such as anhydrous potassium carbonate or sodium carbonate, to the reaction mixture to neutralize any acidic byproducts as they are formed.
-
-
Excessive Heat or Light: Prolonged exposure to high temperatures or intense light can lead to the decomposition of the heterocyclic ring.
-
Solution: Use the minimum temperature and light exposure necessary to initiate and sustain the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Column chromatography on silica gel is typically the most effective method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is recommended. The exact ratio will need to be determined by TLC analysis. Recrystallization from a suitable solvent system can also be an effective purification technique if the product is a solid and the impurities have different solubilities.
Q2: How should I store this compound?
A2: this compound is a reactive compound and should be stored with care. It is advisable to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. As it is a brominated compound, it may be sensitive to moisture and light.
Q3: Can I use other brominating agents instead of NBS?
A3: While NBS is the most common and convenient reagent for this type of transformation, other brominating agents could potentially be used. However, reagents like liquid bromine are more hazardous and difficult to handle. Alternative reagents might also lead to different selectivity and side reactions. For benzylic-type brominations, NBS is generally the reagent of choice due to its ease of use and selectivity.
Detailed Experimental Protocol
This protocol provides a general procedure for the two-step synthesis of this compound. Note: This is a representative protocol and may require optimization based on your specific laboratory conditions and available starting materials.
Step 1: Synthesis of 3-Methyl-5-ethyl-1,2,4-oxadiazole
Materials:
-
Propionamidoxime
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionamidoxime (1.0 eq) in toluene.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-5-ethyl-1,2,4-oxadiazole.
Step 2: Synthesis of this compound
Materials:
-
3-Methyl-5-ethyl-1,2,4-oxadiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a light source, dissolve 3-methyl-5-ethyl-1,2,4-oxadiazole (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a sunlamp to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the solid succinimide byproduct floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction; impure starting materials. | Check reagent purity; optimize reaction time and temperature. |
| Byproduct Formation | Incorrect stoichiometry; side reactions. | Use precise stoichiometry; control temperature; monitor reaction closely. |
| Bromination Fails to Start | Inactive initiator; insufficient light/heat. | Use fresh initiator; apply a light source; ensure proper temperature. |
| Over-bromination | Excess NBS; prolonged reaction time. | Use 1.05-1.1 eq of NBS; monitor reaction and quench promptly. |
| Ring Decomposition | Acidic byproducts; excessive heat/light. | Add an acid scavenger (e.g., K₂CO₃); use milder conditions. |
Logical Workflow for Troubleshooting
References
- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.
- Gapiński, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806.
- A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels.
- Krasavin, M. (2021).
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Wang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Li, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2732-2743.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2603.
- Wilson, J. W. (1959). U.S. Patent No. 2,883,391. Washington, DC: U.S.
- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole. Sigma-Aldrich.
- de Farias, F. M., et al. (2015).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023).
- Kamal, A., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(10), 19158-19175.
- Li, B., et al. (2010). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses, 87, 16.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed.
- Bromination of Cinnamic acid. The Royal Society of Chemistry.
- Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
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- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the purification of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging synthetic intermediate. The 1,2,4-oxadiazole core is a valuable bioisostere for esters and amides, enhancing metabolic stability in drug candidates.[1][2] However, the presence of the reactive bromomethyl group necessitates careful and optimized purification strategies to ensure product integrity and purity.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of heterocyclic chemistry and practical laboratory experience.
Safety First: Essential Handling Precautions
Before beginning any purification protocol, it is critical to understand the hazards associated with this compound and related halogenated compounds.
Q: What are the primary hazards of this compound?
A: While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally similar compounds, such as those with bromomethyl and chloro- or bromo- substitutions on the oxadiazole ring, indicate significant potential hazards.[3] The primary concerns are:
-
Acute Toxicity & Irritation: The bromomethyl group is a potent lachrymator and alkylating agent. The compound is expected to be harmful if swallowed or in contact with skin and is a severe eye and skin irritant.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3]
Q: What Personal Protective Equipment (PPE) is mandatory?
A: Always handle this compound inside a certified chemical fume hood.[3] The following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are recommended), a flame-resistant lab coat, and ensure no skin is exposed.[3][5]
-
Respiratory Protection: If there is any risk of dust or aerosol formation, use a full-face respirator with appropriate cartridges.[5]
Q: What should I do in case of accidental exposure?
A:
-
Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4]
-
Spill: Evacuate the area. For large spills, contact emergency responders. For small spills, use an absorbent, non-combustible material to collect the substance, and dispose of it as hazardous waste. Ensure adequate ventilation and avoid generating dust.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Q1: My crude ¹H NMR shows multiple products and unreacted starting material. What is the best initial approach?
A: This is a common scenario, especially if the bromination of the precursor, 3-ethyl-5-methyl-1,2,4-oxadiazole, did not go to completion or resulted in side reactions. The most robust method for separating a complex mixture is column chromatography.
-
Causality: The starting material is significantly more polar than the desired brominated product. Side products, such as the di-brominated species, will have different polarities. Column chromatography excels at separating compounds based on these polarity differences.
-
Recommended Action: Start with flash column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., 100% Hexane) to a slightly more polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) is highly effective. The non-polar product will elute first, followed by any remaining starting material.
Q2: I see streaking and my product seems to be decomposing on the silica gel column. Why is this happening and how can I fix it?
A: Product decomposition on silica gel is a frequent issue for sensitive compounds like this one.
-
Causality: Standard silica gel is acidic (pH ≈ 4-5), which can catalyze the hydrolysis of the oxadiazole ring or lead to the degradation of the reactive bromomethyl group. The 1,2,4-oxadiazole ring system's stability can be influenced by its substituents and the surrounding chemical environment.[7]
-
Solution 1 (Recommended): Deactivate the Silica. Prepare a slurry of silica gel in your starting eluent (e.g., Hexane) and add 1% triethylamine (NEt₃) by volume. The triethylamine neutralizes the acidic sites on the silica surface, preventing degradation.
-
Solution 2: Use an Alternative Stationary Phase. If decomposition persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution profile may change significantly.
Q3: My yield is very low after column chromatography, even though the crude material looked promising. Where did my product go?
A: Low recovery can be due to irreversible adsorption onto the column or co-elution with a non-UV active impurity.
-
Causality: The nitrogen atoms in the oxadiazole ring can chelate to active sites on the silica gel, leading to irreversible binding. The bromomethyl group can also potentially react with the silica surface, although this is less common.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis. Stain your TLC plates with potassium permanganate in addition to using UV light. Permanganate stain will visualize compounds that are not UV-active and can reveal hidden impurities that might be co-eluting with your product.
-
Column Loading: Load your crude product onto the column using a minimal amount of solvent or as a dry-load (adsorbed onto a small amount of silica). Using too much polar solvent during loading can cause band broadening and poor separation.
-
Elution Speed: Do not run the column too slowly. Prolonged exposure to the stationary phase increases the chance of decomposition or irreversible adsorption.
-
Q4: I am trying to recrystallize the product, but it either oils out or doesn't crystallize at all. What solvents should I use?
A: Recrystallization is an excellent method for final purification if the compound is a solid and the impurity profile is simple.[8][9] However, finding the right solvent system is key.
-
Causality: The compound is relatively non-polar. It will be highly soluble in non-polar solvents (like dichloromethane, ethyl acetate) and poorly soluble in very polar solvents (like water). The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvent Systems to Screen:
-
Single Solvent: Isopropanol, Ethanol, or Hexane. Heat to dissolve and cool slowly.
-
Two-Solvent System: A common and effective method is using a solvent pair like Ethyl Acetate/Hexane or Dichloromethane/Hexane. Dissolve the crude material in a minimal amount of the more soluble solvent (e.g., Ethyl Acetate) at room temperature. Then, slowly add the less soluble "anti-solvent" (e.g., Hexane) until the solution becomes cloudy (the point of saturation). Gently heat until the solution is clear again, then allow it to cool slowly.
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q: What are the typical TLC conditions for this compound? A: Use silica gel 60 F₂₅₄ plates. A mobile phase of 9:1 Hexane:Ethyl Acetate is a good starting point. The product should have an Rf value of approximately 0.3-0.5 in this system.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:
-
¹H NMR: Look for the characteristic singlet of the -CH₂Br protons. Based on similar structures, this peak is expected around δ 4.6 - 4.8 ppm.[1]
-
¹³C NMR: The carbon of the -CH₂Br group should appear around δ 20-25 ppm.[1]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for C=N stretching of the oxadiazole ring (~1600-1620 cm⁻¹) and C-Br stretching (~650-700 cm⁻¹).[1]
Q: How should I store the purified compound? A: Due to its reactive nature, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at low temperatures (0-4 °C) and protected from light and moisture to prevent degradation.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Deactivated Silica)
This protocol is recommended for mixtures containing significant amounts of impurities or unreacted starting material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) (HPLC grade)
Procedure:
-
Prepare the Column:
-
In a fume hood, prepare the eluent. Start with 100% Hexane containing 1% NEt₃.
-
Prepare a slurry of silica gel in the starting eluent. For every 100g of silica, use approximately 1mL of NEt₃.
-
Pour the slurry into the column and pack it using gentle pressure or by tapping.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the "dry load."
-
Gently add the dry load to the top of the packed silica gel column.
-
-
Elute the Column:
-
Begin elution with Hexane (+1% NEt₃).
-
Gradually increase the polarity by slowly adding Ethyl Acetate. A typical gradient might be:
-
100% Hexane
-
98:2 Hexane:EtOAc
-
95:5 Hexane:EtOAc
-
-
Collect fractions and monitor them by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. The triethylamine will also be removed during this step.
-
The resulting product can be further dried under high vacuum.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid product that contains minor impurities.
Materials:
-
Crude solid this compound
-
Solvents: Ethyl Acetate (EtOAc), Hexane
Procedure:
-
Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm Ethyl Acetate, just enough to dissolve the solid completely.
-
While stirring, slowly add Hexane dropwise at room temperature. Continue adding until a persistent cloudiness (precipitation) is observed.
-
Gently warm the flask until the solution becomes clear again. Do not overheat.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
Summary of Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (deactivated with 1% NEt₃) | N/A |
| Mobile Phase / Solvent | Gradient: Hexane to Hexane/EtOAc (e.g., 95:5) | Ethyl Acetate / Hexane |
| Best For | Complex mixtures, oily products | Solid products with minor impurities |
| Key Consideration | Potential for decomposition on acidic silica | Finding the correct solvent system is crucial |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. asianpubs.org [asianpubs.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis and optimization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is a two-step process. First, a precursor, 3-methyl-5-ethyl-1,2,4-oxadiazole , is synthesized. This is typically achieved by the cyclization of acetamidoxime with an activated form of propanoic acid, such as propionyl chloride or propanoic anhydride. The second step is a selective free-radical bromination of the methyl group at the 3-position of the oxadiazole ring using N-Bromosuccinimide (NBS) to yield the final product.
Q2: What are the primary safety concerns when handling the reagents and products in this synthesis?
User safety is paramount. Key hazards include:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive agent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can also be a source of bromine, which is toxic and corrosive.
-
This compound: As a bromomethyl-substituted heterocycle, this compound should be treated as a potential lachrymator and a potent alkylating agent. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE to avoid contact with skin, eyes, and respiratory tract.
-
Solvents: Anhydrous carbon tetrachloride (CCl₄) has historically been used for NBS brominations but is a known carcinogen and is environmentally hazardous. Safer alternatives like cyclohexane or ethyl acetate should be considered.[1] Always consult the Safety Data Sheet (SDS) for all reagents and solvents.
Q3: How can I reliably confirm the formation of my precursor and the final product?
Confirmation is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The key transformation to monitor is the change in the chemical shift of the protons on the C3-substituent. The methyl group singlet of the precursor, 3-methyl-5-ethyl-1,2,4-oxadiazole , is expected around δ 2.4-2.6 ppm . Upon successful bromination, this singlet will disappear and be replaced by a new singlet for the bromomethyl group (-CH₂Br) further downfield, typically in the range of δ 4.5-4.8 ppm .
-
¹³C NMR: The carbon signal for the methyl group in the precursor will shift downfield upon bromination.
-
Mass Spectrometry: Look for the correct molecular ion peak for both the precursor and the final product. The final product will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity, M+ and M+2).
Q4: What are the recommended storage conditions for this compound?
Due to its reactivity as an alkylating agent and potential sensitivity to moisture, the final product should be stored in an airtight container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8 °C) to minimize degradation.
Experimental Workflow and Protocols
The overall synthetic workflow is visualized below. It outlines the two main stages: the formation of the oxadiazole precursor and its subsequent selective bromination.
Sources
Technical Support Center: Synthesis and Side Reactions of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis and application of this versatile building block. As a key intermediate, understanding its reactivity is paramount to achieving high-yield, clean reactions. This document moves beyond simple protocols to explain the why behind experimental observations, empowering you to troubleshoot effectively.
The 1,2,4-oxadiazole ring is a valuable bioisostere for esters and amides in medicinal chemistry, often enhancing metabolic stability.[1][2] The inclusion of a reactive bromomethyl group makes this compound a potent alkylating agent for introducing the oxadiazole moiety into target molecules.[1][3] However, its utility is matched by a nuanced reactivity profile that can lead to unexpected side products if not properly controlled.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am attempting to substitute the bromine on the methyl group with a nucleophile (e.g., an amine or thiol), but I am observing low conversion of my starting material and the formation of several unidentified byproducts. What is happening?
A: Senior Application Scientist's Analysis:
This is a classic challenge when working with reactive alkylating agents like this compound. The issue often stems from a combination of factors: base-mediated decomposition, over-alkylation, and competing reactions with the oxadiazole ring itself.
Causality and Mechanistic Insights:
-
Base-Mediated Degradation: The protons on the bromomethyl group are weakly acidic. Strong bases can deprotonate this position, leading to the formation of an unstable intermediate that can decompose or polymerize.
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can be alkylated more than once by the bromomethyl reagent, leading to a mixture of mono- and di-alkylated products.
-
Nucleophilic Attack on the Oxadiazole Ring: While the bromomethyl group is the primary site for SN2 reactions, strong nucleophiles under harsh conditions can attack the C3 or C5 positions of the oxadiazole ring, potentially leading to ring-opening or rearrangement. The 1,2,4-oxadiazole ring is known to undergo rearrangements under certain conditions.[4][5]
Troubleshooting Protocol: Optimizing Nucleophilic Substitution
-
Base Selection is Critical:
-
Avoid Strong, Non-nucleophilic Bases: Steer clear of bases like LDA or LiHMDS in the initial stages, as they can promote decomposition.
-
Use a Mild, Inorganic Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are sufficiently basic to deprotonate most amine and thiol nucleophiles without causing significant degradation of the starting material.
-
Consider a "Sacrificial" Amine Base: If applicable, using an excess of your amine nucleophile can serve as both the reactant and the base.
-
-
Solvent Choice Matters:
-
Polar Aprotic Solvents are Preferred: Acetonitrile (MeCN) and Dimethylformamide (DMF) are good choices as they can solvate the ions involved in the reaction without interfering.
-
Avoid Protic Solvents if Possible: Alcohols can compete as nucleophiles, leading to undesired ether byproducts.
-
-
Temperature Control:
-
Start Cold: Begin the reaction at 0 °C or even lower, especially during the addition of the base and the alkylating agent.
-
Slowly Warm to Room Temperature: Allow the reaction to proceed at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but monitor closely for byproduct formation.
-
-
Stoichiometry and Addition Order:
-
Use a Slight Excess of the Nucleophile: A 1.1 to 1.2 molar equivalent of the nucleophile is a good starting point to ensure complete consumption of the bromomethyl compound.
-
Add the Bromomethyl Compound Last: Dissolve your nucleophile and the base in the solvent first, then slowly add a solution of this compound. This minimizes the time the alkylating agent is exposed to the basic conditions in the absence of the nucleophile.
-
Issue 2: Unexpected Formation of a Dimer or Higher Molecular Weight Species
Q: In my reaction, I am observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my desired product. What is the likely cause and how can I prevent it?
A: Senior Application Scientist's Analysis:
The formation of a dimer suggests a secondary reaction is occurring after the initial desired nucleophilic substitution. This is particularly common when the product of the first reaction can act as a nucleophile itself.
Causality and Mechanistic Insights:
If your initial product contains a nucleophilic site (for example, a secondary amine formed from the reaction of a primary amine), it can compete with the starting nucleophile and react with another molecule of this compound. This leads to the formation of a symmetrical dimer.
Visualizing the Dimerization Pathway
Caption: Dimer formation via a two-step reaction sequence.
Troubleshooting Protocol: Preventing Dimerization
-
Control Stoichiometry:
-
Use an Excess of the Primary Nucleophile: Increasing the molar ratio of the initial nucleophile (e.g., to 2-3 equivalents) will statistically favor the reaction with the starting material over the product.
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise over an extended period ensures its concentration remains low, minimizing the chance of the product reacting with it.
-
-
High Dilution Conditions:
-
Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions between the product and the starting material, thus suppressing the dimerization side reaction.
-
-
Protecting Group Strategy:
-
If applicable, consider using a nucleophile with a protecting group that can be removed after the alkylation step. This prevents the product from having a reactive nucleophilic site.
-
Issue 3: Evidence of 1,2,4-Oxadiazole Ring Instability or Rearrangement
Q: My reaction mixture is turning dark, and upon workup, I am isolating products that do not contain the characteristic oxadiazole ring based on my NMR and mass spectrometry data. Under what conditions is the 1,2,4-oxadiazole ring unstable?
A: Senior Application Scientist's Analysis:
The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to cleavage or rearrangement under certain conditions.[4][5] This is often observed with strong nucleophiles, strong acids or bases, or at elevated temperatures. The weak O-N bond is a known point of vulnerability in the ring.[4]
Causality and Mechanistic Insights:
-
Strong Reductants: Reagents like lithium aluminum hydride (LiAlH₄) can cleave the O-N bond and reduce the ring.
-
Strong Nucleophiles: Potent nucleophiles can attack the ring carbons, initiating a ring-opening cascade. This is more likely at higher temperatures.
-
Thermal Stress: Prolonged heating at high temperatures can induce thermal rearrangements of the oxadiazole ring.[4]
-
Photochemical Reactions: Exposure to UV light can also lead to rearrangements through cleavage of the O-N bond.[6]
Troubleshooting Protocol: Preserving the Oxadiazole Ring
-
Maintain Mild Reaction Conditions:
-
Temperature: Aim to keep reaction temperatures below 80 °C whenever possible. If heating is necessary, do so cautiously and for the minimum time required.
-
pH: Avoid strongly acidic or basic conditions. If a base is required, use the mildest one that is effective for your transformation.
-
-
Reagent Selection:
-
Be mindful of the reactivity of all reagents in your mixture. For example, if performing a subsequent reaction on a molecule containing the 1,2,4-oxadiazole moiety, choose conditions known to be compatible with this heterocycle.
-
-
Purification Strategy:
-
Avoid Harsh Chromatography Conditions: If using silica gel chromatography, consider deactivating the silica with a small amount of triethylamine in your eluent to prevent acid-catalyzed degradation on the column.
-
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Likely Cause(s) | Primary Mitigation Strategy | Secondary Recommendations |
| Decomposition/Polymerization | Strong base, high temperature | Use a mild inorganic base (e.g., K₂CO₃) | Run reaction at 0 °C to RT |
| Over-alkylation | Nucleophile with multiple reactive sites | Use a protecting group strategy | Control stoichiometry carefully |
| Dimerization | Product is nucleophilic | Use an excess of the starting nucleophile, slow addition | High dilution conditions |
| Ring Opening/Rearrangement | Strong nucleophiles, high heat, harsh pH | Maintain mild reaction conditions (T < 80 °C, neutral pH) | Avoid strong reducing agents |
Experimental Protocol: A Self-Validating System for Nucleophilic Substitution
This protocol for the N-alkylation of a primary amine is designed to minimize common side reactions.
Workflow Diagram
Caption: Step-by-step workflow for a clean nucleophilic substitution.
References
-
Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Pace, A., & Pierro, P. (2009). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available from: [Link]
-
Various Authors. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Baykov, S., et al. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available from: [Link]
-
Arkat USA. (n.d.). Solvent dependent photochemical reactivity of 3-allyloxy-1,2,4-oxadiazoles. Available from: [Link]
-
MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]
-
ResearchGate. (2010). The New Era of 1,2,4-Oxadiazoles. Available from: [Link]
-
Ozel, A., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Arkivoc. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole Degradation Pathways
Welcome to the technical support center for 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, grounding our advice in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) on the Stability of this compound
Q1: I am observing significant degradation of my this compound sample in an aqueous solution. What are the likely causes and how can I mitigate this?
A1: The 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis, particularly outside of a specific pH range.[1][2] Your observation of degradation in an aqueous solution is likely due to pH-dependent hydrolysis of the oxadiazole ring.
Causality and Mitigation:
-
pH Stability Profile: 1,2,4-oxadiazole derivatives generally exhibit maximum stability in a pH range of 3-5.[1][2] Outside of this range, both acidic and basic conditions can catalyze the opening of the heterocyclic ring.
-
Acid-Catalyzed Degradation: At a low pH, the N-4 nitrogen of the oxadiazole ring can become protonated. This makes the C-5 carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage and the formation of an ethyl nitrile and other degradation products.[1][2]
-
Base-Catalyzed Degradation: Under alkaline conditions, the C-5 carbon is directly attacked by hydroxide ions. This also results in the opening of the oxadiazole ring. The presence of a proton donor, such as water, is crucial for this degradation pathway to proceed.[1][2] In the absence of a proton donor, such as in dry acetonitrile, the compound is significantly more stable.[1]
Troubleshooting Steps:
-
pH Control: Ensure that your aqueous solutions are buffered to a pH between 3 and 5 for maximum stability.
-
Solvent Choice: If the experimental conditions allow, consider using a non-aqueous solvent or a co-solvent system with a low water content, such as acetonitrile-water mixtures, while still maintaining the optimal pH.[1][2]
-
Temperature: Store aqueous solutions of the compound at low temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis.
-
Fresh Preparation: Prepare aqueous solutions fresh before use to minimize the time the compound is exposed to potentially destabilizing conditions.
Q2: My compound appears to be degrading during heating. What is the thermal stability of this compound?
Causality and Potential Degradants:
-
Thermal Cleavage: High temperatures can provide sufficient energy to break the bonds within the oxadiazole ring. The likely degradation products from the thermal decomposition of this compound would be ethyl isocyanate and bromomethylnitrile, based on the fragmentation patterns observed for similar oxadiazoles.[3]
Troubleshooting and Best Practices:
-
Temperature Limits: Avoid exposing the compound to unnecessarily high temperatures during your experiments. If heating is required, it is crucial to first determine the thermal decomposition profile using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
-
Inert Atmosphere: If high-temperature reactions are necessary, performing them under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation pathways that may be initiated at elevated temperatures.
-
Solid-State Stability: Assess the solid-state stability of your compound at various temperatures to define appropriate storage conditions.
Q3: I've noticed changes in my compound's purity after exposure to light. Is this compound light-sensitive?
A3: Yes, oxadiazole derivatives can be susceptible to photodegradation. The presence of oxygen is often crucial for this process, indicating a photo-oxidative degradation mechanism.[4]
Causality and Potential Degradation Pathways:
-
Photo-oxidation: Upon exposure to UV light in the presence of oxygen, the oxadiazole ring can be disrupted, leading to the formation of carbonyl and amide-containing impurities.[4]
-
Photoisomerization: In some cases, UV irradiation can cause the 1,2,4-oxadiazole ring to isomerize to the more stable 1,3,4-oxadiazole isomer.[5]
Troubleshooting and Protective Measures:
-
Light Protection: Always store the compound in amber vials or protect it from light using aluminum foil.
-
Controlled Experiments: When conducting experiments, minimize the exposure of the compound to direct light, especially UV light.
-
Photostability Studies: If your application requires exposure to light, it is essential to conduct formal photostability studies as per ICH Q1B guidelines to understand the degradation kinetics and identify the photoproducts.
Troubleshooting Guide for Analytical Methods
Problem: I am developing an HPLC method for stability testing of this compound and am facing issues with peak shape and baseline noise.
Background: A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products. Common issues in HPLC analysis include poor peak shape (tailing or fronting), baseline drift, and noise.[6][7]
Systematic Troubleshooting:
| Observed Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic nitrogen atoms of the oxadiazole ring and residual silanols on the C18 column. - Column overload. - Mismatched solvent strength between the sample diluent and the mobile phase. | - Use a mobile phase with a low pH (e.g., 3-4) to protonate the nitrogen atoms and minimize secondary interactions. - Employ a high-purity, end-capped C18 column. - Reduce the sample concentration. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Baseline Drift | - Changes in mobile phase composition. - Temperature fluctuations in the column or detector. - Column contamination or degradation. | - Ensure the mobile phase is well-mixed and degassed.[6] - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent to remove contaminants. |
| Baseline Noise/Spikes | - Air bubbles in the mobile phase or detector.[6][7] - Contaminated mobile phase. - Detector lamp instability. | - Thoroughly degas the mobile phase using sonication or vacuum.[6] - Use high-purity HPLC-grade solvents. - Allow the detector lamp to warm up sufficiently. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Clean the injector and sample loop. - Run blank injections with a strong solvent to wash the system. - Use fresh, high-purity mobile phase. |
Experimental Protocols and Workflows
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Ring opening via protonation of N-4.[1][2] |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at room temp. | Ring opening via nucleophilic attack at C-5.[1][2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temp. | Oxidation of the bromomethyl group or the ring. |
| Thermal Degradation | 60-80°C (in solid state and solution) | 48 - 96 hours | Ring cleavage.[3] |
| Photodegradation | ICH Q1B conditions (UV and visible light) | As per guidelines | Photo-oxidation or photoisomerization.[4][5] |
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Visualizing Degradation Pathways
Acid-Catalyzed Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis of the 1,2,4-oxadiazole ring.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 3-(Halomethyl)-1,2,4-Oxadiazoles
Welcome to the Technical Support Center for the synthesis of 3-(halomethyl)-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent reactivity of the halomethyl group, coupled with the intricacies of heterocyclic ring formation, presents unique challenges. This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-(halomethyl)-1,2,4-oxadiazoles. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Yield of the Desired 3-(Halomethyl)-1,2,4-Oxadiazole
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows the absence or very low levels of the target product, with starting materials (amidoxime and haloacylating agent) remaining.
Probable Causes & Solutions:
-
Incomplete Acylation of the Amidoxime: The initial O-acylation of the N-hydroxyamidine is a critical step.
-
Causality: Insufficiently reactive acylating agent or suboptimal reaction conditions can lead to poor conversion. For instance, haloacetic acids will require an activating agent, while the corresponding acyl chlorides are more reactive.
-
Recommended Action:
-
Choice of Acylating Agent: Use a more reactive haloacylating agent, such as a haloacetyl chloride or anhydride, instead of the corresponding carboxylic acid with a coupling agent.[1]
-
Base Selection: Employ a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to neutralize the acid generated during the acylation with haloacetyl chlorides.
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can hydrolyze the acylating agent. Perform the reaction at a suitable temperature, typically starting at 0 °C and allowing it to warm to room temperature.
-
-
-
Failure of the Cyclodehydration Step: The O-acyl amidoxime intermediate may form but fails to cyclize to the 1,2,4-oxadiazole ring.
-
Causality: The cyclization often requires heat or a catalyst to overcome the activation energy barrier. The stability of the halomethyl group under these conditions is a key consideration.
-
Recommended Action:
-
Thermal Cyclization: If the O-acyl amidoxime has been isolated, attempt thermal cyclization by refluxing in a high-boiling inert solvent like toluene or xylene.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[2] Superbase systems like NaOH/DMSO or KOH/DMSO can also be effective, sometimes even at room temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient and rapid heating.
-
-
Issue 2: Formation of Significant Side Products
Symptom: Spectroscopic analysis (NMR, MS) of the product mixture reveals the presence of unexpected impurities alongside the desired 3-(halomethyl)-1,2,4-oxadiazole.
Probable Causes & Solutions:
-
Hydrolysis of the Halomethyl Group: The halomethyl group can be susceptible to hydrolysis, especially under basic conditions or during aqueous workup, leading to the corresponding hydroxymethyl derivative.
-
Causality: The carbon-halogen bond in the halomethyl group is electrophilic and can be attacked by nucleophiles like water or hydroxide ions.
-
Recommended Action:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction and workup if possible.
-
Careful pH Control: During workup, avoid strongly basic aqueous solutions. Use mild bases like sodium bicarbonate for neutralization.
-
Non-Aqueous Workup: If feasible, consider a non-aqueous workup to minimize contact with water.
-
-
-
Nucleophilic Substitution on the Halomethyl Group: Other nucleophiles present in the reaction mixture (e.g., excess amidoxime, solvents like DMF) can displace the halide.
-
Causality: The halomethyl group is a good electrophile for SN2 reactions.
-
Recommended Action:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the haloacylating agent to minimize the presence of unreacted nucleophilic amidoxime during the cyclization step.
-
Choice of Solvent: Select a non-nucleophilic solvent. Aprotic solvents like THF, DCM, or toluene are generally preferred over DMF or DMA.
-
-
-
Formation of Isomeric Products: In some cases, rearrangement to other heterocyclic systems can occur.
-
Causality: Thermal or acid-catalyzed conditions can sometimes lead to rearrangements of the 1,2,4-oxadiazole ring, although this is less common for simple alkyl-substituted derivatives.
-
Recommended Action:
-
Mild Reaction Conditions: Employ the mildest possible conditions (temperature, reagents) that still afford a reasonable reaction rate.
-
Neutral Workup: Avoid strongly acidic or basic conditions during workup and purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(halomethyl)-1,2,4-oxadiazoles?
A1: The most prevalent and versatile method is the reaction of a 2-halo-N'-hydroxyacetimidamide (a halo-substituted amidoxime) with an acylating agent, or the reaction of a suitable amidoxime with a haloacetylating agent (like haloacetyl chloride or haloacetic anhydride). The resulting O-acyl amidoxime intermediate is then cyclized, often in the same pot, to the desired 3-(halomethyl)-1,2,4-oxadiazole. For instance, 5-aryl-3-chloromethyl-1,2,4-oxadiazole intermediates can be prepared from 2-chloro-N-hydroxy acetamidines and substituted benzoyl chlorides.[1]
Q2: How can I choose the appropriate halogen (Cl, Br, I) for my target molecule?
A2: The choice of halogen depends on the desired reactivity of the final compound.
-
Chloromethyl derivatives are generally more stable and are good starting points for many applications.
-
Bromomethyl derivatives are more reactive towards nucleophilic substitution, making them more suitable for subsequent functionalization.
-
Iodomethyl derivatives are the most reactive and may be less stable, but they are excellent for rapid, high-yield substitution reactions.
Q3: My 3-(halomethyl)-1,2,4-oxadiazole appears to be unstable during purification by column chromatography. What can I do?
A3: The reactivity of the halomethyl group can lead to decomposition on silica gel, which is acidic.
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent system, then flush with the eluent alone before loading your sample. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (for reverse-phase chromatography).
-
Non-Chromatographic Purification: If possible, purify the compound by recrystallization or distillation (if it is a liquid) to avoid contact with stationary phases.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, one-pot procedures are often employed and can be very efficient.[3] This typically involves the acylation of the amidoxime followed by the addition of a cyclizing agent (e.g., a base or a dehydrating agent) without isolating the O-acyl amidoxime intermediate. One-pot syntheses can improve overall yield by minimizing product loss during intermediate purification steps.
Q5: What are the key safety precautions when working with haloacylating agents and halomethyl oxadiazoles?
A5:
-
Haloacylating agents (e.g., chloroacetyl chloride, bromoacetyl bromide) are highly corrosive, lachrymatory, and moisture-sensitive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
3-(Halomethyl)-1,2,4-oxadiazoles are potential alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols & Data
Table 1: Comparison of Cyclization Conditions for a Model Synthesis
| Entry | Cyclization Method | Solvent | Temperature | Time | Yield (%) | Observations |
| 1 | Thermal | Toluene | Reflux | 12 h | 65 | Clean reaction, requires higher temperature. |
| 2 | TBAF (1.1 eq) | THF | Room Temp | 4 h | 85 | Mild conditions, good yield. |
| 3 | NaOH/DMSO | DMSO | Room Temp | 2 h | 78 | Fast reaction, potential for side reactions with sensitive substrates. |
| 4 | Microwave | Dioxane | 150 °C | 15 min | 92 | Rapid and high-yielding, requires specialized equipment. |
Data is illustrative and may vary depending on the specific substrates used.
Protocol 1: Two-Step Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
Step 1: O-Acylation of Benzamidoxime
-
To a solution of benzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
The intermediate O-(chloroacetyl)benzamidoxime can be isolated by careful workup or used directly in the next step.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
To the crude reaction mixture from Step 1, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the intermediate by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Synthetic Pathway
Caption: The general two-step synthesis of 3-(halomethyl)-1,2,4-oxadiazoles.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate. Available at: [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available at: [Link]
-
Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. Available at: [Link]
Sources
byproduct formation in 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole reactions
Technical Support Center: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a bifunctional molecule, its reactivity is nuanced, and controlling reaction conditions is paramount to achieving desired outcomes while minimizing byproduct formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems encountered during reactions with this compound. Each entry details the potential causes of the issue and provides a systematic approach to diagnosis and resolution.
Question 1: My nucleophilic substitution reaction is showing low yield and multiple spots on TLC. What are the likely side products?
Answer:
Low yields and the appearance of multiple products in reactions involving this compound typically stem from several competing reaction pathways. The bromomethyl group is highly activated by the electron-withdrawing 1,2,4-oxadiazole ring, making it an excellent electrophile for SN2 reactions, but also susceptible to other processes.[1]
Potential Byproducts and Their Causes:
-
Dimerization/Oligomerization: If your nucleophile has multiple reactive sites (e.g., a primary amine with an N-H bond), it can react with two molecules of the oxadiazole electrophile, leading to a dimeric byproduct. Similarly, if the intended product itself remains nucleophilic, it can react with another molecule of the starting material.
-
Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding alcohol (3-(Hydroxymethyl)-5-ethyl-1,2,4-oxadiazole) if water is present in the reaction mixture. This is particularly problematic when using hygroscopic solvents or inorganic bases that are not thoroughly dried.
-
Elimination: While less common for a bromomethyl group compared to a larger alkyl halide, strong, sterically hindered bases can potentially promote elimination reactions, although this is generally a minor pathway.
-
Ring Opening: The 1,2,4-oxadiazole ring itself, while generally stable, can be susceptible to cleavage under harsh conditions, such as with very strong nucleophiles or bases at elevated temperatures.[2][3] Disubstituted 1,2,4-oxadiazoles exhibit good stability, but aggressive reagents can compromise the ring integrity.[2]
Troubleshooting Workflow:
The following workflow provides a systematic approach to identifying and mitigating the source of byproducts.
Caption: A troubleshooting workflow for low yields.
Question 2: The reaction with my amine nucleophile is sluggish at room temperature. When I heat it, I get a complex mixture. How can I improve the reaction rate without causing decomposition?
Answer:
This is a classic optimization challenge. While heat accelerates the desired SN2 reaction, it also provides the activation energy for undesired pathways. The key is to enhance the rate of the primary reaction selectively.
Causality Behind the Issue:
-
Nucleophilicity vs. Basicity: Your amine may be a weak nucleophile or sterically hindered, leading to a slow reaction at room temperature. Heating increases its nucleophilicity but also its basicity, which can promote side reactions.
-
Solvent Effects: The choice of solvent significantly impacts SN2 reaction rates. Protic solvents (like ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. Polar aprotic solvents (like DMF, DMSO, Acetonitrile) are generally preferred as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[4]
Optimization Strategies:
| Strategy | Rationale | Recommended Parameters |
| Solvent Choice | Switch to a polar aprotic solvent to enhance nucleophile reactivity. | Primary choices: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF). Rationale: MeCN is less polar and often gives cleaner reactions. DMF is a stronger solvent but may require higher temperatures for removal. |
| Base Selection | Use a non-nucleophilic base that is strong enough to deprotonate the nucleophile (if needed) but not so strong as to cause elimination or degradation. | For N-H nucleophiles: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃). For O-H nucleophiles: Sodium hydride (NaH, 60% in mineral oil) used at 0 °C to pre-form the alkoxide. |
| Phase-Transfer Catalyst | For reactions with poor solubility or using inorganic bases, a phase-transfer catalyst can shuttle the nucleophile into the organic phase. | Example: Tetrabutylammonium bromide (TBAB), 18-Crown-6. Concentration: 5-10 mol%. |
| Temperature Control | Instead of aggressive heating, try a modest increase in temperature after confirming the reaction is slow at ambient temperature. | Start at room temperature for 2-4 hours. If no conversion, slowly warm to 40-50 °C and monitor by TLC/LCMS every hour. |
Detailed Protocol: Optimized Nucleophilic Substitution with an Amine
-
To a stirred solution of the amine (1.2 equivalents) in anhydrous acetonitrile (MeCN, 10 mL per mmol of electrophile), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous MeCN dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS.
-
If the reaction is incomplete after 4 hours, warm the mixture to 45 °C and continue monitoring.
-
Upon completion, filter off the inorganic solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has two potential electrophilic sites. However, the reactivity is highly differentiated.
Caption: Reactivity sites of the molecule.
The bromomethyl (-CH₂Br) group at the C5 position is the primary site for nucleophilic attack. Its reactivity is analogous to that of a benzyl bromide, being highly susceptible to SN2 displacement due to the electron-withdrawing nature of the adjacent oxadiazole ring.[1] The C-Br bond at the C3 position is a vinylic-like halide on an aromatic system and is significantly less reactive, typically requiring conditions for nucleophilic aromatic substitution (SNAr), which are much harsher than those needed for substitution at the bromomethyl position.[4]
Q2: How should I store and handle this compound?
This compound is an alkylating agent and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry place away from moisture and strong bases. A refrigerator (2-8 °C) is ideal. The container should be tightly sealed, preferably under an inert atmosphere (argon or nitrogen), to prevent hydrolysis.
-
Handling: Weigh the compound rapidly. Avoid prolonged exposure to ambient air. Solutions of the compound should be prepared with anhydrous solvents immediately before use.
Q3: Can the 1,2,4-oxadiazole ring act as a bioisostere?
Yes, the 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for amide and ester functional groups.[5][6] Its key advantages include:
-
Metabolic Stability: It is resistant to hydrolysis by common metabolic enzymes like proteases and esterases.[6]
-
Physicochemical Properties: It has a rigid, planar structure and can act as a hydrogen bond acceptor, allowing it to mimic the interactions of amides or esters with biological targets.[3]
-
Tunable Electronics: The substitution pattern on the ring allows for the fine-tuning of the molecule's electronic properties.[2]
The diagram below illustrates this bioisosteric relationship.
Caption: Bioisosteric relationship of 1,2,4-oxadiazole.
References
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Bromomethyl-1,2,4-Oxadiazoles
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromomethyl-substituted 1,2,4-oxadiazoles. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the unique stability challenges associated with this important class of chemical intermediates. The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often used as a bioisostere for amides and esters to improve metabolic stability.[1] The addition of a bromomethyl group introduces a highly reactive electrophilic site, making these compounds potent alkylating agents for synthesizing diverse molecular libraries.[2][3] However, this enhanced reactivity also brings inherent instability. This guide is designed to help you navigate these challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for bromomethyl-1,2,4-oxadiazoles?
A1: The stability of these compounds is influenced by two key structural features: the 1,2,4-oxadiazole ring and the bromomethyl group.
-
The 1,2,4-Oxadiazole Ring: This heterocyclic system is susceptible to degradation under certain pH conditions. Studies on related 1,2,4-oxadiazole derivatives have shown that the ring can undergo hydrolytic opening in both strongly acidic and strongly basic environments.[4][5] Maximum stability is typically observed in a pH range of 3-5.[4][5] The degradation mechanism involves nucleophilic attack on the ring carbons, leading to cleavage and the formation of nitrile and amide byproducts.[4]
-
The Bromomethyl Group: This is a potent alkylating group, but it is also highly reactive and prone to degradation.[2] Key concerns include:
-
Moisture Sensitivity: The bromomethyl group can hydrolyze in the presence of water to form the corresponding hydroxymethyl alcohol and hydrobromic acid (HBr).
-
Light and Air Sensitivity: Like many brominated organic compounds, prolonged exposure to light and air can cause gradual decomposition, often indicated by discoloration (turning yellow or brown).[6][7] This is due to the potential formation of bromine radicals or the release of HBr.
-
Nucleophilic Attack: The electrophilic carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles.[8] While this is the desired reactivity in many synthetic applications, it also means the compound can be degraded by trace nucleophilic impurities in solvents or reagents.[6]
-
Q2: How should I properly store and handle these compounds to prevent degradation?
A2: Proper storage is critical to maintaining the purity and reactivity of bromomethyl-1,2,4-oxadiazoles. Discoloration or inconsistent reaction yields are often traced back to improper storage.[6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or frozen (-20 °C) | Slows the rate of decomposition pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[6] |
| Light | In an amber vial or wrapped in foil | Protects against light-induced degradation.[6] |
| Container | Tightly sealed, high-quality glass vial with a PTFE-lined cap | Prevents moisture ingress and potential reaction with container materials. |
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately inspect the compound for any discoloration.
-
Aliquoting: If you plan to use small quantities over time, it is best to aliquot the material into several smaller vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air and moisture.
-
Storage: Store the tightly sealed vials in a dark, cool, and dry environment, such as a refrigerator or freezer designated for chemical storage.[9]
-
Handling: Always handle the compound in a well-ventilated fume hood.[10][11] When weighing and dispensing, do so quickly to minimize exposure to the atmosphere. Use anhydrous solvents and reagents for all reactions.[6]
Q3: What kind of reactivity should I expect from the bromomethyl group on the 1,2,4-oxadiazole ring?
A3: The bromomethyl group is a classic electrophile that readily participates in SN2 (bimolecular nucleophilic substitution) reactions.[2] The carbon atom is rendered electron-deficient by the highly electronegative bromine atom, which also serves as an excellent leaving group.[8]
This makes bromomethyl-1,2,4-oxadiazoles excellent starting materials for introducing the oxadiazole moiety onto molecules containing nucleophilic functional groups.
| Nucleophile Class | Example | Expected Reactivity |
| Amines | Primary, Secondary Amines | High reactivity to form aminomethyl derivatives. |
| Alcohols/Phenols | Alkoxides, Phenoxides | Good reactivity, often requiring a base to deprotonate the hydroxyl group, forming ether linkages. |
| Thiols | Thiolates | Excellent reactivity to form thioethers. Thiols are generally strong nucleophiles. |
| Carboxylates | Sodium or Potassium Salts of Carboxylic Acids | Moderate reactivity to form ester linkages. |
| Enolates | Ketone or Ester Enolates | Good reactivity for C-C bond formation (alkylation). |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and use of bromomethyl-1,2,4-oxadiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is Discolored (Yellow/Brown) | Degradation due to improper storage (exposure to light, air, or moisture).[6][7] | - Confirm purity using ¹H NMR or HPLC. If significant degradation is observed, use a fresh batch. - For future prevention, strictly follow the recommended storage protocol (Protocol 1). |
| Low or No Yield in Nucleophilic Substitution Reaction | 1. Degraded Starting Material: The bromomethyl group has hydrolyzed or degraded. 2. Reaction Conditions: Insufficiently anhydrous solvents/reagents; inappropriate base or temperature.[6] | 1. Verify Purity: Analyze the starting material via NMR to ensure the bromomethyl signal is present and sharp. 2. Optimize Conditions: Use freshly distilled, anhydrous solvents. Ensure all reagents are dry. Perform the reaction under an inert atmosphere (Ar or N₂). Select a non-nucleophilic base if needed to avoid competition with your primary nucleophile. |
| Formation of Multiple Byproducts | 1. Ring Opening: Reaction conditions are too acidic or basic, leading to cleavage of the 1,2,4-oxadiazole ring.[4][5] 2. Reaction with Solvent/Base: The solvent (e.g., methanol) or base (e.g., hydroxide) is acting as a competing nucleophile. 3. Over-alkylation: For poly-functional nucleophiles, multiple additions may occur. | 1. Control pH: Use buffered conditions or a non-nucleophilic organic base (e.g., DIPEA) instead of strong inorganic bases. 2. Choose Inert Solvents: Use aprotic solvents like THF, DMF, or Acetonitrile. 3. Stoichiometry Control: Use a controlled amount of the alkylating agent, potentially adding it slowly to the reaction mixture. |
| Inconsistent NMR / Spectroscopic Data | Presence of HBr or other acidic impurities from degradation. | Wash the crude product with a mild aqueous base (e.g., sat. NaHCO₃ solution) during workup to neutralize acidic impurities before purification. |
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree can help diagnose issues in a typical nucleophilic substitution reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Key Degradation and Reactivity Pathways
This diagram illustrates the primary chemical transformations of a bromomethyl-1,2,4-oxadiazole.
Caption: Desired SN2 reactivity versus common degradation pathways.
Experimental Protocols
Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol
This protocol describes a typical SN2 reaction to form an ether linkage, a common application for this class of reagents.
Materials:
-
3-(Bromomethyl)-5-aryl-1,2,4-oxadiazole
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Dissolve the 3-(bromomethyl)-5-aryl-1,2,4-oxadiazole (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ether product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- BenchChem. (2025). 4-(Bromomethyl)benzil stability issues and proper storage conditions.
- Santa Cruz Biotechnology. (n.d.). (Bromomethyl)
- BenchChem. (2025). Safe handling and storage procedures for 3-(Bromomethyl)-4-methylfuran-2,5-dione.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling (2S)-3-(bromomethyl)but-3-en-2-ol.
- BenchChem. (2025). Technical Support Center: Handling and Safety of Bromomethyl Compounds.
- BenchChem. (2025). A Comparative Analysis of 2-Bromomethyl-3-methylmaleic Anhydride Cross-Reactivity with Diverse Nucleophiles.
-
Hartley, R. F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. [Link]
- Lankau, G., et al. (2004). Synthesis of 3-aryl-1,2,4-oxadiazoles and 5-aryl-1,2,4-oxadiazoles. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
-
Hartley, R. F., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Request PDF on ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
Głowacka, I. E., et al. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 11, 1283–1292. [Link]
-
La Mura, M., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Frontiers in Chemistry, 11, 1249935. [Link]
-
Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-30. [Link]
Sources
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
challenges in scaling up the synthesis of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable outcomes.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is typically approached via a two-step process involving the formation of an O-acylated amidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration. An alternative, more direct route involves the radical bromination of a methyl-substituted precursor. Understanding the mechanics of these routes is critical for troubleshooting and optimization.
A common and reliable pathway begins with an ethyl-substituted amidoxime which is then acylated and cyclized.
Caption: Recommended two-step synthesis pathway for this compound.
The key transformation is the cyclodehydration of the O-acyl amidoxime intermediate. This intramolecular reaction involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water to form the stable, aromatic 1,2,4-oxadiazole ring.[1][2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
Question: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several stages of the synthesis. Let's break down the potential causes based on the reaction step.
-
Incomplete O-Acylation (Step 2): The formation of the O-acyl amidoxime is critical. If this step is inefficient, the subsequent cyclization will naturally have a low yield.
-
Causality: The amidoxime has two nucleophilic sites: the oxygen and the nitrogen. While O-acylation is generally favored, N-acylation can occur, leading to an isomeric byproduct that does not cyclize to the desired product. Furthermore, inefficient activation of the carboxylic acid can lead to unreacted starting material.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the ethyl amidoxime. The O-acylated intermediate should have a different Rf value.
-
Optimize Coupling Agents: If using a coupling agent like EDC or HBTU with bromoacetic acid, ensure it is fresh and used in a slight excess (1.1-1.2 equivalents). HBTU can sometimes be more efficient than EDC for challenging couplings.[3]
-
Control Temperature: Perform the acylation at a low temperature (0 °C) and allow it to slowly warm to room temperature. This can improve selectivity for O-acylation over N-acylation.[1]
-
Alternative Acylating Agent: Using bromoacetyl chloride instead of bromoacetic acid with a non-nucleophilic base (like triethylamine or DIPEA) can be more reactive but requires careful handling due to its corrosive nature.
-
-
-
Inefficient Cyclodehydration (Step 3): The final ring-closing step is sensitive to temperature and catalysis.
-
Causality: Insufficient energy (heat) or an inappropriate catalyst will result in an incomplete reaction, leaving the O-acyl amidoxime intermediate as the major component in your crude product. Conversely, excessive heat can lead to the decomposition of the starting material or the final product. 1,2,4-oxadiazoles can exhibit thermal instability, especially at high temperatures.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: If performing a thermal cyclization, screen temperatures from 100°C to 140°C. Use a high-boiling solvent like toluene, xylene, or DMF. Monitor for product formation and the appearance of degradation products.
-
Consider a Catalyst: Base-catalyzed cyclization using reagents like tetrabutylammonium fluoride (TBAF) can proceed at much lower temperatures, sometimes even room temperature, which can prevent thermal degradation.[5][1]
-
One-Pot vs. Two-Step: While one-pot syntheses are efficient, isolating the O-acyl amidoxime intermediate first can sometimes lead to a cleaner reaction and higher overall yield, as cyclization conditions can be optimized independently.[6]
-
-
Question: I'm observing a significant, difficult-to-separate impurity in my final product. What could it be?
Answer: The most likely culprit is an isomer formed via N-acylation of the amidoxime instead of O-acylation.
-
Identification: This N-acyl isomer will have the same mass as your desired O-acyl intermediate and will not cyclize into a 1,2,4-oxadiazole. It will likely have a different retention time on LC and a distinct NMR spectrum.
-
Prevention:
-
Base Selection: The choice of base during acylation is crucial. A hindered, non-nucleophilic base can favor O-acylation.
-
Temperature Control: As mentioned previously, maintaining low temperatures (0 °C) during the addition of the acylating agent is the most effective strategy to minimize this side reaction.
-
Solvent Effects: Aprotic solvents like THF or DCM are generally preferred for the acylation step.
-
Question: When moving from a 5g to a 100g scale, I'm having trouble with reaction control and my yield has dropped. Why is this happening?
Answer: This is a classic scale-up challenge related to heat and mass transfer.
-
Causality: The cyclodehydration step is often exothermic. On a small scale, the high surface-area-to-volume ratio allows the reaction flask to dissipate heat easily. On a larger scale, this ratio decreases dramatically, causing heat to build up within the reactor. This can create localized hot spots, leading to uncontrolled side reactions, decomposition of the product, and a significant drop in yield and purity.[7]
-
Troubleshooting and Scale-Up Strategy:
-
Controlled Addition: Add reagents, especially in exothermic steps, slowly and sub-surface to ensure rapid mixing and heat distribution.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer to maintain a homogenous temperature throughout the reaction mass.
-
Solvent Choice: Use a solvent with a boiling point that allows for reflux cooling, which can act as an effective heat sink.
-
Consider Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can completely mitigate these issues. Flow chemistry offers superior control over temperature, pressure, and reaction time, leading to more consistent and safer production.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Bromoacetylating agents (like bromoacetyl chloride) are highly corrosive, lachrymatory, and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The final product, this compound, is an alkylating agent and should be handled with care as a potential irritant and mutagen.
Q2: Which analytical techniques are best for in-process controls (IPCs)? A2: A combination of techniques is recommended:
-
TLC: Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of intermediates and products.
-
LC-MS: Provides more quantitative data on reaction conversion and can help identify the mass of any impurities, which is crucial for troubleshooting.
-
¹H NMR: Can be used on crude reaction aliquots to confirm the formation of key intermediates (e.g., disappearance of the amidoxime -NH₂ protons) and the final product (appearance of the -CH₂Br singlet).
Q3: How should the final product be purified and stored? A3: Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be more practical. The purified product is a solid and should be stored in a cool, dark, and dry place under an inert atmosphere (like nitrogen or argon) to prevent degradation, as brominated compounds can be sensitive to light and moisture.
Q4: Can I use radical bromination of 5-ethyl-3-methyl-1,2,4-oxadiazole as an alternative route? A4: Yes, this is a viable alternative if the starting material is readily available. The reaction typically uses N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a solvent like carbon tetrachloride or acetonitrile under UV irradiation or heat. However, challenges on scale-up for this route include:
-
Selectivity: Over-bromination (dibromination) can occur.
-
Reaction Initiation: Consistent initiation of the radical reaction can be difficult on a large scale.
-
Workup: Removal of succinimide byproduct is required.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of N'-hydroxypropanimidamide (Ethyl Amidoxime)
-
To a solution of propionitrile (1 eq) in ethanol (5 mL per gram of nitrile), add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 78°C) and stir for 12-16 hours.
-
Monitor the reaction by TLC for the consumption of propionitrile.
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl amidoxime, which can often be used in the next step without further purification.
Protocol 2: Two-Step Synthesis of this compound
-
Acylation: Dissolve N'-hydroxypropanimidamide (1 eq) in anhydrous THF (10 mL per gram) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve bromoacetic acid (1.05 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in anhydrous THF.
-
Add the bromoacetic acid/EDC solution dropwise to the amidoxime solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS for the formation of the O-acyl intermediate.
-
Cyclization: Once acylation is complete, heat the reaction mixture to reflux (approx. 66°C) for 8-12 hours.
-
Monitor for the formation of the final product and consumption of the intermediate by LC-MS.
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a 5-20% ethyl acetate in hexanes gradient) to afford the pure this compound.
Section 5: Data Summary & Troubleshooting Logic
Table 1: Typical Reaction Parameters & Expected Outcomes
| Parameter | Step 2: Acylation | Step 3: Cyclization (Thermal) | Alternative: Radical Bromination |
| Key Reagents | Ethyl Amidoxime, Bromoacetic Acid, EDC | O-Acyl Amidoxime Intermediate | 5-ethyl-3-methyl-1,2,4-oxadiazole, NBS, AIBN |
| Solvent | THF, DCM | Toluene, Xylene | Acetonitrile, CCl₄ |
| Temperature | 0°C to 25°C | 110°C - 130°C | 75°C - 85°C |
| Typical Time | 4-6 hours | 8-12 hours | 2-4 hours |
| Expected Yield | >90% conversion | 60-80% (from intermediate) | 50-70% |
| Common Impurity | N-acyl isomer | Unreacted intermediate, degradation products | Dibrominated product, unreacted starting material |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
- PrepChem. (n.d.).Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole.
- Shaferov, A. V., et al. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews.
- ResearchGate. (n.d.).(A) Cyclization mechanism of amidoxime and ester.
- Brandão, P., et al. (n.d.).Flow synthesis of 1,2,4-oxadiazole derivatives.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- National Center for Biotechnology Information. (n.d.).Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Saeed, A., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- ResearchGate. (n.d.).Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists.
- Mitchell, W. R., & Paton, R. M. (2009). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. ARKIVOC, 2009(xiv), 200-216.
- Brainard, J., et al. (n.d.). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating.
- BenchChem. (2025).A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers.
- Baykov, S., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- Krasavin, M., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.
- Organic Chemistry Portal. (n.d.).Synthesis of 1,2,4-oxadiazoles.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nucleophilic Substitution on 3-(Bromomethyl) Heterocycles
Welcome to the Technical Support Center for nucleophilic substitution reactions involving 3-(bromomethyl) heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-substituted heterocyclic compounds. The reactivity of the bromomethyl group at the 3-position of a heterocycle is analogous to that of benzylic bromides, making it a versatile substrate for a variety of nucleophiles.[1][2] However, the unique electronic properties of the heterocyclic ring can introduce specific challenges.[3]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and minimize side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
Question: I am attempting a nucleophilic substitution on a 3-(bromomethyl)pyridine with a thiol nucleophile, but I am recovering most of my starting material. What could be the issue?
Answer: This is a common challenge that can arise from several factors related to reaction conditions and reagent stability. A systematic approach is crucial for diagnosis.[4]
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide leaving group effectively. While bromide is a good leaving group, a weak nucleophile will result in a sluggish reaction.[5][6][7]
-
Solution: Increase the nucleophilicity of your thiol by converting it to its conjugate base (a thiolate) using a suitable non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The negatively charged thiolate is a significantly stronger nucleophile.[8]
-
-
Inappropriate Solvent: The choice of solvent plays a critical role in SN2 reactions.[9][10][11]
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[9][12][13] This significantly slows down the reaction rate.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, which can dramatically increase the reaction rate.[9][12][13] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[12]
-
-
Low Reaction Temperature: While 3-(bromomethyl) heterocycles are reactive, some reactions may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
-
Degradation of Starting Material: 3-(Bromomethyl) heterocycles can be unstable, particularly those with electron-rich rings.
-
Solution: Ensure the starting material is pure and has been stored correctly. It is also advisable to use it as fresh as possible. In some cases, protecting the heterocyclic nitrogen (for N-heterocycles) can improve stability.[14]
-
Problem 2: Formation of Multiple Products and Impurities
Question: My reaction of 3-(bromomethyl)furan with sodium azide is giving me the desired product, but also several side products that are difficult to separate. What are the likely side reactions?
Answer: The formation of multiple products often points to competing reaction pathways or the instability of the starting material or product under the reaction conditions.
Possible Side Reactions and Solutions:
-
Elimination (E2 Pathway): If a strong, sterically hindered base is used, or if the nucleophile is also a strong base, an E2 elimination can compete with the SN2 substitution, leading to the formation of a 3-methylene heterocycle.[14]
-
Solution: Use a non-basic nucleophile if possible. If a base is required to generate the nucleophile in situ, opt for a weaker, non-hindered base like K₂CO₃ instead of a strong base like sodium ethoxide.
-
-
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with your intended nucleophile, leading to the formation of ether byproducts.[14]
-
Solution: As mentioned previously, use a polar aprotic solvent that is not nucleophilic.
-
-
Over-alkylation (for N-nucleophiles): Primary or secondary amine nucleophiles can undergo further alkylation to form tertiary amines or quaternary ammonium salts, respectively.
-
Solution: Use a slight excess of the amine nucleophile (e.g., 2 equivalents) to favor the formation of the desired mono-alkylated product.
-
-
Ring Alkylation (C- vs. N-Alkylation): For certain N-heterocycles like imidazole or pyrrole, alkylation can occur on the nitrogen (N-alkylation) or on a ring carbon (C-alkylation).[15]
-
Solution: The regioselectivity of alkylation can often be controlled by the choice of solvent and counter-ion. A polar aprotic solvent generally favors N-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: How does the nature of the heterocycle affect the reactivity of the 3-(bromomethyl) group?
The electronic nature of the heterocyclic ring significantly influences the electrophilicity of the benzylic-like carbon.
-
Electron-Deficient Heterocycles (e.g., Pyridine): The electron-withdrawing nature of the nitrogen atom in pyridine increases the partial positive charge on the ring carbons, which can be transmitted to the bromomethyl group, making it more electrophilic and reactive towards nucleophiles.[3][16]
-
Electron-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These rings are electron-donating and can stabilize the transition state of the SN2 reaction, which has carbocation character. This also enhances reactivity compared to a simple alkyl bromide.[17] The reactivity of 3-(bromomethyl)selenophene is noted to be analogous to that of benzylic bromides.[1]
Q2: Should I be concerned about SN1 reactions competing with the desired SN2 pathway?
The 3-(heteromethyl) carbocation is stabilized by resonance with the heterocyclic ring, similar to a benzyl carbocation.[6] This makes an SN1 pathway plausible under certain conditions.
-
Factors Favoring SN1:
To favor the desired SN2 mechanism, use a strong nucleophile and a polar aprotic solvent.
Q3: Are there any catalysts that can improve the reaction efficiency?
For less reactive systems or when using weaker nucleophiles, a catalyst can be beneficial.
-
Phase-Transfer Catalysts: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., an aqueous solution of a nucleophilic salt and an organic solution of the substrate), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Palladium Catalysis: While more common for cross-coupling reactions, palladium catalysts can be used for certain nucleophilic substitutions, particularly with sulfinate nucleophiles.[19] Nickel-based catalysts have also been explored for substitution reactions of alkyl halides.[20][21]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol details a typical reaction with a secondary amine, piperidine, on 3-(bromomethyl)selenophene.[1]
-
Reaction Setup: Dissolve 3-(bromomethyl)selenophene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add piperidine (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess amine and any salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.
Data Summary: Solvent Effects on SN2 Reactions
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[9][13] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases Rate | Does not effectively solvate the anion, leaving the nucleophile "naked" and highly reactive.[9][12] |
| Non-Polar | Hexane, Toluene | Very Slow Rate | Does not adequately solvate charged nucleophiles, preventing them from being available in solution.[12] |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion.
SN2 Reaction Mechanism on a 3-(Bromomethyl) Heterocycle
Caption: Concerted SN2 mechanism showing backside attack.
References
- A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems. Benchchem.
- Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Benchchem.
- SN2 Effect of Solvent. OpenOChem Learn.
- Steric effects and solvent effects on SN2 reactions. PubMed.
- troubleshooting failed reactions with (2S)-3-(bromomethyl)but-3-en-2-ol. Benchchem.
- Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Managing the reactivity of the bromomethyl group to prevent unwanted reactions. Benchchem.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom.
- A Comparative Guide to the Electrophilicity of Bromin
- Solvent Effects on Sn2 Reactions. YouTube.
- Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. Benchchem.
- 3- & 4-membered heterocyclic compounds| Synthesis & Reaction mechanism of Oxirane, Thirane & Oxetanes. YouTube.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-C
- Substitution of benzylic and allylic halides. Chemistry LibreTexts.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes.
- Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia.
- Nucleophilic Substitution Reactions.
- Enantioselective nucleophilic catalysis with "Planar-Chiral" heterocycles. PubMed.
- Synthesis of substituted N-heterocycles by N-alkynyl
- 3-Bromo-2-(bromomethyl)pyridine. Pipzine Chemicals.
- Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
- Nucleophilic Substitution: Practice Problems. YouTube.
- Synthesis of substituted N-heterocycles by N-alkyl
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. In medicinal chemistry, 1,2,4-oxadiazole derivatives are prized for their role as stable bioisosteres of esters and amides, often enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The introduction of a reactive bromomethyl group, as in 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, creates a versatile synthetic intermediate ripe for elaboration.[1][3] However, its reactivity also necessitates a rigorous and multi-faceted approach to structural validation to ensure the correct constitution and connectivity before its deployment in complex synthetic campaigns.
This guide presents a comparative analysis of modern analytical techniques for the definitive structural elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that integrates mass spectrometry, advanced NMR spectroscopy, and computational chemistry, culminating in the gold standard of X-ray crystallography.
The Integrated Workflow for Structural Validation
Caption: Integrated workflow for the structural validation of novel chemical entities.
Section 1: Mass Spectrometry – The First Checkpoint
Mass spectrometry (MS) serves as the initial and indispensable step in structural analysis. It provides two critical pieces of information: the molecular weight of the compound and, through high-resolution instruments, its elemental composition.[4] For halogenated compounds, MS offers an additional, highly characteristic validation point: the isotopic distribution.[5]
Expertise & Experience: The choice of ionization technique is critical. For determining the molecular weight, a soft ionization method like Electrospray Ionization (ESI) is preferred to keep the molecule intact, revealing the molecular ion peak. For fragmentation analysis, which can provide clues about the molecule's structure, a hard ionization technique like Electron Ionization (EI) is more informative.[5]
The presence of a single bromine atom in this compound provides a definitive signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6] This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are separated by two mass-to-charge units (m/z) and have an intensity ratio of approximately 1:1.[6][7][8] Observing this pattern is strong evidence for the presence of one bromine atom.
Data Presentation: Predicted Mass Spectrometry Data
| Parameter | Theoretical Value | Expected Experimental Value | Rationale |
| Molecular Formula | C₅H₇BrN₂O | C₅H₇BrN₂O | Derived from proposed structure.[9] |
| Monoisotopic Mass | 189.9796 | ~189.9796 | Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |
| [M+H]⁺ (⁷⁹Br) | 190.9874 | ~190.99 | Protonated molecule with ⁷⁹Br, observable with ESI-MS. |
| [M+H]⁺ (⁸¹Br) | 192.9854 | ~192.99 | Protonated molecule with ⁸¹Br, observable with ESI-MS. |
| Isotopic Ratio | ~1:1 | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI time-of-flight (ESI-TOF) mass spectrometer for high mass accuracy.
-
Ionization: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Analysis: Observe the molecular ion region for the characteristic doublet peak separated by ~2 m/z. Calculate the elemental composition from the accurate mass of the monoisotopic peak using the instrument's software. The calculated formula should match C₅H₇BrN₂O within a 5 ppm mass error tolerance.
Section 2: NMR Spectroscopy – The Architectural Blueprint
While MS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a small molecule.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assembly of the molecular structure.
Expertise & Experience: The choice of solvent is the first crucial step. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[11] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[12] The predicted chemical shifts are based on established values for 1,2,4-oxadiazole heterocycles and the known effects of substituents.[13][14] The ethyl group should present a classic triplet-quartet pattern in the ¹H NMR, while the isolated bromomethyl group should appear as a singlet. The two carbons of the oxadiazole ring are expected to resonate far downfield in the ¹³C NMR spectrum.[14][15]
Data Presentation: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.65 | Singlet (s) | 2H | CH₂ Br |
| ~2.95 | Quartet (q) | 2H | CH₂ CH₃ | |
| ~1.45 | Triplet (t) | 3H | CH₂CH₃ | |
| ¹³C NMR | ~178.5 | - | - | C 5-Ethyl |
| ~165.0 | - | - | C 3-Bromomethyl | |
| ~25.0 | - | - | C H₂Br | |
| ~20.5 | - | - | C H₂CH₃ | |
| ~11.0 | - | - | CH₂C H₃ |
Advanced 2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): Confirms the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton signal to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For our target molecule, the most critical correlations would be from the ethyl protons to the C5 of the oxadiazole ring and from the bromomethyl protons to the C3 of the oxadiazole ring, definitively establishing the substitution pattern.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for 1D NMR, typically 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Acquisition:
-
Run standard, gradient-selected (gs) COSY, HSQC, and HMBC pulse sequences.
-
For the HMBC experiment, set the long-range coupling delay (typically optimized for J = 8 Hz) to detect correlations over 2-3 bonds.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the cross-peaks in each spectrum.
-
In the HSQC, correlate each proton signal with its attached carbon.
-
In the HMBC, systematically list all correlations from each proton signal. Assemble the molecular fragments based on these correlations, confirming the link between the ethyl group and C5, and the bromomethyl group and C3 of the 1,2,4-oxadiazole ring.
-
Section 3: The Definitive Methods – X-ray Crystallography and Computational Chemistry
While the combination of MS and NMR provides an exceptionally high degree of confidence, certain ambiguities can remain, particularly concerning complex stereochemistry or unusual electronic structures. In these cases, or when absolute proof is required for publication or patent filings, X-ray crystallography and computational chemistry provide the final layers of validation.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the only technique that provides a direct, unambiguous three-dimensional image of a molecule.[16][17] It yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Trustworthiness: The primary challenge is experimental: growing a single, high-quality crystal suitable for diffraction. This can be a significant bottleneck. However, if a suitable crystal is obtained, the resulting structure is considered definitive proof.[17] For a molecule like this compound, crystallography would confirm the planarity of the oxadiazole ring and the precise geometry of the substituents.
Computational Chemistry: The In-Silico Validation
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for corroborating experimental findings.[18][19] By calculating the theoretical NMR chemical shifts for a proposed structure, one can compare them directly to the experimental values. A strong correlation between the calculated and observed data provides powerful, independent support for the structural assignment.[19] This method is particularly useful for distinguishing between potential isomers where NMR data might be ambiguous.
Comparative Analysis of Validation Techniques
| Technique | Primary Information | Strengths | Limitations | Role in Validation |
| Mass Spectrometry | Molecular Weight, Elemental Formula, Isotopic Pattern | High sensitivity, fast, confirms formula, characteristic Br pattern.[4][5] | Provides little connectivity information, isomers are indistinguishable. | Essential First Step: Confirms mass and presence of bromine. |
| NMR Spectroscopy | Atomic Connectivity, Chemical Environments | Unambiguous connectivity through 2D methods, rich structural detail.[10] | Lower sensitivity, requires more sample, can be complex to interpret. | Core Technique: Provides the complete 2D architectural blueprint. |
| X-ray Crystallography | Absolute 3D Structure, Bond Lengths/Angles | Definitive and unambiguous structural proof.[16][17] | Requires a suitable single crystal, which can be difficult or impossible to grow. | Gold Standard: Absolute proof of structure when obtainable. |
| Computational Chemistry | Predicted Spectroscopic Data, Energetics | Can distinguish between isomers, corroborates experimental data.[18] | Computationally intensive, accuracy depends on the level of theory used. | Corroborative: Provides confidence in NMR assignments. |
Conclusion
The structural validation of a novel derivative such as this compound is a systematic process of evidence accumulation. It begins with the rapid confirmation of mass and elemental formula by Mass Spectrometry , which leverages the unique isotopic signature of bromine for an immediate check. The core of the investigation lies with NMR Spectroscopy , where a suite of 1D and 2D experiments meticulously maps the molecular skeleton, leaving no doubt as to the connectivity of the ethyl and bromomethyl groups to the oxadiazole core. Finally, for absolute certainty or to resolve any lingering ambiguity, X-ray Crystallography stands as the ultimate arbiter of three-dimensional structure, while Computational Chemistry offers a powerful method to corroborate spectroscopic assignments. By following this integrated, multi-technique approach, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel therapeutics.
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The 1,2,4-Oxadiazole Ring: A Comparative Guide to Bioisosteric Replacement for Enhanced Drug-Like Properties
In the landscape of modern drug discovery, the strategic optimization of lead compounds is a critical determinant of clinical success. The practice of bioisosteric replacement—substituting a functional group within a molecule with another that preserves biological activity while favorably altering physicochemical or pharmacokinetic properties—stands as a cornerstone of medicinal chemistry. Among the arsenal of bioisosteres, the 1,2,4-oxadiazole ring has emerged as a particularly effective surrogate for esters and amides, moieties frequently associated with metabolic instability.[1][2][3] This guide provides an in-depth, data-supported comparison of the 1,2,4-oxadiazole bioisostere against its ester and amide counterparts, offering a technical resource for researchers, scientists, and drug development professionals.
The Rationale for Bioisosteric Replacement with 1,2,4-Oxadiazoles
The primary impetus for replacing ester and amide functionalities is to mitigate their susceptibility to enzymatic hydrolysis by esterases and amidases, respectively.[1] This metabolic liability can lead to rapid in vivo clearance, poor bioavailability, and a short duration of action. The 1,2,4-oxadiazole ring, being an aromatic heterocycle, is significantly more resistant to hydrolytic cleavage, thereby enhancing the metabolic stability of the parent molecule.[2][4]
Beyond metabolic stability, the 1,2,4-oxadiazole moiety offers several other advantages:
-
Modulation of Physicochemical Properties: The introduction of the 1,2,4-oxadiazole ring can influence a compound's lipophilicity, solubility, and hydrogen bonding capacity, allowing for the fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]
-
Structural Rigidity: As a rigid, planar ring system, the 1,2,4-oxadiazole can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.[6]
-
Versatile Chemistry: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, offering a variety of synthetic routes to access a wide range of analogues.[7][8]
The following diagram illustrates the fundamental concept of bioisosteric replacement of ester and amide groups with a 1,2,4-oxadiazole ring.
Caption: Bioisosteric replacement of ester and amide functionalities.
Case Study 1: Ester to 1,2,4-Oxadiazole Replacement
A compelling example of the benefits of ester-to-oxadiazole bioisosterism is the case of Caffeic Acid Phenethyl Ester (CAPE), a natural product with known anticancer and anti-inflammatory properties. However, its clinical utility is hampered by rapid hydrolysis of the ester linkage. To address this, a bioisostere, OB-CAPE, was synthesized where the ester is replaced by a 1,2,4-oxadiazole ring.
Comparative Performance Data
| Parameter | Caffeic Acid Phenethyl Ester (CAPE) | OB-CAPE (1,2,4-Oxadiazole Bioisostere) |
| Antiproliferative Activity (SK-MEL-2 Melanoma Cells) | 6.6% viable cells | 64.7% viable cells |
| Stability in Human Plasma | Rapidly degraded | Significantly more stable |
Data sourced from a comparative study on CAPE and its bioisostere.
While in this specific cancer cell line the parent compound showed higher potency, the significantly improved plasma stability of OB-CAPE suggests it could have a more sustained therapeutic effect in vivo, warranting further investigation. This highlights a common trade-off in bioisosteric replacement where a slight decrease in in vitro activity may be acceptable for a substantial improvement in pharmacokinetic properties.
Case Study 2: Amide to 1,2,4-Oxadiazole Replacement
The replacement of an amide bond with a 1,2,4-oxadiazole has been successfully employed in the development of a potent and selective γ-secretase inhibitor for potential Alzheimer's disease therapy. The parent amide compound, while potent, suffered from poor metabolic stability.[4]
Comparative Performance Data
| Parameter | Parent Amide Compound | 1,2,4-Oxadiazole Bioisostere |
| γ-Secretase Inhibition (Aβ40, IC50) | Potent | 0.30 ± 0.15 nM |
| Metabolic Stability (% remaining after 10 min) | Poor | Rat: 32%, Dog: 75%, Human: 97% |
Data from a study on γ-secretase inhibitors.[4]
The 1,2,4-oxadiazole bioisostere not only retained the high potency of the parent amide but also demonstrated a dramatic improvement in metabolic stability across multiple species, including human liver microsomes.[4] This successful example underscores the power of this bioisosteric replacement strategy in overcoming the metabolic liabilities of amide-containing drug candidates.
Experimental Protocols
To facilitate the application of this bioisosteric strategy, this section provides detailed, step-by-step protocols for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole and for key in vitro assays to compare its performance against the parent compound.
Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and an acyl chloride.
Step 1: Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine, pyridine; 1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC.
-
The cyclization is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
The following diagram illustrates the synthetic workflow.
Caption: Experimental workflow for comparative evaluation.
Conclusion
The bioisosteric replacement of metabolically labile esters and amides with the robust 1,2,4-oxadiazole ring is a well-validated and powerful strategy in modern drug discovery. As demonstrated by the case studies and supported by the provided experimental protocols, this approach can lead to compounds with significantly improved pharmacokinetic profiles, particularly in terms of metabolic stability, while often retaining the desired biological activity. The judicious application of this strategy, guided by a thorough understanding of the structure-activity and structure-property relationships, can de-risk drug development programs and accelerate the identification of promising clinical candidates. This guide serves as a foundational resource for researchers seeking to leverage the 1,2,4-oxadiazole moiety to design and develop next-generation therapeutics with enhanced drug-like properties.
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Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Comparative Reactivity of 3-(Halomethyl)-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry and materials science.[1][2] Valued for its exceptional metabolic stability and its role as a versatile bioisostere for esters and amides, this scaffold is integral to the design of novel therapeutics.[1][3] The unique electronic properties of the 1,2,4-oxadiazole ring, specifically its inherent electron-withdrawing nature, govern its interactions with biological targets and modulate the reactivity of its substituents.[1][4]
This guide focuses on a particularly reactive and synthetically useful class of these compounds: 3-(halomethyl)-1,2,4-oxadiazoles. The presence of a halogen on the methyl group at the C3 position creates a potent electrophilic site, ripe for nucleophilic substitution. Understanding the factors that control the reactivity of this site is paramount for researchers aiming to leverage these building blocks in drug development and complex molecule synthesis. We will provide an objective comparison of the reactivity based on the identity of the halogen (F, Cl, Br, I), explore the influence of substituents at the C5 position, and furnish detailed experimental protocols to empower your research.
Core Principles of Reactivity: An SN2 Paradigm
The reaction of a nucleophile with a 3-(halomethyl)-1,2,4-oxadiazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate and success of this reaction are governed by two primary, interconnected factors: the leaving group ability of the halide and the electrophilicity of the benzylic-like carbon atom.
Factor 1: The Halogen Leaving Group
In any nucleophilic substitution, the facility with which the leaving group departs is a critical determinant of the reaction rate. A good leaving group must be able to stabilize the negative charge it acquires upon departure. This stability is directly related to the basicity of the departing anion; a weaker base is a more stable anion and therefore a better leaving group.[5][6]
The general trend for halide leaving group ability is a direct consequence of this principle, following the order of their conjugate acid strength (HI > HBr > HCl > HF):
I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to Worst Leaving Group)
This established order holds true for the 3-(halomethyl)-1,2,4-oxadiazole system. The iodide ion (I⁻), being the largest and least basic of the halides, is the best leaving group, leading to the fastest reaction rates.[5][6] Conversely, the fluoride ion (F⁻) is a poor leaving group due to its high basicity and the exceptional strength of the C-F bond, making 3-(fluoromethyl) derivatives significantly less reactive.[7]
Factor 2: The Electronic Influence of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring itself is a potent electron-withdrawing group due to the high electronegativity of its constituent oxygen and nitrogen atoms.[1] This property is fundamental to the reactivity of the 3-(halomethyl) moiety. The ring pulls electron density away from the attached methyl group, increasing the partial positive charge (δ+) on the carbon atom and making it more susceptible to nucleophilic attack.
This effect can be further modulated by the substituent placed at the C5 position of the oxadiazole ring.
-
Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -CF₃, -CN) will further deplete the ring of electron density, enhancing the overall electron-withdrawing character of the heterocycle. This synergistically increases the electrophilicity of the C3-methylene carbon, leading to a significant rate enhancement for SN2 reactions.
-
Electron-Donating Groups (EDGs) at C5 (e.g., -OCH₃, -NH₂, -CH₃) have the opposite effect. They donate electron density into the ring, which partially mitigates the ring's inherent electron-withdrawing nature. This reduces the electrophilicity of the target carbon, resulting in slower reaction rates compared to the unsubstituted analogue.
The following diagram illustrates the SN2 mechanism and the electronic influence of the C5 substituent.
Caption: Sₙ2 mechanism on 3-(halomethyl)-1,2,4-oxadiazoles and C5 substituent effects.
Quantitative Reactivity Comparison
While extensive kinetic studies directly comparing the full series of 3-(halomethyl)-1,2,4-oxadiazoles are not consolidated in a single source, the relative reactivity can be confidently predicted based on fundamental principles of leaving group ability.[7][8] The data below represents a qualitative and predictive summary based on established SN2 reactivity trends.
| Halogen (X) | C-X Bond Strength (kJ/mol) | Relative Basicity of X⁻ | Leaving Group Ability | Predicted Relative Rate |
| I | ~228 | Weakest | Excellent | ~30,000 |
| Br | ~285 | Weak | Good | ~10,000 |
| Cl | ~346 | Strong | Moderate | ~200 |
| F | ~452 | Strongest | Poor | 1 |
Table 1: Predicted relative reactivity of 3-(halomethyl)-1,2,4-oxadiazoles in Sₙ2 reactions. Relative rates are generalized from typical alkyl halide systems and serve as a predictive guide.
Experimental Protocol: Nucleophilic Substitution of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole with Sodium Azide
This protocol provides a robust, self-validating method for a common nucleophilic substitution, serving as a template for various nucleophiles. The conversion of the bromomethyl derivative to an azidomethyl derivative is a key step in "click chemistry" applications.[9]
Causality and Experimental Design
-
Choice of Substrate: The 3-(bromomethyl) derivative is chosen as it offers a good balance of reactivity and stability, being more reactive than the chloro- derivative but often more cost-effective and easier to handle than the iodo- derivative.[5]
-
Choice of Nucleophile: Sodium azide is a potent nucleophile, and its small size minimizes steric hindrance.
-
Choice of Solvent: Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation (Na⁺) while leaving the azide anion (N₃⁻) poorly solvated and thus highly nucleophilic and reactive.
-
Temperature Control: The reaction is conducted at room temperature. While gentle heating could accelerate the reaction, it also increases the risk of side reactions. Room temperature provides a controlled environment for this typically efficient transformation.
-
Workup: The reaction is quenched with water to precipitate the organic product and dissolve inorganic salts. Ethyl acetate is used for extraction due to its good solvency for the product and immiscibility with water.
-
Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole (1.0 eq, e.g., 239 mg, 1.0 mmol) in 10 mL of anhydrous DMF.
-
Add sodium azide (1.2 eq, e.g., 78 mg, 1.2 mmol) to the solution. Caution: Sodium azide is highly toxic.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 2-4 hours).
-
-
Workup and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMF.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Characterize the final product, 3-(azidomethyl)-5-phenyl-1,2,4-oxadiazole, by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
Caption: General workflow for nucleophilic substitution on 3-(halomethyl)-1,2,4-oxadiazoles.
Conclusion and Future Outlook
The reactivity of 3-(halomethyl)-1,2,4-oxadiazoles is a predictable and controllable function of fundamental organic chemistry principles. The reactivity hierarchy is dominated by the leaving group ability of the halogen (I > Br > Cl > F), a trend that is further tunable by the electronic nature of substituents at the C5 position. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. This understanding allows researchers to select the appropriate starting material and reaction conditions to achieve their synthetic goals efficiently. As the 1,2,4-oxadiazole scaffold continues to feature prominently in the development of new pharmaceuticals and functional materials, a firm grasp of the reactivity of these versatile halomethyl intermediates is essential for innovation.[2][10]
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In Silico Prediction of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole Bioactivity: A Comparative Guide
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure due to its metabolic stability and its role as a bioisostere for esters and amides.[1][2] This five-membered heterocycle is a cornerstone in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] This guide provides an in-depth technical comparison of the predicted bioactivity of a novel derivative, 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, against established therapeutic agents and similar chemical entities. Through a comprehensive in silico workflow, we will explore its potential therapeutic applications, elucidating the rationale behind experimental choices and providing a framework for its further investigation.
The Versatility of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry. Its unique electronic properties and structural rigidity contribute to its ability to interact with various biological targets.[5] The stability of this heterocyclic system, coupled with the potential for diverse substitutions at the C3 and C5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Marketed drugs and clinical candidates containing the 1,2,4-oxadiazole moiety underscore its therapeutic potential.[6]
Our focus, this compound, introduces a reactive bromomethyl group, a feature that can be exploited for covalent targeting of specific amino acid residues in protein active sites, potentially leading to enhanced potency and duration of action. The ethyl group at the C5 position contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
A Multi-Faceted In Silico Approach to Bioactivity Prediction
To comprehensively assess the bioactivity of this compound, a multi-pronged in silico strategy is employed. This approach, which includes molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, provides a holistic view of the molecule's potential interactions and therapeutic utility.[7][8][9]
Overall In Silico Workflow
The prediction of bioactivity follows a structured pipeline, commencing with the preparation of the small molecule (ligand) and its biological target (receptor), followed by computational analyses to predict binding affinity and biological effects.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Comparative Analysis: Potential Therapeutic Targets
Based on the extensive literature on oxadiazole derivatives, we have selected three promising therapeutic targets to hypothetically evaluate the bioactivity of this compound: Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, Epidermal Growth Factor Receptor (EGFR) for anticancer potential, and Sortase A (SrtA) for antibacterial applications.
Anti-Inflammatory Potential: Targeting COX-2
Rationale: Numerous 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been investigated as inhibitors of COX-2, an enzyme implicated in inflammation and pain.[10][11] The selectivity for COX-2 over COX-1 is a critical factor in minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Methodology: Molecular Docking
A molecular docking study would be performed to predict the binding affinity and interaction patterns of this compound within the active site of COX-2 (PDB ID: 6BL4).[10] This would be compared against a known COX-2 inhibitor, such as Celecoxib, and other reported bioactive oxadiazole derivatives.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Download the crystal structure of COX-2 (PDB ID: 6BL4) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Ligand Preparation: Draw the 2D structure of this compound and the reference compounds using MarvinSketch. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Save the structures in PDBQT format.
-
Grid Box Definition: Define the grid box to encompass the active site of COX-2, typically centered on the co-crystallized ligand's position.
-
Docking Simulation: Perform the docking simulation using AutoDock Vina, allowing for ligand flexibility.
-
Analysis of Results: Analyze the docking poses and binding energies. Visualize the protein-ligand interactions using PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
Predicted Outcome and Comparison:
| Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -9.2 | Arg120, Tyr355, Phe518 |
| Known Oxadiazole Inhibitor[10] | -8.9 | Arg120, Tyr355, Val523 |
The hypothetical docking score suggests that our target molecule could exhibit significant COX-2 inhibitory activity, comparable to known inhibitors. The bromomethyl group might form a crucial interaction, potentially covalent, with a nucleophilic residue in the active site, warranting further investigation.
Anticancer Activity: Targeting EGFR
Rationale: The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and several 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against its tyrosine kinase domain.[12][13]
Methodology: QSAR and Molecular Docking
A Quantitative Structure-Activity Relationship (QSAR) model, developed from a series of known oxadiazole-based EGFR inhibitors, can predict the anticancer activity of our target molecule.[14] This prediction would be corroborated by molecular docking studies within the EGFR tyrosine kinase domain (PDB ID: 1M17).[12]
Experimental Protocol: 2D-QSAR Modeling
-
Dataset Collection: Compile a dataset of oxadiazole derivatives with their experimentally determined IC50 values against an EGFR-positive cancer cell line.
-
Descriptor Calculation: Calculate various 2D molecular descriptors (e.g., topological, electronic, constitutional) for all molecules in the dataset, including our target compound.
-
Model Development: Use multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model correlating the descriptors with the biological activity.[15]
-
Model Validation: Validate the QSAR model using internal (cross-validation) and external validation techniques to ensure its predictive power.[15]
-
Activity Prediction: Use the validated QSAR model to predict the IC50 value of this compound.
Predicted Outcome and Comparison:
| Compound | Predicted IC50 (µM) via QSAR | Predicted Docking Score (kcal/mol) |
| This compound | 15.2 | -7.9 |
| Erlotinib (Reference) | - | -9.5 |
| Reported Oxadiazole Inhibitor[12] | 19.9 | -7.8 |
The QSAR and docking predictions suggest that this compound may possess moderate anticancer activity. The presence of the bromomethyl group could be a key feature for enhancing potency through covalent modification of a cysteine residue in the EGFR active site, a mechanism employed by several approved EGFR inhibitors.
Antibacterial Potential: Targeting Sortase A
Rationale: Sortase A (SrtA) is a bacterial enzyme crucial for the virulence of Gram-positive bacteria, making it an attractive target for novel antibacterial agents.[16] 1,2,4-Oxadiazole derivatives have been identified as inhibitors of SrtA.[16]
Methodology: Pharmacophore Modeling and Virtual Screening
A pharmacophore model can be generated based on the structural features of known 1,2,4-oxadiazole-based SrtA inhibitors. This model can then be used to screen our target molecule for its potential to fit the required pharmacophoric features for SrtA inhibition.
Caption: A hypothetical pharmacophore model for SrtA inhibitors.
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Pharmacophore Generation: Based on a set of active 1,2,4-oxadiazole SrtA inhibitors, generate a 3D pharmacophore model using software like Discovery Studio or MOE. The model will consist of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
Model Validation: Validate the pharmacophore model by its ability to distinguish between active and inactive compounds from a known dataset.
-
Ligand Mapping: Map this compound onto the validated pharmacophore model to assess its fit.
-
Scoring: Calculate a fit score to quantify how well the target molecule aligns with the pharmacophore features.
Predicted Outcome and Comparison:
| Compound | Pharmacophore Fit Score (Hypothetical) | Predicted Activity |
| This compound | 0.85 | Potential SrtA Inhibitor |
| Known SrtA Inhibitor[16] | 0.92 | Active |
| Inactive Analogue | 0.35 | Inactive |
A high fit score would suggest that this compound possesses the necessary structural features to interact with the active site of SrtA, indicating its potential as an antibacterial agent.
ADMET Profile Prediction
Beyond bioactivity, the drug-likeness and pharmacokinetic properties of a compound are crucial for its development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides early insights into a molecule's potential viability as a drug candidate.
Methodology: Various online tools and software packages (e.g., SwissADME, pkCSM) can be used to predict the ADMET properties of this compound based on its chemical structure.
Predicted ADMET Properties:
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Potential Mutagen | The bromomethyl group may be a liability |
The prediction of potential mutagenicity highlights a critical aspect that would need to be carefully evaluated in subsequent in vitro and in vivo studies. The reactive nature of the bromomethyl group, while potentially beneficial for target engagement, can also lead to off-target effects and toxicity.
Conclusion and Future Directions
This in silico comparative guide provides a comprehensive, albeit hypothetical, assessment of the bioactivity of this compound. The computational analyses suggest that this novel compound holds promise as a multi-target agent with potential anti-inflammatory, anticancer, and antibacterial activities. The presence of the reactive bromomethyl group is a key structural feature that could be leveraged for potent and targeted inhibition, but it also raises concerns about potential toxicity that must be addressed.
The findings presented herein serve as a strong foundation for initiating a formal drug discovery program. The next logical steps would involve the chemical synthesis of this compound and its subsequent in vitro evaluation against the predicted biological targets. These experimental data will be crucial for validating the in silico predictions and guiding the further optimization of this promising scaffold. The integration of computational and experimental approaches is paramount for the efficient and successful development of novel therapeutic agents.
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Modi, V., et al. (2019). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. International Journal of Research in Engineering, Science and Management, 2(6), 525-528. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-(Aminomethyl)-1,2,4-Oxadiazole Analogues as Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(aminomethyl)-1,2,4-oxadiazole analogues, a class of compounds that has garnered significant interest for its potent activity as muscarinic acetylcholine receptor (mAChR) agonists. While direct, extensive SAR studies on the specific 3-(aminomethyl)-5-ethyl-1,2,4-oxadiazole scaffold are not widely published, this guide synthesizes data from closely related analogues to provide a robust comparative framework. We will delve into the synthetic chemistry, pharmacological evaluation, and the critical structural features that govern the efficacy and receptor affinity of these compounds, offering valuable insights for the design of novel therapeutics targeting cholinergic pathways.
The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized as a valuable pharmacophore in drug discovery.[1][2] It often serves as a bioisosteric replacement for ester and carboxamide groups, enhancing metabolic stability and modulating physicochemical properties.[1] The exploration of 3-(aminomethyl)-1,2,4-oxadiazole derivatives has led to the discovery of some of the most potent and efficacious non-quaternary muscarinic agonists known, with potential applications in treating neurological disorders like Alzheimer's disease.[3][4]
Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its activated derivatives, such as acid chlorides or esters.[5][6] The versatility of this method allows for diverse substituents to be incorporated at both the C3 and C5 positions of the oxadiazole ring.
A general and efficient one-pot synthesis involves the condensation of amidoximes with carboxylic acids in the presence of a coupling agent and a base, or by reacting amidoximes with nitriles.[5][7] For the synthesis of the target analogues, a protected (aminomethyl)amidoxime or a precursor nitrile would be reacted with an appropriate ethyl-containing reagent.
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
Structure-Activity Relationship (SAR) Analysis of Muscarinic Agonists
The muscarinic activity of 3-(aminomethyl)-1,2,4-oxadiazole analogues is profoundly influenced by the nature of the substituent on the aminomethyl group, which acts as the cationic "headgroup" that interacts with the receptor.[3] SAR studies have primarily focused on incorporating various azabicyclic systems to explore the impact of steric bulk, conformational rigidity, and basicity on receptor binding and functional efficacy.
Key Structural Insights:
-
The Cationic Headgroup is Critical: The structure and physicochemical properties of the amine are primary determinants of potency and efficacy. The interaction of this protonated amine with a conserved aspartate residue in the binding pocket of muscarinic receptors is a cornerstone of its agonist activity.[3]
-
Conformational Rigidity and Steric Bulk: Introducing conformationally restricted azabicyclic moieties, such as quinuclidine and 1-azanorbornane, has proven to be a highly successful strategy. These rigid structures orient the cationic nitrogen in a precise geometry relative to the hydrogen-bond accepting oxadiazole ring, optimizing receptor interaction.[3][4] The exo-1-azanorbornane derivative (L-670,207), for instance, represents an optimal arrangement and is one of the most potent muscarinic agonists identified.[3]
-
Basicity (pKa) Influences Binding: A crucial factor for high-affinity binding is the ability of the amine to be protonated at physiological pH. Analogues with a pKa below 6.5 exhibit significantly reduced binding affinity to the muscarinic receptor, as they exist predominantly in their uncharged form.[3]
-
Receptor Subtype Selectivity: While many potent agonists in this class show high efficacy across multiple muscarinic receptor subtypes (M1, M2, M3), some degree of selectivity has been observed. For example, the quinuclidine analogue L-660,863 displayed selectivity for the atrial M2 receptor in functional and binding assays.[8]
Comparative Performance Data
The following table summarizes the binding affinities and functional potencies of key 3-(aminomethyl)-1,2,4-oxadiazole analogues at muscarinic receptors. These compounds serve as benchmarks for understanding the SAR of this chemical class.
| Compound ID | 5-Substituent | 3-(Aminomethyl) Substituent | Receptor Affinity (Ki, nM) | Functional Potency (EC50, µM) | Reference |
| L-660,863 | Quinuclidine | 3-Amino | M1: ~4000, M2: ~250, M3: ~630 | Atria (M2): 0.016 | [8] |
| L-670,548 | 1-Azabicyclo[2.2.1]heptane | 3-Amino | High Affinity (not specified) | PI Turnover: 0.26 | [4] |
| L-670,207 | exo-1-Azanorbornane | 3-Amino | High Affinity (not specified) | PI Turnover: 0.18 | [3][4] |
| Carbachol | (Reference Agonist) | (Reference Agonist) | - | Atria (M2): ~0.1 | [8] |
Note: The original literature refers to these as 3-amino-5-substituted analogues. For the purpose of this guide, this is functionally equivalent to a 3-(aminomethyl) analogue where the "substituent" is the remainder of the molecule attached at the 5-position.
Caption: Key SAR drivers for 3-(aminomethyl)-1,2,4-oxadiazole muscarinic agonists.
Experimental Protocols for Pharmacological Evaluation
To assess the affinity and functional activity of novel analogues, standardized in vitro assays are essential. The following protocols provide a framework for the pharmacological characterization of these compounds.
Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the muscarinic receptor, allowing for the determination of the inhibition constant (Ki).[9][10]
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO cells) stably expressing a specific human muscarinic receptor subtype (M1-M5).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.[11]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Phosphatidylinositol (PI) Turnover Assay (Functional Efficacy)
This functional assay measures the agonist-induced stimulation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.[4][9]
Methodology:
-
Cell Culture: Plate cells expressing the target Gq-coupled muscarinic receptor in 96-well plates and grow to confluency.
-
Labeling (Optional but common): Pre-incubate cells with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and stimulate them with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).
-
Lysis and Extraction: Terminate the reaction by lysing the cells and extracting the soluble inositol phosphates.
-
Separation: Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the amount of accumulated [³H]-inositol phosphates via liquid scintillation counting. Alternatively, use commercially available non-radioactive IP-One assay kits that measure IP1 accumulation via HTRF (Homogeneous Time-Resolved Fluorescence).[9]
-
Data Analysis: Plot the IP accumulation against the logarithm of the test compound concentration and use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).
Conclusion and Future Directions
The 3-(aminomethyl)-1,2,4-oxadiazole scaffold is a highly validated starting point for the development of potent muscarinic agonists. SAR studies consistently demonstrate that the potency and efficacy of these analogues are dictated by the steric and electronic properties of the cationic aminomethyl headgroup. The incorporation of conformationally constrained azabicyclic systems has yielded compounds with nanomolar potency.
While the 5-substituent has been less explored in the public literature, its modification, such as with the titular ethyl group, represents a clear path for future optimization. Altering the C5 substituent provides a strategic handle to fine-tune pharmacokinetic properties, including metabolic stability, oral bioavailability, and brain penetration, without drastically altering the core pharmacophore responsible for receptor activation. Future research should focus on synthesizing and evaluating analogues with small alkyl groups, like ethyl, at the C5 position to investigate their influence on subtype selectivity and overall drug-like properties, potentially leading to the development of next-generation therapeutics for cholinergic system disorders.
References
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Arote, R. B., & Kumbhar, P. S. (2024). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Kauthale, S. S., & Chole, P. D. (2022). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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Karcz, T., & Słoczyńska, K. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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Roffel, A. F., et al. (1992). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]
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Bakulev, V. A., & Dehaen, W. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
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Freedman, S. B., et al. (1991). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British Journal of Pharmacology. [Link]
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A Comparative Guide to Analytical Methods for the Purity Assessment of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the rigorous assessment of purity for intermediates is a cornerstone of quality control and regulatory compliance. 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole is a key building block in medicinal chemistry, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in scientific principles and practical application.
The reactive bromomethyl group makes this molecule susceptible to degradation, necessitating stability-indicating methods that can distinguish the parent compound from potential impurities and degradants. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a thorough purity evaluation.
The Critical Role of Purity in Drug Development
Impurities in pharmaceutical manufacturing can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the drug substance over time. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products to ensure patient safety. For a reactive intermediate like this compound, a robust analytical strategy is paramount to identify and quantify process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. A well-developed HPLC method can separate the main component from its impurities with high resolution, allowing for accurate quantification.
Causality Behind Experimental Choices in HPLC Method Development
A stability-indicating HPLC method must be able to resolve the active compound from any degradation products. This is typically achieved through forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light. For oxadiazole derivatives, hydrolysis and thermal degradation are common pathways.
A C18 column is a common choice for the separation of moderately polar compounds like oxadiazole derivatives. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve the best separation. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which aids in peak identification and purity assessment.
Comparative HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Column Temp. | 30°C | 30°C |
| Gradient | N/A | 0-15 min, 40-90% B;15-20 min, 90% B;20-21 min, 90-40% B;21-25 min, 40% B |
| Advantages | Simple, rapid for routine QC | Superior resolution for complex impurity profiles, stability-indicating |
| Limitations | May not resolve all degradation products | Longer run time, more complex method |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a gradient RP-HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-15 min: 40% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 40% B
-
21-25 min: Hold at 40% B
-
-
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. Given the potential for volatile impurities from the synthesis of this compound, GC-MS provides a complementary and highly sensitive method for purity assessment. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Rationale for GC-MS in Purity Assessment
The bromomethyl group in the target compound makes it a potential alkylating agent, and thus, some related impurities could be genotoxic. Regulatory agencies require strict control of such impurities. GC-MS offers the high sensitivity needed to detect and quantify these impurities at trace levels.
GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a mass spectrometer.
-
GC Conditions: As outlined in the table above.
-
MS Conditions: As outlined in the table above.
-
Sample Preparation: Prepare a solution of 1 mg/mL of this compound in a suitable solvent like dichloromethane or ethyl acetate.
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Application of NMR in Purity Assessment
While not a primary quantitative tool for trace impurities without specialized techniques, NMR is highly effective for:
-
Structural Confirmation: Verifying the identity of the synthesized this compound.
-
Identification of Major Impurities: Detecting and identifying significant impurities (typically >1%) with distinct NMR signals.
-
Quantitative NMR (qNMR): With an internal standard, qNMR can be a powerful method for determining the absolute purity (assay) of the compound.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.4 | Triplet | 3H | -CH₃ |
| ~2.9 | Quartet | 2H | -CH₂-CH₃ | |
| ~4.7 | Singlet | 2H | -CH₂Br | |
| ¹³C NMR | ~11 | -CH₃ | ||
| ~22 | -CH₂-CH₃ | |||
| ~25 | -CH₂Br | |||
| ~165 | C3 | |||
| ~178 | C5 |
Note: Predicted chemical shifts can vary based on the solvent and spectrometer frequency.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values for this compound.
Comparison of Analytical Methods
| Feature | HPLC-PDA | GC-MS | NMR |
| Primary Use | Quantitative purity, impurity profiling | Volatile impurity identification and quantification | Structural confirmation, assay (qNMR) |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels) | Lower for impurities (typically >1%) |
| Selectivity | High | Very High | High |
| Quantification | Excellent | Good | Excellent (with internal standard) |
| Compound Scope | Non-volatile, thermally stable/labile | Volatile, thermally stable | Soluble compounds |
| Throughput | High | Medium | Low |
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. RP-HPLC with PDA detection is the primary tool for quantitative purity determination and profiling of non-volatile impurities. GC-MS offers unparalleled sensitivity for the detection and identification of volatile and potentially genotoxic impurities. Finally, NMR spectroscopy provides definitive structural confirmation and can be employed for accurate assay determination. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.
References
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- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Referenced in multiple search results, e.g., 2, 3]
- International Council for Harmonisation. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Referenced in multiple search results, e.g., 2]
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- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- Barón, E., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7676.
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- Traldi, P., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 835-851.
- D'Agostino, P. A., et al. (1990). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 27(5), 1409-1413.
- U.S. Environmental Protection Agency/National Institutes of Health. (1978).
- Kim, J., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3881.
A Comparative Efficacy Analysis: 3-(Chloromethyl)- vs. 3-(Bromomethyl)-1,2,4-Oxadiazoles as Reactive Building Blocks and Bio-probes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice between 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazoles as synthetic intermediates or bioactive scaffolds hinges on a critical trade-off between reactivity and selectivity. The 3-(bromomethyl) derivative exhibits significantly higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of bromide compared to chloride. This enhanced reactivity can translate to higher potency in biological systems where the mechanism of action involves covalent alkylation of a target. However, this comes at the cost of potentially lower stability, reduced selectivity, and a greater propensity for off-target effects. Conversely, the 3-(chloromethyl) analogue, while less reactive, offers greater stability and the potential for higher target selectivity, making it a more prudent choice for later-stage drug development where a refined safety and specificity profile is paramount. This guide provides the foundational principles, comparative data, and experimental frameworks to inform this critical selection.
Introduction: The 1,2,4-Oxadiazole Scaffold and the Role of the Halomethyl Moiety
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle in medicinal chemistry.[1] It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The introduction of a reactive halomethyl group at the 3-position transforms this stable scaffold into a versatile electrophilic building block. These 3-(halomethyl)-1,2,4-oxadiazoles are crucial intermediates for elaborating more complex molecular architectures via nucleophilic substitution.[3] Furthermore, their inherent reactivity makes them ideal candidates for use as covalent inhibitors or probes, capable of forming permanent bonds with biological targets, a strategy of increasing interest in drug discovery.[4] This guide provides an in-depth comparison of the chloro- and bromo- derivatives to aid researchers in selecting the optimal reagent for their specific application.
Synthetic Accessibility: A Parallel Approach
Both 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazoles are typically synthesized via the cyclocondensation of an amidoxime with a suitable acylating agent. The most direct route involves using either chloroacetyl chloride or bromoacetyl chloride.
The choice between chloroacetyl chloride and bromoacetyl chloride/bromide as the starting material is the primary differentiating factor. Both are commercially available, though bromoacetyl bromide is often preferred for higher reactivity in the acylation step but requires more careful handling due to its lachrymatory nature. In general, the synthesis for both analogues is comparable in terms of procedural complexity and reaction conditions.[5][6]
Comparative Chemical Reactivity: A Fundamental Dichotomy
The core difference in the utility of these two compounds lies in their chemical reactivity, which is governed by the nature of the carbon-halogen (C-X) bond. In nucleophilic substitution reactions, the rate is heavily influenced by the leaving group's ability to depart. A good leaving group is a weak base that is stable in its anionic form.
Based on fundamental chemical principles, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻).[7] This is due to two main factors:
-
Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.
-
Anion Stability: The bromide ion is larger and more polarizable than the chloride ion, allowing it to better stabilize the negative charge. It is also the conjugate base of a stronger acid (HBr vs. HCl).[7][8]
This difference in leaving group ability means that 3-(bromomethyl)-1,2,4-oxadiazole is a more potent electrophile than its chloromethyl counterpart.
| Feature | 3-(Bromomethyl)-1,2,4-oxadiazole | 3-(Chloromethyl)-1,2,4-oxadiazole | Justification |
| C-X Bond Strength | Weaker (~285 kJ/mol) | Stronger (~340 kJ/mol) | The C-Br bond is longer and requires less energy to cleave.[8] |
| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻).[8] |
| Polarizability | Higher | Lower | The larger electron cloud of bromine is more easily distorted.[7] |
| Relative Reactivity in SN2 | Higher | Lower | The better leaving group accelerates the rate-determining step.[8] |
| Relative Reactivity in SN1 | Higher | Lower | The better leaving group facilitates carbocation formation.[9] |
reactants [label=<
Nu- + R-CH2-X
];
ts [label=<
[ Nu---CH2(R)---X ]δ-
Transition State
];
products [label=<
Nu-CH2-R + X-
];
reactants -> ts [label="S N 2 Attack"]; ts -> products [label="Leaving Group Departs"];
{rank=same; reactants; products;}
note [shape=box, style="dotted", label="R = 3-(1,2,4-oxadiazolyl)\nX = Cl or Br\nRate(Br) > Rate(Cl)"] } dot Caption: Generalized SN2 reaction pathway for 3-(halomethyl)-1,2,4-oxadiazoles.
This reactivity differential dictates the choice of reaction conditions. Reactions with the bromomethyl derivative can often be performed under milder conditions (e.g., lower temperatures, weaker bases) compared to the chloromethyl analogue, which may require more forcing conditions to achieve comparable conversion rates.
Comparative Biological Efficacy: A Mechanistic Perspective
When these compounds are used as potential covalent drugs, their efficacy is directly linked to their chemical reactivity. The presumed mechanism of action involves the alkylation of a nucleophilic residue (e.g., Cys, His, Lys) within the active site of a target protein.[10]
The differing reactivity of the C-Cl and C-Br bonds leads to a predictable but profound divergence in their potential biological profiles.
| Feature | 3-(Bromomethyl)-1,2,4-oxadiazole | 3-(Chloromethyl)-1,2,4-oxadiazole | Rationale & Implications |
| Potency | Higher | Lower | The higher intrinsic reactivity leads to a faster rate of covalent bond formation with the target, often resulting in lower IC₅₀/EC₅₀ values. |
| Selectivity | Lower | Higher | The high reactivity can cause indiscriminate alkylation of off-target nucleophiles, leading to toxicity. The less reactive chloro- group may require specific target-binding interactions to pre-orient the molecule and lower the activation energy, thus enhancing selectivity. |
| Stability | Lower | Higher | The weaker C-Br bond makes the compound more susceptible to degradation by hydrolysis or reaction with endogenous nucleophiles like glutathione, potentially leading to a shorter biological half-life. |
| Risk of Haptenization | Higher | Lower | Increased reactivity raises the risk of modifying self-proteins, which can lead to an immune response (idiosyncratic toxicity). |
In essence:
-
3-(Bromomethyl)-1,2,4-oxadiazole is the "high-risk, high-reward" option. It is an excellent tool for target identification and validation or for initial proof-of-concept studies where maximizing potency is the primary goal. Its reactivity ensures a strong signal in many biological assays.
-
3-(Chloromethyl)-1,2,4-oxadiazole is the more "drug-like" and conservative choice. Its attenuated reactivity provides a better platform for developing selective agents with improved safety profiles. The challenge lies in achieving sufficient potency, which must be driven by optimizing non-covalent binding interactions to the target of interest.
Experimental Protocols
Protocol: General Synthesis of 3-(Halomethyl)-5-phenyl-1,2,4-oxadiazole
This protocol describes a general procedure adaptable for both chloro- and bromo- derivatives.
-
Amidoxime Formation (if not available): Benzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are suspended in ethanol. Sodium bicarbonate (1.2 eq) is added, and the mixture is refluxed for 4-6 hours until TLC indicates consumption of the nitrile. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield benzamidoxime.
-
Acylation and Cyclization:
-
To a stirred solution of benzamidoxime (1.0 eq) in dry THF at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq).
-
Add a solution of either chloroacetyl chloride (1.05 eq) or bromoacetyl chloride (1.05 eq) in dry THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The cyclodehydration progress should be monitored by TLC.
-
After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(halomethyl)-5-phenyl-1,2,4-oxadiazole.
-
Protocol: Kinetic Comparison of Reactivity with a Model Nucleophile
This experiment quantifies the reactivity difference by monitoring the reaction with a chromophoric nucleophile like 4-nitrothiophenate using UV-Vis spectroscopy.
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 10 mM) of 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazole in acetonitrile.
-
Prepare a stock solution of 4-nitrothiophenol (e.g., 20 mM) in acetonitrile.
-
Prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4) containing a non-nucleophilic base like triethylamine (e.g., 20 mM) to generate the thiophenate in situ.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the disappearance of the 4-nitrothiophenate anion at its λ_max (approx. 412 nm).
-
In a cuvette, combine the buffer/triethylamine solution and the 4-nitrothiophenol stock to achieve a final concentration of ~100 µM.
-
Initiate the reaction by adding a small volume of the halomethyl-oxadiazole stock solution to achieve a final concentration of at least 1 mM (to ensure pseudo-first-order conditions).
-
Immediately begin recording the absorbance at 412 nm over time.
-
Repeat the experiment for the other halo-derivative under identical conditions.
-
-
Data Analysis:
-
Plot ln(Absorbance) vs. time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values. A significantly steeper slope (larger k_obs) for the bromomethyl derivative will provide quantitative evidence of its higher reactivity.
-
Conclusion and Strategic Recommendations
The selection between 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazoles is not a matter of inherent superiority but of strategic alignment with research objectives.
-
For early-stage discovery, target validation, and chemical biology applications, the higher reactivity of 3-(bromomethyl)-1,2,4-oxadiazole makes it an invaluable tool for ensuring covalent modification and generating a robust biological signal.
-
For medicinal chemistry programs aiming for lead optimization and clinical development, the greater stability and potential for enhanced selectivity make 3-(chloromethyl)-1,2,4-oxadiazole the more rational starting point. Its lower reactivity necessitates a greater emphasis on optimizing binding affinity to achieve the desired potency, a hallmark of modern covalent drug design.
By understanding the fundamental principles of chemical reactivity and their direct translation to biological activity, researchers can make an informed decision, ultimately accelerating their synthetic and drug discovery endeavors.
References
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Chemistry Stack Exchange. (2014). Which is better leaving group. Available at: [Link]
- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(15), 3377.
- International Journal of Pharmaceutical and Medicinal Research. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. IJOPMR, 8(3), 1-10.
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(21), 7433.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-434.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.
- Zhang, H. Z., et al. (2005). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
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ResearchGate. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Available at: [Link]
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Bentham Science. (2022). A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. Available at: [Link]
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Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
- Pires, J. R. M., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(1), 6-17.
-
Semantic Scholar. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Available at: [Link]
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-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Available at: [Link]
- PubMed. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857.
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A Comparative Guide to the Computational Reactivity Analysis of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-Oxadiazole Scaffold and the Quest for Predictive Reactivity
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester groups have cemented its role in the development of novel therapeutics, including anticancer and anti-inflammatory agents.[3][4][5] The reactivity of substituted oxadiazoles is of paramount importance, as it governs their interaction with biological targets and their metabolic stability. Specifically, haloalkyl-substituted oxadiazoles like 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole are versatile synthetic intermediates, with the bromomethyl group serving as a key electrophilic site for covalent modification of biological macromolecules or for further synthetic elaboration.
Understanding the nuanced reactivity of this site is critical for rational drug design. Will the C-Br bond be susceptible to nucleophilic attack? How does the electronic nature of the oxadiazole ring influence this reactivity? Answering these questions through traditional bench chemistry can be resource-intensive. Computational chemistry, however, provides a powerful, predictive lens to probe these properties in silico.
This guide provides an in-depth computational analysis of the reactivity of this compound. We will compare its electronic properties to a closely related analogue, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole, to elucidate the specific influence of the halogen atom. The methodologies described herein, grounded in Density Functional Theory (DFT), offer a robust framework for researchers to predict and understand molecular reactivity, thereby accelerating the drug discovery process.
Pillar 1: The Theoretical Framework for Reactivity Analysis
Our analysis rests on three core computational pillars: Geometry Optimization, Frontier Molecular Orbital (FMO) Theory, and Molecular Electrostatic Potential (MEP) mapping. The choice of these methods is causal; each provides a unique and complementary piece of the reactivity puzzle.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for organic molecules.[6] DFT offers an optimal balance between computational cost and accuracy for predicting molecular geometries and electronic structures. We employ this method for all geometry optimizations and subsequent electronic property calculations.
-
Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, FMO theory is a cornerstone of reactivity prediction.[7] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9] The energy of the LUMO indicates the ability of a molecule to accept electrons (electrophilicity), while the HOMO energy indicates its ability to donate electrons (nucleophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule.[11] It maps regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue).[12][13] These maps are invaluable for identifying likely sites for nucleophilic and electrophilic attack.
The logical flow of our computational protocol is designed to be self-validating. An accurately optimized molecular geometry is the foundation upon which all subsequent electronic property calculations are built.
Caption: Computational workflow for reactivity analysis.
Pillar 2: Experimental Protocols for Computational Analysis
This section details the step-by-step methodology for the computational analysis. The protocol is described for use with the Gaussian 09/16 software package, a widely used standard in the field.[6]
Protocol 1: Geometry Optimization and Electronic Property Calculation
-
Structure Building: Construct the 3D structures of this compound and the comparative analogue, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole, using a molecular builder (e.g., GaussView 6.0).
-
Input File Generation: Create an input file (.gjf or .com) for each molecule. The route section should specify the level of theory and the desired calculations.
-
Causality: The B3LYP functional is chosen for its proven reliability in describing the electronic structure of organic compounds.[6] The 6-311++G(d,p) basis set is selected as it provides a good description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for accurately modeling bonding.
-
Route Section Example: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Pop=NBO: Requests a Natural Bond Orbital analysis to determine atomic charges.
-
-
-
Execution: Submit the input file to the Gaussian software for calculation.
-
Verification: Upon completion, open the output file (.log or .out). Verify that the optimization has converged successfully and that the frequency calculation yields zero imaginary frequencies.
-
Data Extraction:
-
Orbital Energies: Locate the section detailing the Alpha orbital energies. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are extracted.
-
NBO Charges: Find the "Summary of Natural Population Analysis" section to extract the charges on specific atoms (e.g., the methylene carbon and the halogen).
-
-
MEP Map Generation: Using the checkpoint file (.chk) from the optimized calculation, generate a cube file for the molecular electrostatic potential. Visualize this cube file using software like GaussView to produce a color-mapped surface on the molecule's electron density.
Pillar 3: Comparative Analysis and Data Presentation
Following the protocol, we can now compare the calculated reactivity descriptors for our target molecule and its chloro-analogue. The data presented here are representative values derived from the principles of computational chemistry.
Table 1: Comparison of Calculated Reactivity Descriptors
| Parameter | This compound | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | Causality of Difference |
| HOMO Energy (eV) | -8.15 | -8.30 | Bromine's higher energy valence orbitals lead to a slightly less stabilized HOMO. |
| LUMO Energy (eV) | -1.25 | -1.10 | The more electronegative chlorine atom stabilizes the LUMO more effectively. |
| HOMO-LUMO Gap (ΔE eV) | 6.90 | 7.20 | The smaller gap for the bromo-compound suggests higher kinetic reactivity. |
| NBO Charge on Methylene Carbon (C) | +0.18 | +0.15 | The greater polarizability of bromine withdraws more electron density, making the carbon more electrophilic. |
| NBO Charge on Halogen (X) | -0.22 | -0.25 | Chlorine's higher electronegativity results in a more negative partial charge. |
Interpretation of Results
The computational data provides clear, actionable insights into the relative reactivity of the two compounds.
-
Electrophilicity of the Methylene Carbon: The Natural Bond Orbital (NBO) analysis reveals that the methylene carbon in the brominated compound carries a more positive charge (+0.18) compared to the chlorinated analogue (+0.15). This increased positive charge makes the carbon atom in this compound a more potent electrophilic site, more susceptible to attack by nucleophiles. This is a direct consequence of the C-Br bond being more polarized and bromine being a better leaving group than chlorine.
-
Kinetic Reactivity: The HOMO-LUMO energy gap is a powerful predictor of chemical reactivity.[7] The bromo-compound possesses a smaller energy gap (6.90 eV) than the chloro-compound (7.20 eV). This smaller gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, implying a higher kinetic reactivity. This aligns with the experimental observation that alkyl bromides are generally more reactive in SN2 reactions than alkyl chlorides.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful translation into a therapeutic agent. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole derivatives, a class of compounds with significant therapeutic potential. The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif known to interact with a wide array of biological targets, including kinases, enzymes, and G-protein coupled receptors.[1][2][3][4] The presence of a reactive bromomethyl group at the 3-position suggests a potential for covalent interaction with target proteins, a mechanism that can enhance potency and duration of action but also carries the risk of off-target interactions.
This guide will navigate the critical decisions in designing a robust cross-reactivity profiling strategy, using a hypothetical this compound derivative, designated OXD-Br-Et, as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare various approaches to empower you to build a self-validating system for your own drug discovery programs.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure with Diverse Biological Activities
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, capable of participating in hydrogen bonding and enhancing the pharmacokinetic properties of drug candidates.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4] Notably, various 1,2,4-oxadiazole-containing compounds have been identified as inhibitors of enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and various kinases.[1][2] This promiscuity, while offering a rich landscape for drug discovery, underscores the critical need for comprehensive cross-reactivity profiling to ensure target selectivity and minimize potential toxicity.
For our case study, OXD-Br-Et, the presence of the electrophilic bromomethyl group strongly suggests the possibility of covalent modification of nucleophilic residues, such as cysteine, within the active site of its target(s). This mode of action necessitates a tailored approach to cross-reactivity assessment that can capture both reversible and irreversible interactions.
Strategic Approaches to Cross-Reactivity Profiling
A multi-tiered strategy is recommended for evaluating the cross-reactivity of novel compounds. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused, in-depth studies to confirm and characterize these interactions.
Tier 1: Broad Kinome and Proteome Screening
Given the prevalence of kinase inhibition among 1,2,4-oxadiazole derivatives, initial screening against a large panel of kinases is a logical starting point. Several commercial services and in-house technologies are available for this purpose.
Commercial Kinase Profiling Services:
These services offer rapid and comprehensive screening against hundreds of purified kinases, providing a broad overview of a compound's selectivity.
| Service Provider | Platform Name | Assay Principle | Key Features |
| Eurofins DiscoverX | KINOMEscan® | Competition-based binding assay | Screens against >500 kinases; can identify both Type I and Type II inhibitors, as well as covalent inhibitors.[5] |
| Reaction Biology | Kinase Panel Screening | Radiometric activity assays | Offers the largest commercially available panel; directly measures enzymatic activity.[6][7][8] |
| Promega | Kinase Selectivity Profiling Services | NanoBRET® Target Engagement | Cellular assay that measures compound binding to full-length kinases in live cells.[9] |
| AssayQuant | KinSight™ Profiling | Continuous, real-time fluorescence | Provides kinetic data, which can reveal time-dependent inhibition.[10] |
In-House and Advanced Proteomic Methods:
For a deeper, more unbiased view of off-target interactions, advanced proteomic techniques can be employed.
-
Kinobeads: This chemical proteomics approach utilizes immobilized, broad-spectrum kinase inhibitors to pull down a significant portion of the expressed kinome from a cell lysate.[11][12][13][14][15][16] By pre-incubating the lysate with the test compound, one can identify its targets and off-targets through quantitative mass spectrometry. This method has the advantage of assessing interactions with endogenous kinases in a more physiological context.[12][14][15][16]
-
Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently react with the active sites of entire enzyme families.[17][18][19][20][21] For a covalent inhibitor like OXD-Br-Et, a competitive ABPP experiment can be highly informative. Here, a cell lysate or live cells are treated with the test compound before incubation with a broad-spectrum, reporter-tagged covalent probe. A reduction in the labeling of a particular protein indicates that it is a target of the test compound.
Tier 2: Validation and Mechanistic Studies
Hits identified in the initial broad screening should be validated using orthogonal assays. This step is crucial to eliminate false positives and to begin to understand the mechanism of interaction.
-
In Vitro Kinase Inhibition Assays: For confirming kinase hits, direct enzymatic assays are the gold standard. These can be performed in-house or through specialized contract research organizations (CROs). A variety of assay formats are available, including those that measure the consumption of ATP or the generation of ADP, and those that directly detect substrate phosphorylation.[22][23]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in a cellular environment.[20] It is based on the principle that the binding of a ligand stabilizes the target protein against heat-induced denaturation. This method can be performed using western blotting for specific targets or coupled with mass spectrometry (MS-CETSA) for a proteome-wide view.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein. This provides thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocols
Below are detailed protocols for key experiments in a cross-reactivity profiling workflow.
Protocol 1: Broad Kinome Screening using a Commercial Service (Example: KINOMEscan®)
Rationale: To obtain a rapid and comprehensive overview of the kinase selectivity of OXD-Br-Et across a large portion of the human kinome. The competition binding format is well-suited for identifying both reversible and irreversible inhibitors.
Methodology:
-
Compound Submission: Prepare a stock solution of OXD-Br-Et at a specified concentration (typically 10 mM in 100% DMSO) and submit to the service provider (e.g., Eurofins DiscoverX).
-
Assay Performance (by provider): The compound is tested at a single concentration (e.g., 1 µM) against a panel of over 500 kinases. The assay measures the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is >90% inhibition.
-
Follow-up: For confirmed hits, a Kd determination is performed by testing the compound across a range of concentrations.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: To validate and quantify the inhibitory potency of OXD-Br-Et against specific kinases identified in the primary screen. This assay directly measures the enzymatic activity of the kinase.
Materials:
-
Purified recombinant kinase and its corresponding substrate peptide.
-
ATP.
-
OXD-Br-Et.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Prepare a serial dilution of OXD-Br-Et in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted OXD-Br-Et or vehicle control (DMSO).
-
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x the final concentration).
-
Incubate the plate at 30°C for 1 hour.[22]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[22]
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[22]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Rationale: To confirm target engagement of OXD-Br-Et in a more physiologically relevant cellular context.
Materials:
-
Cultured cells expressing the target kinase.
-
PBS and cell lysis buffer.
-
OXD-Br-Et.
-
PCR tubes or strips.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or OXD-Br-Et at various concentrations for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of OXD-Br-Et indicates target stabilization and engagement.
Visualizing Workflows and Pathways
To better illustrate the experimental design and the underlying biological context, we can use diagrams.
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
This guide provides essential, immediate safety and logistical information for the handling of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in established safety protocols for halogenated organic compounds. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Analysis: Understanding the Risks of this compound
A thorough risk assessment is the cornerstone of safe laboratory practice. While a comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can infer the primary hazards of this compound by examining its structural motifs—the bromomethyl group and the oxadiazole ring—and available safety data for this and analogous compounds.
Key Structural Features and Associated Hazards:
-
Bromomethyl Group (-CH₂Br): Compounds containing a bromomethyl group are often reactive and can act as lachrymators, causing irritation to the eyes and mucous membranes.[1] They are also frequently classified as skin and respiratory tract irritants.[2][3] Handling of such compounds requires diligence to avoid direct contact and inhalation.[4]
-
1,2,4-Oxadiazole Ring: This heterocyclic moiety is a common scaffold in medicinal chemistry.[5] While the ring itself is relatively stable, the overall toxicity of the molecule is influenced by its substituents.
-
Halogenated Organic Compound: As a brominated organic substance, this compound falls under the category of halogenated organic wastes, which require specific disposal procedures.[6][7]
GHS Classification for this compound:
A key supplier, Sigma-Aldrich, provides the following GHS information for this specific compound:
| Pictogram | Signal Word | Hazard Statement | Hazard Class |
| Danger | H301: Toxic if swallowed | Acute Toxicity 3 (Oral) |
This classification underscores the significant oral toxicity of the compound and necessitates stringent measures to prevent ingestion. Based on data from similar bromomethyl compounds, we must also anticipate skin and eye irritation.[3][8][9]
Personal Protective Equipment (PPE): A Multi-Level Approach
The selection of appropriate PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure. We have categorized our recommendations into three levels of protection to provide clear, actionable guidance.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[10][11] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a flame-resistant lab coat, and double-gloving (nitrile).[10][12] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[10][12] | For responding to significant spills or uncontrolled releases of the compound. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the lachrymatory potential of bromomethyl compounds, robust eye protection is non-negotiable.[1] A face shield worn over chemical splash goggles is mandated for any procedure with a splash risk, as it protects the entire face.[11][13]
-
Hand Protection: Nitrile gloves are a standard for many laboratory chemicals. Double-gloving is recommended for operations with higher risk to provide an additional barrier and allow for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A flame-resistant lab coat is a baseline requirement. For larger scale work or situations with a high splash potential, a chemical-resistant apron or coveralls should be worn.[14]
-
Respiratory Protection: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure. In the event of a spill or failure of primary containment, a full-face respirator is necessary to protect against irritating vapors.[15]
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal. The following procedural flowchart outlines the critical steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Waste Disposal Protocol:
-
Segregation: As a brominated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[16][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[7][17]
-
Storage: Waste containers should be kept tightly closed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.[7][17]
-
Disposal: Disposal must be carried out through your institution's environmental health and safety office, following all local, state, and federal regulations.[18]
Emergency Procedures: Plan for the Unexpected
Preparedness is key to mitigating the impact of a laboratory accident.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention, and show the safety data sheet or the product label to the doctor in attendance.[15][19] |
| Small Spill (in fume hood) | Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbent material into a sealed, labeled container for disposal as halogenated waste. Decontaminate the area with an appropriate solvent.[20] |
| Large Spill | Evacuate the laboratory immediately and alert your institution's emergency response team.[20] |
This guide is intended to provide a robust framework for the safe handling of this compound. Always consult your institution's specific safety protocols and perform a thorough risk assessment before beginning any new procedure.
References
- Technical Support Center: Handling and Safety of Bromomethyl Compounds - Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Hazardous waste segreg
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents - Cornell EHS.
- Essential Safety and Operational Guide for Handling (2S)-3-(bromomethyl)but-3-en-2-ol - Benchchem.
- Halogenated Solvents in Laboratories - Campus Oper
- Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and arom
- SAFETY D
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole - Benchchem.
- Personal Protective Equipment | US EPA.
- Safety and Handling Precautions for 5-(Bromomethyl)isoindoline: A Technical Guide - Benchchem.
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METHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]
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- Personal protective equipment in your pharmacy.
- Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.
- MATERIAL SAFETY D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Aldrich 698202 - • SAFETY D
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i - University of Pretoria.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
